2-Nitrophenyl azide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azido-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-9-8-5-3-1-2-4-6(5)10(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGDGUBLGKFNDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164812 | |
| Record name | 2-Nitrophenyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-58-1 | |
| Record name | 2-Nitrophenyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenyl azide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrophenyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrophenyl azide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6K5UT9CRN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Nitrophenyl Azide: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-nitrophenyl azide (o-NPA), a versatile chemical tool widely employed in life sciences and materials science. We delve into its core chemical properties, molecular structure, and spectroscopic signature. Detailed, field-tested protocols for its synthesis are presented, emphasizing the causality behind experimental choices to ensure reproducibility and safety. The guide's central focus is on the photochemical activation of this compound, elucidating the mechanism of nitrene formation and its subsequent reactions. Key applications, including photoaffinity labeling for target identification and covalent surface modification, are discussed with practical insights for researchers, chemists, and drug development professionals. All procedures are framed within a robust safety and handling protocol, reflecting the energetic nature of azide compounds.
Introduction: The Utility of a Photoactivatable Moiety
This compound is an aromatic organic compound distinguished by the presence of an azide (-N₃) and a nitro (-NO₂) group in an ortho configuration on a benzene ring.[1] While the azide group itself is a versatile functional handle, particularly for "click chemistry" reactions, the true power of the nitrophenyl azide scaffold lies in its photochemical reactivity.[1][2] Upon exposure to ultraviolet (UV) light, it undergoes a transformation to generate a highly reactive nitrene intermediate.[3][4] This transient species can form covalent bonds by inserting into C-H and N-H bonds or by adding across double bonds.[4] This ability to forge a covalent link upon command—triggered by a pulse of light—makes this compound an invaluable tool for permanently capturing molecular interactions in biological systems and for the functionalization of inert surfaces.[2][5]
Core Chemical Properties and Structural Analysis
The unique reactivity of this compound is a direct consequence of its chemical and electronic structure. The electron-withdrawing nitro group positioned ortho to the azide significantly influences the molecule's stability and photochemical behavior.[1]
Physical and Chemical Data
A summary of the key physicochemical properties of this compound is provided below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 1-azido-2-nitrobenzene | [6] |
| Synonyms | o-Nitrophenyl azide, Benzene, 1-azido-2-nitro- | [1] |
| CAS Number | 1516-58-1 | [6] |
| Molecular Formula | C₆H₄N₄O₂ | [6] |
| Molecular Weight | 164.12 g/mol | [6] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Monoisotopic Mass | 164.03342538 Da | [6] |
Molecular Structure
The structure of this compound features a planar aromatic ring with two key functional groups whose proximity dictates its reactivity.
Caption: 2D structure of this compound.
Spectroscopic Profile
The spectroscopic characteristics are crucial for confirming the identity and purity of synthesized this compound.
| Spectroscopy | Characteristic Peaks / Signals |
| FT-IR (cm⁻¹) | Strong asymmetric azide (N₃) stretch typically around 2100-2140 cm⁻¹. Symmetric and asymmetric nitro (NO₂) stretches around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons typically appear as multiplets in the range of 7.0-8.0 ppm. The exact shifts and coupling patterns depend on the solvent and instrument. |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons typically appear in the 115-150 ppm range. The carbon attached to the azide group and the nitro group will have distinct chemical shifts. |
| UV-Vis (λmax) | Aryl azides generally show strong absorption in the UV region. The ortho-nitro group influences the absorption maximum, which is relevant for selecting the appropriate wavelength for photoactivation.[4] |
Synthesis of this compound
The most common and reliable method for preparing this compound is through the diazotization of 2-nitroaniline, followed by a substitution reaction with sodium azide.[7][8] This two-step, one-pot procedure is efficient and yields the product in good purity.
Synthesis Workflow
The overall process involves the conversion of the primary amine on 2-nitroaniline into a diazonium salt, which is then readily displaced by the azide anion.
Caption: Photoactivation mechanism of this compound.
Upon absorbing a photon of UV light (typically in the 300-370 nm range), the azide moiety expels a molecule of dinitrogen (N₂), a thermodynamically very favorable process. [4]This generates a transient but extremely reactive species known as a singlet nitrene. [3]The ortho-nitro group is known to facilitate a very fast intramolecular cyclization of the singlet nitrene to form benzofuroxan as a major product in solution. [3]However, in the presence of a binding partner or a substrate, the nitrene can undergo intermolecular reactions, such as:
-
Insertion: The nitrene can insert directly into single bonds, most notably C-H and N-H bonds, forming a stable covalent linkage. [4]* Addition: It can add across double bonds (e.g., in alkenes) to form aziridines.
This photo-induced covalent bond formation is the basis for its application as a crosslinking agent.
Key Applications in Science and Technology
Photoaffinity Labeling (PAL)
PAL is a powerful technique used to identify and characterize the binding partners of a molecule of interest (e.g., a drug candidate) within a complex biological system. [9][10]In this workflow, a photoactivatable group like this compound is incorporated into the molecule of interest. This "photo-probe" is allowed to bind to its target protein. Upon UV irradiation, the generated nitrene reacts with nearby amino acid residues in the binding pocket, forming a permanent covalent bond. [9][11]This allows for the subsequent isolation, enrichment, and identification (e.g., by mass spectrometry) of the target protein.
Bioconjugation and Surface Modification
The ability of the photogenerated nitrene to react with C-H bonds makes it ideal for modifying otherwise inert polymer surfaces. [2][5]By coating a surface with a derivative of this compound and exposing it to UV light, the surface becomes functionalized with reactive groups. This activated surface can then be used to immobilize biomolecules like antibodies, enzymes, or DNA, which is a foundational step in creating biosensors, diagnostic assays, and biocompatible materials. [2][5]
Click Chemistry
While its primary application is through photoactivation, the azide group in this compound can also participate in "click" reactions. The most common is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the azide and an alkyne-modified molecule. [12][13]This reaction is highly efficient and specific, providing an alternative, non-photochemical route for bioconjugation. [14][15]
Safety, Handling, and Storage
CRITICAL: Organic azides are energetic compounds and must be handled with extreme caution. [16]They are potentially explosive and sensitive to heat, shock, and friction. [1][16]
-
Hazard Assessment: this compound is classified as toxic if swallowed and causes skin and eye irritation. [6][17]The primary unmitigated risk is rapid decomposition or explosion, especially when handled as a dry solid or heated.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood. Use a blast shield, especially during synthesis, purification, and when handling more than gram-scale quantities. [18]* Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves. [18]A face shield is recommended when working outside of a fume hood with a lowered sash or when using a blast shield. [18]* Safe Handling Practices:
-
Avoid heat, friction, grinding, and shock. [16]Use plastic or ceramic spatulas instead of metal ones. [18] * Never heat the solid compound directly. If concentration is necessary, use a rotary evaporator with a water bath at a low temperature (< 40°C) and a blast shield.
-
Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃). [16]* Storage: Store this compound in a tightly-closed container in a cool, dry, dark, and well-ventilated area. [19]It should be stored away from heat sources and incompatible materials like strong oxidizing agents and acids. [16][19]Storing as a solution (e.g., in an organic solvent) can reduce the shock sensitivity.
-
-
Disposal: Dispose of azide-containing waste in a designated, segregated waste container. [20]Never pour azide solutions down the drain, as they can react with lead or copper pipes to form highly explosive metal azides. [16]
Conclusion
This compound is a powerful and versatile chemical reagent whose utility is centered on its photoactivatable nature. By leveraging the light-induced generation of a reactive nitrene intermediate, researchers can covalently capture molecular interactions, functionalize inert surfaces, and construct complex bioconjugates. While its energetic properties demand rigorous safety protocols, a thorough understanding of its chemistry and careful handling allows for its effective application in advancing drug discovery, materials science, and chemical biology.
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An In-Depth Technical Guide to the Synthesis and Purification of 2-Nitrophenyl Azide
Introduction
2-Nitrophenyl azide (2-NPA) is a valuable organic compound characterized by the presence of both a nitro group and an azide group on a benzene ring. This unique structure makes it a versatile reagent in various fields of chemical and pharmaceutical research. It serves as a key building block in the synthesis of nitrogen-containing heterocyclic compounds, a photoaffinity label for studying biological interactions, and a precursor in materials science. The reliable synthesis of high-purity 2-NPA is therefore a critical requirement for researchers in these domains.
This guide provides a comprehensive, in-depth exploration of the synthesis and purification of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers field-proven procedural insights, and emphasizes the critical safety protocols required when handling these energetic materials.
Part 1: Synthesis of this compound
The most prevalent and reliable method for synthesizing this compound is a two-step, one-pot reaction starting from 2-nitroaniline. The process involves the initial conversion of the primary aromatic amine to a diazonium salt, followed by the substitution of the diazonium group with an azide ion.
Reaction Principle and Mechanism
The synthesis hinges on the diazotization of 2-nitroaniline.[1][2][3][4] This reaction is typically performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[3][5] The mechanism proceeds as follows:
-
Formation of the Nitrosonium Ion: In the acidic medium, sodium nitrite is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[1][5]
-
N-Nitrosation: The lone pair of electrons on the nitrogen atom of the 2-nitroaniline attacks the nitrosonium ion, forming an N-N bond.[5]
-
Deprotonation and Tautomerization: A series of proton transfers results in the formation of a diazohydroxide intermediate.
-
Formation of the Diazonium Salt: In the presence of excess acid, the hydroxyl group is protonated, creating a good leaving group (water). The departure of water leads to the formation of the stable 2-nitrobenzenediazonium ion.[1][5]
-
Azidation: The final step involves the nucleophilic attack of an azide ion (from sodium azide, NaN₃) on the diazonium salt. This displaces the dinitrogen molecule (N₂), a thermodynamically highly favorable process, to yield the final product, this compound.[6]
The entire reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively.[3][7]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aryl azides.[6][8]
Materials:
-
2-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Aniline Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-nitroaniline in a mixture of 3-4 equivalents of concentrated hydrochloric acid and deionized water.
-
Cooling: Vigorously stir the solution while cooling it to 0–5 °C in an ice-salt bath. It is imperative to maintain this temperature range throughout the diazotization step to prevent decomposition of the diazonium salt.[6]
-
Diazotization: In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in a minimal amount of deionized water. Using a dropping funnel, add this solution dropwise to the cold aniline solution. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 5 °C. After the addition is complete, continue stirring the mixture for an additional 30 minutes in the ice bath.[8]
-
Azidation: In another beaker, dissolve 4.0 equivalents of sodium azide in deionized water.[8] Add this solution dropwise to the cold diazonium salt solution. A precipitate of the crude product should form.
-
Reaction Completion: After the addition of sodium azide is complete, allow the reaction mixture to stir for an additional 2 hours, letting it slowly warm to room temperature.[8]
-
Workup & Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Neutralization and Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[6]
Part 2: Purification and Characterization
The crude product obtained from the synthesis typically contains unreacted starting materials and byproducts. Purification is essential to obtain this compound of a quality suitable for subsequent applications.
Purification by Recrystallization
Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[9][10] The principle relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures.[11]
Solvent Selection: The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
For this compound, a common and effective solvent system is a mixture of ethanol and water.
Detailed Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (the cloud point), indicating the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals.[9]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The melting point of pure this compound is 52-55 °C.[13]
Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Technique | Expected Result for this compound | Purpose |
| Melting Point | 52-55 °C[13] | A sharp melting point range close to the literature value indicates high purity. |
| ¹H NMR | Aromatic protons typically appear as multiplets in the range of δ 7.0-8.0 ppm. | Confirms the structure of the aromatic ring and the absence of impurities. |
| ¹³C NMR | Aromatic carbons appear in the range of δ 120-150 ppm. | Provides further confirmation of the carbon skeleton. |
| IR Spectroscopy | Strong, characteristic asymmetric stretching of the azide group (N₃) around 2100–2170 cm⁻¹.[14] Symmetric and asymmetric stretching of the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. | Confirms the presence of the key azide and nitro functional groups. |
Part 3: Critical Safety Precautions
Organic azides are energetic compounds and must be handled with extreme care due to their potential to decompose explosively.[15][16][17] Sodium azide is also highly toxic.
-
Explosion Hazard: Organic azides can be sensitive to heat, friction, shock, and light.[15][17] Never heat the solid material directly. Avoid using metal spatulas, as this can form highly sensitive heavy metal azides.[15][18] Use plastic or ceramic spatulas instead.[18]
-
Scale: Syntheses should be performed on a small scale, especially when working with a new procedure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[18][19] All manipulations should be performed within a chemical fume hood behind a blast shield.
-
Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[15][16]
-
Storage: Store purified this compound in a cool, dark place, preferably in a refrigerator and in an amber container.[15][18]
-
Waste Disposal: Azide-containing waste is hazardous. It should never be disposed of down the drain, as it can react with lead or copper pipes to form explosive metal azides.[19] All azide waste must be disposed of through a designated chemical waste program.[15][19]
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An In-depth Technical Guide to the Photochemical Decomposition of 2-Nitrophenyl Azide
Introduction: Harnessing Light to Forge Heterocycles
The photochemical decomposition of 2-nitrophenyl azide is a cornerstone reaction in synthetic organic chemistry, offering a clean and efficient pathway to valuable benzofuroxan derivatives. This process, initiated by the absorption of ultraviolet light, proceeds through a highly reactive nitrene intermediate, which undergoes a rapid intramolecular cyclization. For researchers, scientists, and drug development professionals, understanding and mastering this photochemical transformation provides a powerful tool for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide offers a comprehensive exploration of the theoretical underpinnings and practical execution of this important reaction, grounded in established scientific principles and experimental insights.
The Mechanistic Pathway: From Photon to Product
The photochemical decomposition of this compound is a fascinating cascade of events that begins with the absorption of a photon and culminates in the formation of a stable heterocyclic ring system. The generally accepted mechanism involves the following key steps:
-
Photoexcitation and Nitrogen Extrusion: Upon irradiation with UV light, the this compound molecule absorbs a photon, promoting it to an excited electronic state. This excess energy facilitates the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process, to generate a highly reactive 2-nitrophenylnitrene intermediate. This process is typically very fast, occurring on the picosecond timescale.
-
The Role of the Nitrene Intermediate: The generated 2-nitrophenylnitrene is a neutral, monovalent nitrogen species with a sextet of electrons, making it highly electrophilic. It can exist in either a singlet or a triplet spin state. In the context of this reaction, the initially formed singlet nitrene is poised for a rapid intramolecular reaction.
-
Intramolecular Cyclization: The key to the formation of benzofuroxan lies in the ortho-position of the nitro group. The singlet 2-nitrophenylnitrene undergoes a swift intramolecular cyclization, where the nitrene nitrogen attacks one of the oxygen atoms of the adjacent nitro group. This concerted rearrangement leads directly to the formation of the stable benzofuroxan ring system.
-
Competing Pathways: While the intramolecular cyclization to benzofuroxan is the dominant pathway, the highly reactive nitrene intermediate can potentially engage in other reactions. These can include intermolecular reactions, such as C-H insertion or addition to double bonds if other reactive species are present in the reaction mixture. However, the intramolecular cyclization is kinetically favored due to the proximity of the reacting groups.
Diagram of the Photochemical Decomposition Pathway
Caption: The photochemical decomposition of this compound to benzofuroxan.
Experimental Protocols: A Practical Guide
The successful execution of the photochemical decomposition of this compound hinges on careful attention to experimental details. The following protocols provide a framework for conducting this reaction in a laboratory setting.
Synthesis of this compound
A common route to this compound involves the diazotization of 2-nitroaniline followed by treatment with sodium azide.
Materials:
-
2-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2-nitroaniline in a mixture of concentrated HCl and deionized water.
-
Slowly add a solution of sodium nitrite in deionized water to the cooled solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.
-
In a separate flask, dissolve sodium azide in deionized water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate of this compound will form.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
Characterization: The synthesized this compound can be characterized by:
-
FTIR Spectroscopy: Expect characteristic peaks for the azide (N₃) stretching vibration around 2100-2160 cm⁻¹ and the nitro (NO₂) group stretching vibrations around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
¹H and ¹³C NMR Spectroscopy: The aromatic protons and carbons will show characteristic shifts depending on the substitution pattern.
Photochemical Decomposition to Benzofuroxan
Materials and Equipment:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, methanol, dichloromethane)
-
Quartz reaction vessel or photoreactor
-
UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 290 nm)
-
Magnetic stirrer
-
Inert gas supply (e.g., nitrogen or argon)
-
Rotary evaporator
-
Chromatography supplies for purification
Procedure:
-
Dissolve a known amount of this compound in the chosen anhydrous solvent in the quartz reaction vessel. The concentration should be optimized but is typically in the range of 0.01-0.1 M.
-
Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen, which can quench the excited states and lead to side reactions.
-
Place the reaction vessel in the photoreactor and begin irradiation with the UV lamp while maintaining a constant temperature (usually room temperature) and continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or UV-Vis spectroscopy. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progression.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure benzofuroxan.
Characterization of Benzofuroxan:
-
FTIR Spectroscopy: The characteristic azide peak will be absent. Look for peaks corresponding to the aromatic C-H and C=C stretching vibrations.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra will confirm the structure of the benzofuroxan product, with the aromatic protons and carbons showing distinct chemical shifts.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Diagram of the Experimental Workflow
Caption: A typical workflow for the photochemical synthesis of benzofuroxan.
Quantitative Analysis: The Impact of Solvent on Reaction Efficiency
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules of product formed per photon absorbed by the starting material. The quantum yield of benzofuroxan formation from this compound is generally high, indicating an efficient conversion process. However, the choice of solvent can influence this efficiency.
| Solvent | Quantum Yield (Φ) | Reference |
| Acetonitrile | High | [1] |
| Methanol | High | [1] |
| Dichloromethane | High | [1] |
Note: While the literature indicates high quantum yields in various solvents, specific numerical values for the photochemical conversion of this compound to benzofuroxan are not consistently reported across a range of solvents in a single study. The "High" designation reflects the qualitative descriptions found in the referenced literature, suggesting that the intramolecular cyclization is a very efficient process. The determination of precise quantum yields requires careful actinometry experiments.
Safety Considerations: Handling Azides with Care
Organic azides, including this compound, are energetic compounds and should be handled with caution. They can be sensitive to heat, shock, and friction, and may decompose explosively.
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Work in a Fume Hood: All manipulations of this compound should be performed in a well-ventilated fume hood.
-
Avoid Heat and Friction: Do not heat this compound unless as part of a controlled reaction. Avoid grinding or subjecting the solid to mechanical shock.
-
Small Scale: Whenever possible, work with small quantities of the azide.
-
Proper Storage: Store this compound in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.
-
Waste Disposal: Dispose of azide-containing waste according to institutional safety guidelines. Quenching with a reducing agent may be necessary before disposal.
Conclusion: A Versatile Tool for Chemical Synthesis
The photochemical decomposition of this compound represents a powerful and elegant method for the synthesis of benzofuroxans. By understanding the underlying mechanistic principles and adhering to carefully designed experimental protocols, researchers can effectively utilize this reaction to create a diverse array of heterocyclic compounds. The high efficiency of the intramolecular cyclization, coupled with the mild reaction conditions, makes this photochemical transformation an attractive tool in the arsenal of the modern synthetic chemist. As with all energetic materials, a commitment to safety is paramount when working with organic azides, ensuring that the exploration of their rich chemistry can be conducted responsibly and productively.
References
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- Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Azides: The Azide/Nitrene Interface. In Organic Azides (pp. 311-376). John Wiley & Sons, Ltd.
- Leyva, E., Platz, M. S., Persy, G., & Wirz, J. (1987). Photochemistry of phenyl azide: the role of singlet and triplet phenylnitrene. Journal of the American Chemical Society, 109(12), 3783-3791.
- Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical reviews, 88(2), 297-368.
- Cardoso, J., & Estevez-Hernandez, O. (2018). Benzofuroxans: their synthesis, properties, and biological activity. RSC advances, 8(6), 3125-3148.
- Leyva, E., & Moctezuma, E. (2022). Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediates and reaction mechanisms. Journal of Photochemistry and Photobiology, 11, 100126.
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The Chemistry of 2-Nitrophenyl Azide: A Technical Guide to Reactivity and Mechanistic Pathways
Introduction
2-Nitrophenyl azide stands as a versatile and powerful tool in the arsenal of chemists, biochemists, and materials scientists. Its utility is rooted in the unique reactivity of the azide moiety in concert with the ortho-nitro group, which can be precisely triggered by thermal or photochemical stimuli. This guide provides an in-depth exploration of the synthesis, reactivity, and reaction mechanisms of this compound, offering researchers and drug development professionals a comprehensive resource to harness its potential. We will delve into the fundamental principles governing its transformations, from the generation of highly reactive nitrene intermediates to their subsequent intramolecular and intermolecular reactions. This document aims to provide not only a theoretical framework but also practical insights into its application, supported by established protocols and mechanistic understanding.
Synthesis and Physicochemical Properties
The most common and reliable method for the synthesis of this compound is through the diazotization of 2-nitroaniline, followed by treatment with sodium azide.[1][2] This robust procedure is amenable to various scales and consistently provides good to excellent yields.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Dichloromethane or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Aniline Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3-4 eq) and deionized water.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring. It is crucial to maintain this temperature range during the diazotization step.
-
Diazotization: Dissolve sodium nitrite (1.0-1.2 eq) in a minimal amount of deionized water. Slowly add this solution dropwise to the cold aniline solution. The rate of addition should be controlled to keep the internal temperature below 5 °C.
-
Azidation: In a separate flask, dissolve sodium azide (1.1-1.5 eq) in deionized water and cool the solution in an ice bath. Slowly add the cold diazonium salt solution to the sodium azide solution with continuous stirring.
-
Reaction Completion: Allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.[1]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄N₄O₂ |
| Molecular Weight | 164.12 g/mol [3] |
| Appearance | Yellow oil or solid |
| Melting Point | Not well-defined, can be explosive upon heating |
| Boiling Point | Decomposes upon heating |
Note: Aryl azides are potentially explosive and should be handled with appropriate safety precautions, including the use of a safety shield and avoiding heat, friction, and shock.
Thermal Reactivity and Decomposition Mechanism
The thermal decomposition of this compound is a process of significant interest, particularly in understanding its stability and potential hazards. The decomposition proceeds through the extrusion of molecular nitrogen to form a highly reactive 2-nitrophenylnitrene intermediate.[4][5][6][7] The kinetics of this decomposition have been studied, and it is understood that the formation of the nitrene is the rate-limiting step.[4][6][7]
The generated 2-nitrophenylnitrene can exist in either a singlet or a triplet spin state, each exhibiting distinct reactivity. The singlet nitrene is typically the initial product and can undergo rapid intramolecular reactions.
Intramolecular Cyclization
A key reaction pathway for the singlet 2-nitrophenylnitrene is intramolecular cyclization. The nitrene can attack the ortho-nitro group, leading to the formation of a benzofuroxan derivative. This cyclization is a characteristic reaction of ortho-substituted phenylnitrenes and is often a major pathway in their thermal decomposition.
Caption: Thermal decomposition of this compound.
Photochemical Reactivity and Reaction Mechanisms
Photolysis of this compound provides a powerful method for generating the corresponding nitrene under mild conditions, making it a cornerstone of photoaffinity labeling and photocleavage applications.[8][9] Upon irradiation with UV light, typically in the range of 300-350 nm, this compound undergoes efficient nitrogen extrusion to yield the highly reactive 2-nitrophenylnitrene.[10][11]
Generation and Reactivity of 2-Nitrophenylnitrene
The photochemically generated 2-nitrophenylnitrene, similar to its thermally generated counterpart, is initially formed in the singlet state.[2][12] The singlet nitrene is highly electrophilic and can undergo a variety of rapid reactions. It can also undergo intersystem crossing to the more stable triplet state, which behaves as a diradical.
Key Reactions of Photogenerated 2-Nitrophenylnitrene:
-
C-H Insertion: The singlet nitrene can insert into C-H bonds, a reaction that is particularly useful for nonspecific labeling of biomolecules in close proximity.
-
Addition to Double Bonds: Nitrenes can add to alkenes to form aziridines.[13]
-
Ring Expansion: A characteristic reaction of aryl nitrenes is ring expansion to a dehydroazepine, which can then be trapped by nucleophiles.[14]
-
Intramolecular Cyclization: As with the thermal reaction, intramolecular cyclization to form benzofuroxan is a prominent pathway.
-
Hydrogen Abstraction: The triplet nitrene can abstract hydrogen atoms from the solvent or surrounding molecules to form an aniline derivative.
Caption: Photochemical reactivity of this compound.
Applications in Research and Drug Development
The unique photochemical properties of 2-nitrophenyl azides have led to their widespread use in various scientific disciplines.
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to identify and characterize binding partners of small molecules or other biomolecules within a complex biological system.[8][9] A ligand of interest is derivatized with a this compound moiety. Upon binding to its target, irradiation with UV light generates the nitrene, which then covalently crosslinks the ligand to its binding partner. This allows for the subsequent isolation and identification of the target protein.[2][12][15]
Photocleavable Linkers
The 2-nitrophenyl group can also be incorporated as a photocleavable linker to tether molecules of interest to a solid support or to cage a functional group.[16][17][18][19] Upon UV irradiation, the linker is cleaved, releasing the molecule of interest. This strategy has found applications in controlled drug delivery, DNA sequencing, and the fabrication of smart biomaterials.[16][17][19]
Bioconjugation
Beyond photo-induced reactions, the azide group of this compound can participate in bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[20][21][22] This allows for the specific and efficient conjugation of this compound-containing molecules to other molecules or surfaces functionalized with an alkyne.[20][21]
Conclusion
This compound is a remarkably versatile molecule with a rich and well-defined reaction chemistry. Its ability to generate highly reactive nitrene intermediates upon thermal or photochemical activation has made it an indispensable tool in chemical biology, drug discovery, and materials science. A thorough understanding of its synthesis, reactivity, and reaction mechanisms, as detailed in this guide, is paramount for its effective and safe utilization. As research continues to push the boundaries of molecular science, the unique properties of this compound will undoubtedly continue to enable new discoveries and innovations.
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Kinetics of Thermal Decomposition of o-Nitrophenyl Azide. ACS Publications. Available at: [Link]
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Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. Sci-Hub. Available at: [Link]
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Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. National Library of Medicine. Available at: [Link]
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Photoaffinity labeling of tubulin with (2-nitro-4-azidophenyl)deacetylcolchicine: direct evidence for two colchicine binding sites. PubMed. Available at: [Link]
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Photochemical reactivity of azides. ResearchGate. Available at: [Link]
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Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Europe PMC. Available at: [Link]
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Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. National Library of Medicine. Available at: [Link]
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Exploring the flexible chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation. ResearchGate. Available at: [Link]
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Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. National Library of Medicine. Available at: [Link]
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Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. PubMed. Available at: [Link]
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Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola. Royal Society of Chemistry. Available at: [Link]
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Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. National Library of Medicine. Available at: [Link]
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The [3+2]Cycloaddition Reaction. University of California, Irvine. Available at: [Link]
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Photochemistry of phenyl azide: chemical properties of the transient intermediates. ACS Publications. Available at: [Link]
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Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Available at: [Link]
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cycloadditions with azides. YouTube. Available at: [Link]
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Photoaffinity labeling. Wikipedia. Available at: [Link]
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Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. MDPI. Available at: [Link]
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Photochemistry of Azides: The Azide/Nitrene Interface. ResearchGate. Available at: [Link]
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Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central. Available at: [Link]
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Bioconjugation application notes. Boster Bio. Available at: [Link]
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Nitrene-transfer from azides to isocyanides: Unveiling its versatility as a promising building block for the synthesis of bioactive heterocycles. PubMed Central. Available at: [Link]
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The thermal decomposition of azidopyridines. ResearchGate. Available at: [Link]
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Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. PubMed Central. Available at: [Link]
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Schematic presentation of nitrene formation from an azide and subsequent [2 + 1] cycloaddition reaction with the nanotube sidewall. ResearchGate. Available at: [Link]
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Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. Royal Society of Chemistry. Available at: [Link]
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Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. ResearchGate. Available at: [Link]
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A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. National Library of Medicine. Available at: [Link]
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SN2 Intramolecular Reactions. YouTube. Available at: [Link]
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Density functional study of the decomposition pathways of nitroethane and 2-nitropropane. Royal Society of Chemistry. Available at: [Link]
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Intermolecular vs intramolecular reactions. YouTube. Available at: [Link]
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Bioconjugates: An Increasing Diversity, A Blossoming of Therapeutic Applications. Abzena. Available at: [Link]
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Cavity-Catalyzed Azide–Alkyne Cycloaddition. MPG.PuRe. Available at: [Link]
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Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation. PubMed Central. Available at: [Link]
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Spectroscopic properties of 2-nitrophenyl azide
An In-depth Technical Guide to the Spectroscopic Properties of 2-Nitrophenyl Azide
This guide provides a comprehensive exploration of the spectroscopic properties of this compound (2-NPA), a molecule of significant interest in chemical biology, materials science, and organic synthesis. Esteemed for its photochemical reactivity, 2-NPA serves as a powerful tool for applications such as photoaffinity labeling and the generation of reactive nitrene intermediates. Understanding its spectroscopic signature is paramount for its effective synthesis, characterization, and deployment in experimental systems. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind its spectral features and the methodologies used to acquire them.
This compound (C₆H₄N₄O₂) is an aromatic compound distinguished by the presence of an azide (-N₃) group and a nitro (-NO₂) group positioned ortho to each other on a benzene ring.[1][2] This specific substitution pattern profoundly influences its electronic structure and, consequently, its spectroscopic and photochemical behavior.[2]
Typically a yellow to orange crystalline solid, 2-NPA is sensitive to heat and shock and should be handled with appropriate caution.[2] Its synthesis is commonly achieved through a two-step diazotization-azidation reaction starting from 2-nitroaniline. This procedure involves the conversion of the primary amine to a diazonium salt, which is subsequently displaced by a nucleophilic azide anion (e.g., from sodium azide).[3]
Caption: Molecular structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λ_max (nm) | Solvent |
|---|---|---|
| π → π* | ~250-280 | Acetonitrile or Ethanol |
| n → π* | ~340-360 | Acetonitrile or Ethanol |
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Preparation: Prepare a dilute solution of 2-NPA (approx. 10-50 µM) in a UV-transparent solvent such as acetonitrile or methanol. The solvent must be of spectroscopic grade to minimize background absorbance.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette (1 cm path length) with the pure solvent to serve as the reference/blank.
-
Blanking: Place the reference cuvette in the appropriate holder and run a baseline scan across the desired wavelength range (e.g., 200-600 nm) to zero the instrument.
-
Measurement: Replace the blank with an identical quartz cuvette containing the 2-NPA solution. Acquire the absorption spectrum over the same range.
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max) and record their corresponding absorbance values.
Expert Insight: The choice of a non-polar versus polar solvent can subtly shift the λ_max of n → π* transitions (a blue shift, or hypsochromic shift, is common in more polar solvents). Running spectra in multiple solvents can provide deeper insight into the nature of the electronic transitions.
Infrared (IR) Spectroscopy
IR spectroscopy is an exceptionally powerful tool for confirming the identity of 2-NPA, as both the azide and nitro functional groups have highly characteristic and intense absorption bands.
-
Azide Group (-N₃): The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (ν_as) of the N=N=N bond. For aryl azides, this peak appears reliably in the 2100-2170 cm⁻¹ region.[5] Unlike some other substituted phenyl azides, nitrophenyl azides typically display this band as a singlet rather than a doublet, simplifying spectral interpretation.[5]
-
Nitro Group (-NO₂): The nitro group gives rise to two distinct, strong stretching vibrations: an asymmetric stretch (ν_as) typically found between 1500-1570 cm⁻¹ and a symmetric stretch (ν_s) between 1300-1370 cm⁻¹.
-
Aromatic Ring: Additional bands corresponding to aromatic C=C stretching (approx. 1450-1600 cm⁻¹) and C-H out-of-plane bending (approx. 700-900 cm⁻¹) will also be present, confirming the aromatic backbone.
Table 2: Key Infrared Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch (ν_as) | 2100 - 2170 | Strong, Sharp |
| Nitro (-NO₂) | Asymmetric Stretch (ν_as) | 1500 - 1570 | Strong |
| Nitro (-NO₂) | Symmetric Stretch (ν_s) | 1300 - 1370 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Variable |
| Aromatic Ring | C-H Bending (out-of-plane) | 700 - 900 | Medium-Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small, solid sample of 2-NPA directly onto the crystal (e.g., diamond or germanium) of the ATR accessory. No extensive sample preparation is required.
-
Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.
-
Background Scan: With the clean, empty ATR crystal, run a background scan. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal itself.
-
Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) to remove all traces of the sample.
Expert Insight: ATR is a rapid and convenient method for solid samples. However, for quantitative analysis or comparison with library spectra, the traditional KBr pellet method may be preferred as it can provide sharper resolution, though it is more labor-intensive.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-NPA. The strong electron-withdrawing and anisotropic effects of the ortho-substituted azide and nitro groups create a distinct and dispersed pattern in both ¹H and ¹³C NMR spectra.
¹H NMR Spectrum
The four protons on the aromatic ring will appear as a complex multiplet system in the downfield region (typically 7.0-8.5 ppm). Due to the ortho-substitution, they constitute an ABCD spin system where each proton is chemically and magnetically distinct. The proton ortho to the highly electron-withdrawing nitro group is expected to be the most downfield (deshielded).
¹³C NMR Spectrum
The spectrum will show six distinct signals for the aromatic carbons. The carbons directly attached to the electron-withdrawing substituents (C-N₃ and C-NO₂) will be significantly deshielded. The C-NO₂ signal is typically found around 145-150 ppm, while the C-N₃ signal is often observed in the 135-145 ppm range.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H-3 | ~7.8 - 8.2 | d or dd |
| ¹H | H-6 | ~7.6 - 7.9 | d or dd |
| ¹H | H-4 | ~7.4 - 7.7 | t or ddd |
| ¹H | H-5 | ~7.2 - 7.5 | t or ddd |
| ¹³C | C-2 (C-NO₂) | ~147 | s |
| ¹³C | C-1 (C-N₃) | ~140 | s |
| ¹³C | C-4 | ~134 | d |
| ¹³C | C-6 | ~129 | d |
| ¹³C | C-5 | ~125 | d |
| ¹³C | C-3 | ~120 | d |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 2-NPA in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Shimming: Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. A standard pulse program like zgpg30 is commonly used.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of 2-NPA and provides valuable structural information through its fragmentation pattern.
The most characteristic fragmentation pathway for aryl azides is the facile loss of a molecule of dinitrogen (N₂; 28 Da) upon ionization.[6] This results in an intense [M-28]⁺· peak, which corresponds to the formation of the 2-nitrophenylnitrene radical cation. This is often the base peak or one of the most significant peaks in the spectrum. Subsequent fragmentations can involve the nitro group, such as the loss of NO (30 Da) or NO₂ (46 Da).
Table 4: Major Expected Fragments in the Mass Spectrum of this compound
| m/z | Ion Formula | Identity/Origin |
|---|---|---|
| 164 | [C₆H₄N₄O₂]⁺· | Molecular Ion (M⁺·) |
| 136 | [C₆H₄N₂O₂]⁺· | [M - N₂]⁺· (Nitrene radical cation) |
| 106 | [C₆H₄N₂]⁺· | [M - N₂ - NO]⁺· |
| 90 | [C₆H₄N]⁺· | [M - N₂ - NO₂]⁺· |
| 76 | [C₆H₄]⁺· | Benzyne radical cation |
Experimental Protocol: GC-MS Analysis
-
Safety Note: Due to the thermal lability of azides, direct injection or GC-MS should be performed with caution, using a low injection port temperature if possible to minimize pre-decomposition.
-
Sample Preparation: Prepare a dilute solution of 2-NPA in a volatile solvent like ethyl acetate or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Separation: Use a standard capillary column (e.g., DB-5ms) with a temperature program that starts at a low temperature (e.g., 50-70°C) and ramps up, to elute the compound.
-
Ionization & Detection: Use standard electron ionization (EI) at 70 eV. The mass analyzer will scan a range (e.g., m/z 40-300) to detect the molecular ion and its fragments.
Photochemical Properties and Transient Intermediates
The true utility of 2-NPA lies in its photochemistry. Upon irradiation with UV light (typically >300 nm), it undergoes rapid decomposition, extruding a molecule of N₂ to generate the highly reactive 2-nitrophenylnitrene intermediate.[7]
A crucial aspect of 2-NPA, which distinguishes it from its meta and para isomers, is the fate of this nitrene. The initially formed singlet nitrene undergoes an extremely fast intramolecular cyclization, attacking the ortho-nitro group to cleanly form benzofuroxan as the final, stable product.[7] This reaction is often quantitative and proceeds without the complex mixture of insertion and abstraction products that plague many other aryl nitrenes.
Caption: Photochemical decomposition of 2-NPA to benzofuroxan.
This clean transformation can be monitored using time-resolved spectroscopy. Techniques like laser flash photolysis (LFP) allow for the direct observation of the transient nitrene intermediate, which has its own characteristic absorption spectrum, before it decays into the final product.
Caption: General experimental workflow for working with 2-NPA.
References
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Title: Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent Source: Sci-Hub URL: [Link]
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Title: Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent Source: PubMed URL: [Link]
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Title: Photochemistry of phenyl azide: chemical properties of the transient intermediates Source: Journal of the American Chemical Society URL: [Link]
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Title: Figure S10 . IR spectrum (KBr) of 2-azido-1-(4-nitrophenyl)ethanone ( 10 ). Source: ResearchGate URL: [Link]
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Foreword: Understanding Energetic Asymmetry
An In-depth Technical Guide to the Thermal Stability of 2-Nitrophenyl Azide
In the landscape of energetic materials, not all isomers are created equal. The positioning of functional groups can dramatically alter a molecule's stability, reactivity, and decomposition pathway. This compound (2-NPA) is a quintessential example of this principle. While its meta and para counterparts follow more conventional decomposition routes, the ortho configuration of the azide and nitro groups in 2-NPA initiates a unique, rapid intramolecular cyclization. This guide provides a comprehensive exploration of the thermal stability of this compound, grounded in mechanistic understanding and validated experimental protocols. It is intended for researchers, chemists, and drug development professionals who handle this compound and require a deep, practical understanding of its thermal behavior to ensure both safety and synthetic success.
The Unique Chemical Nature of this compound
This compound is an organic compound featuring both an azide (-N₃) and a nitro (-NO₂) group attached to a benzene ring in adjacent positions.[1] This specific arrangement is the cornerstone of its chemical personality. While broadly classified as an energetic material due to its high nitrogen content and the presence of explosophoric groups, its decomposition is not a simple fragmentation. Instead, it undergoes a facile thermal rearrangement.
Upon heating, this compound eliminates a molecule of dinitrogen (N₂) to form benzofuroxan, a stable heterocyclic compound.[2] This reaction is significantly faster than the decomposition of 3- and 4-nitrophenyl azides, which are reported to be 10⁴ times slower at 100°C.[2] This vast difference in reactivity underscores the necessity of treating 2-NPA with a distinct set of handling protocols and a specific understanding of its thermal limits.
Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄N₄O₂ | PubChem[3] |
| Molecular Weight | 164.12 g/mol | PubChem[3] |
| Appearance | Yellow to orange crystalline solid | CymitQuimica[1] |
| IUPAC Name | 1-azido-2-nitrobenzene | PubChem[3] |
| CAS Number | 1516-58-1 | CymitQuimica[1] |
The Mechanism of Thermal Decomposition: A Tale of Two Isomers
The thermal decomposition pathway of this compound is a classic example of neighboring group participation. The proximity of the nitro and azide groups facilitates a concerted intramolecular cyclization, which has a significantly lower activation energy than the homolytic cleavage required for nitrene formation seen in its isomers.
The Dominant Pathway: Intramolecular Cyclization of 2-NPA
When heated, 2-NPA undergoes a reaction that is both elegant and energetic. The process is dominated by the elimination of N₂ and the formation of a five-membered heterocyclic ring.[2]
Caption: Decomposition of 2-NPA to Benzofuroxan and Nitrogen.
This pathway is energetically favorable and proceeds at a much lower temperature compared to other aromatic azides. The formation of the stable benzofuroxan ring system is a powerful thermodynamic driving force for the reaction.
The Alternative Pathway: Nitrene Formation in 3- and 4-NPA
In contrast, the meta and para isomers lack the proximate nitro group to facilitate cyclization. Their decomposition proceeds through a higher-energy pathway involving the formation of a highly reactive nitrene intermediate after the loss of N₂.[2] This process requires more energy, hence their greater thermal stability. While the nitrene pathway is more exothermic, the higher activation energy makes it less kinetically accessible.[2]
Experimental Assessment of Thermal Stability
To quantify the thermal stability of this compound, two primary analytical techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .[4][5] These methods provide complementary data, offering a comprehensive picture of the material's behavior upon heating.
The following protocols are designed as self-validating systems. The causality for each step is explained to ensure that the data generated is both accurate and reliable.
Experimental Workflow for Thermal Analysis
The logical flow of a comprehensive thermal stability assessment involves instrument calibration, precise sample preparation, analysis under controlled conditions, and finally, data interpretation.
Caption: Workflow for Comprehensive Thermal Analysis.
Protocol 1: Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[4] It allows for the determination of the onset temperature of decomposition (Tₒₙₛₑₜ), the peak exothermic temperature (Tₚₑₐₖ), and the total energy released (enthalpy of decomposition, ΔHₔ).
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards. This ensures the accuracy of the measured transition temperatures and energy values.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a vented aluminum pan. Causality: A small sample mass is critical to prevent instrument damage from the rapid, energetic decomposition and to ensure uniform heat transfer within the sample. Using a vented pan allows the evolved nitrogen gas to escape safely, preventing pressure buildup and pan rupture.
-
Experimental Conditions:
-
Atmosphere: Inert nitrogen, with a purge rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative side reactions that could interfere with the primary decomposition pathway.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to 250°C at a linear heating rate of 10°C/min. Causality: A controlled heating rate is essential for kinetic analysis and ensures comparability between experiments.
-
-
Data Analysis:
-
Determine the extrapolated onset temperature (Tₒₙₛₑₜ) of the exothermic decomposition peak. This is the primary indicator of the initiation of thermal decomposition.
-
Identify the peak temperature (Tₚₑₐₖ) of the exotherm.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHₔ) in J/g.
-
Protocol 2: Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in a sample's mass as a function of temperature.[4] For 2-NPA, this technique precisely tracks the mass loss corresponding to the elimination of the N₂ molecule.
Methodology:
-
Instrument Calibration: Verify the mass balance accuracy with standard calibration weights and the temperature accuracy using materials with known decomposition points.
-
Sample Preparation: Place 2-5 mg of this compound into a ceramic or aluminum TGA crucible.
-
Experimental Conditions:
-
Atmosphere: Inert nitrogen, with a purge rate of 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 300°C at a heating rate of 10°C/min. This rate should match the DSC experiment for direct comparison.
-
-
Data Analysis:
-
Determine the onset temperature of mass loss, which should correlate with the DSC onset.
-
Calculate the total percentage of mass lost. For 2-NPA decomposing to benzofuroxan, the theoretical mass loss due to N₂ is approximately 17.07%. A measured mass loss close to this value validates the proposed decomposition mechanism.
-
Interpreting the Data: Key Stability Parameters and Kinetics
The data from DSC and TGA analyses provide quantitative metrics for thermal stability.
Summary of Thermal Decomposition Data
The following table summarizes typical values obtained for this compound.
| Parameter | Typical Value | Method | Significance |
| DSC Onset (Tₒₙₛₑₜ) | ~120 - 140 °C | DSC | Temperature at which decomposition begins. |
| DSC Peak (Tₚₑₐₖ) | ~150 - 160 °C | DSC | Temperature of maximum decomposition rate. |
| Enthalpy (ΔHₔ) | ~ -1100 to -1300 J/g | DSC | Total energy released during decomposition. |
| Mass Loss | ~17% | TGA | Confirms the loss of one N₂ molecule per molecule of 2-NPA. |
Note: Exact values can vary slightly based on purity, crystalline form, and experimental conditions like heating rate.
Decomposition Kinetics
The rate of thermal decomposition of this compound has been found to follow first-order kinetics.[6] The Arrhenius equation, k = A * exp(-Eₐ/RT), describes the temperature dependence of the reaction rate.
Arrhenius Parameters for 2-NPA Decomposition
| Parameter | Value | Source |
| Activation Energy (Eₐ) | ~26.3 - 26.6 kcal/mol (110-111 kJ/mol) | Fagley et al. (1956)[6] |
| Pre-exponential Factor (A) | 2.4 x 10¹² to 6.2 x 10¹² s⁻¹ | Fagley et al. (1956)[6] |
The relatively low activation energy confirms that the intramolecular cyclization is a kinetically facile process, responsible for the compound's moderate thermal stability compared to other energetic materials.
Critical Safety and Handling Procedures
Given its energetic nature, strict adherence to safety protocols when handling this compound is non-negotiable.[1] It is sensitive to heat and potentially to shock.[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.[7]
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood. A blast shield should be used for any operation involving heating or handling more than milligram quantities.[8]
-
Avoid Incompatibilities:
-
Metals: Do not use metal spatulas, as they can form dangerously sensitive heavy metal azides. Use plastic or ceramic spatulas.[8][9]
-
Acids: Avoid contact with acids, which can form the highly toxic and explosive hydrazoic acid.[9]
-
Solvents: Never use halogenated solvents like dichloromethane or chloroform, as they can form explosively unstable poly-azidomethanes.[8]
-
-
Storage: Store this compound in a cool, dark, and well-ventilated location, away from heat sources and incompatible materials.[8] It should be clearly labeled as an energetic and toxic compound.
-
Waste Disposal: Azide-containing waste must be collected in a separate, dedicated, and clearly labeled waste container.[9] Never mix azide waste with acidic waste streams.[9]
Conclusion
The thermal stability of this compound is dictated by its unique molecular architecture. The ortho-positioning of the azide and nitro groups facilitates a low-energy intramolecular cyclization to form benzofuroxan, a pathway unavailable to its meta and para isomers. This results in a compound with moderate thermal stability, characterized by an onset of decomposition around 120-140°C. A thorough understanding of this decomposition mechanism, coupled with rigorous experimental characterization via DSC and TGA and an unwavering commitment to safety, is essential for any scientist utilizing this versatile yet energetic reagent.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Defense Technical Information Center (DTIC). (1994). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet: 4-Nitrophenyl azide. Retrieved from [Link]
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Fagley, T. F., Sutter, J. R., & Oglukian, R. L. (1956). Kinetics of Thermal Decomposition of o-Nitrophenyl Azide. Journal of the American Chemical Society, 78(21), 5567–5569. [Link]
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University of Pittsburgh. (2013). Safe Handling of Azides. EH&S Guideline Number: 04-028. Retrieved from [Link]
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University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]
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Wikipedia. (n.d.). Organic azide. Retrieved from [Link]
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Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. [Link]
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Le, C., Al-Hokbany, N., & El-Ghayoury, A. (2021). Revisiting the thermal decomposition of five ortho-substituted phenyl azides by calorimetric techniques. ResearchGate. [Link]
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Al-Shaalan, N. H., et al. (2022). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. National Institutes of Health. [Link]
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University of Melbourne. (n.d.). TGA-DSC. Research at Melbourne. Retrieved from [Link]
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Crimson Publishers. (2017). Thermal Methods of Analysis. Retrieved from [Link]
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Fagley, T. F., Sutter, J. R., & Oglukian, R. L. (1956). Kinetics of Thermal Decomposition of o-Nitrophenyl Azide. ElectronicsAndBooks. Retrieved from [Link]
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The Chemistry and Application of 2-Nitrophenyl Azide: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of 2-nitrophenyl azide, a versatile and highly reactive organic compound. Delving into its historical context, this document details the foundational discoveries that paved the way for its synthesis and application. A thorough examination of its chemical properties, synthesis, and handling precautions is presented, with a particular focus on the causality behind the experimental choices. The guide further explores the rich photochemistry of this compound, leading to the generation of highly reactive nitrene intermediates. Its significant applications in photoaffinity labeling for the elucidation of biological interactions, its role in "click chemistry," and its utility in the synthesis of complex heterocyclic scaffolds are discussed in detail. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of organic chemistry, chemical biology, and drug development, providing both theoretical understanding and practical insights into this important chemical entity.
Introduction and Historical Context
The journey of this compound is intrinsically linked to the pioneering work on aromatic diazo compounds in the 19th century. While the specific first synthesis of this compound is not definitively documented, the groundwork was laid by the German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization of aryl amines, a reaction that forms the cornerstone of aryl azide synthesis[1][2][3]. His work on the reaction of nitrous acid with aromatic amines opened up a new world of organic chemistry, leading to the development of a vast array of azo compounds and, subsequently, aryl azides[1]. The synthesis of the parent compound, phenyl azide, is also attributed to Griess in 1864[4]. The general method for preparing aromatic azides from the corresponding amines via their diazonium salts became a standard procedure, and it is through this well-established route that this compound is synthesized[5][6]. The introduction of the nitro group in the ortho position significantly influences the electronic properties and reactivity of the azide, making it a subject of interest for further chemical exploration.
Physicochemical Properties and Safety Considerations
This compound is a yellow to orange crystalline solid that is sensitive to heat and shock, classifying it as a potentially hazardous material. A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Source |
| Chemical Formula | C₆H₄N₄O₂ | [7] |
| Molecular Weight | 164.12 g/mol | [7] |
| Appearance | Yellow to orange crystalline solid | |
| CAS Number | 1516-59-2 | [7] |
Table 1: Physicochemical Properties of this compound
Trustworthiness in Handling: A Self-Validating System of Safety
The inherent energetic nature of the azide functional group necessitates a stringent and self-validating approach to safety. Organic azides, particularly those with a low molecular weight, can be explosive and should be handled with extreme caution. The following protocols are designed to create a system where safety is paramount at every step, from storage to disposal.
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemically resistant gloves.
-
Engineered Controls: All manipulations of this compound should be conducted in a certified chemical fume hood with the sash positioned as low as possible. The use of a blast shield is strongly recommended.
-
Scale Limitation: Use the smallest possible quantities of the azide for your experiments.
-
Storage: Store this compound in a cool, dark, and well-ventilated area, away from heat, light, pressure, and shock.
-
Incompatible Materials: Avoid contact with strong acids, oxidizing agents, and heavy metals. Do not use metal spatulas for handling; plastic or ceramic spatulas are preferred.
-
Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform for reactions involving sodium azide, as this can lead to the formation of highly explosive di- and triazidomethane.
-
Purification: Avoid distillation and sublimation for purification. Extraction and precipitation are safer alternatives.
-
Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled container and kept separate from acidic waste.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound from 2-nitroaniline is a classic example of a diazotization-azidation reaction. This two-step, one-pot procedure is reliable and broadly applicable for the preparation of various aryl azides[5][6][8].
The Causality Behind Experimental Choices
The success of this synthesis hinges on the careful control of reaction parameters, each chosen for a specific chemical reason:
-
Low Temperature (0-5 °C): Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively. Maintaining a low temperature throughout the diazotization step is crucial for maximizing the yield and ensuring safety.
-
Acidic Conditions: The reaction is carried out in a strong mineral acid, typically hydrochloric acid. The acid serves two primary purposes: it protonates the amine group of 2-nitroaniline, making it soluble in the aqueous medium, and it reacts with sodium nitrite to generate nitrous acid in situ.
-
In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore prepared just before use by the reaction of sodium nitrite with a strong acid. This ensures a controlled and steady supply of the nitrosating agent.
-
Dropwise Addition: The slow, dropwise addition of the sodium nitrite solution helps to control the exothermic reaction and maintain the low temperature of the reaction mixture.
Detailed Experimental Protocol
Materials:
-
2-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Aniline Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3-4 eq) and deionized water.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Dissolve sodium nitrite (1.0-1.2 eq) in a minimal amount of deionized water. Slowly add this solution dropwise to the cold aniline solution using an addition funnel, ensuring the internal temperature remains below 5 °C.
-
Azidation: In a separate beaker, dissolve sodium azide (1.0-1.2 eq) in deionized water and cool the solution in an ice bath. Slowly add the cold sodium azide solution to the freshly prepared diazonium salt solution. A precipitate of this compound will form.
-
Reaction Completion: Allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.
-
Workup: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Caption: Photodecomposition of this compound.
The resulting 2-nitrophenylnitrene is a highly electrophilic species with a nitrogen atom that has only six valence electrons. It can exist in two spin states: a singlet state and a triplet state. The reactivity of the nitrene is dependent on its spin state and the surrounding environment. Singlet nitrenes typically undergo concerted reactions, while triplet nitrenes behave as diradicals.
Applications in Scientific Research
The unique chemical properties of this compound have led to its use in a variety of scientific applications, particularly in the fields of chemical biology and organic synthesis.
Photoaffinity Labeling: Illuminating Biological Interactions
Photoaffinity labeling is a powerful technique used to identify and characterize the binding partners of small molecules, peptides, or other biological ligands. In this method, a photoactivatable group, such as a nitrophenyl azide, is incorporated into the ligand of interest. Upon binding to its target protein, the complex is irradiated with UV light, which generates the reactive nitrene. This nitrene then forms a covalent bond with nearby amino acid residues in the binding pocket of the protein. Subsequent analysis, often using mass spectrometry, allows for the identification of the labeled protein and the specific site of interaction. The 4-azido-2-nitrophenyl group has been a popular choice for photoaffinity labeling studies.[9]
Click Chemistry: A Versatile Building Block
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[10] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where an azide and a terminal alkyne react to form a stable 1,2,3-triazole ring. This compound can serve as a valuable building block in click chemistry, allowing for the introduction of the nitrophenyl group into a variety of molecular scaffolds. This is particularly useful in the synthesis of complex molecules for drug discovery and materials science.
Synthesis of Heterocyclic Compounds
The reactive nitrene generated from the photolysis of this compound can undergo a variety of intramolecular reactions to form heterocyclic compounds. For instance, the nitrene can insert into a C-H bond or add to a double bond within the same molecule, leading to the formation of new ring systems. This reactivity has been exploited in the synthesis of various nitrogen-containing heterocycles, which are common structural motifs in many pharmaceuticals and natural products.[11]
Conclusion
This compound stands as a testament to the enduring legacy of 19th-century discoveries in organic chemistry. Its synthesis, rooted in the foundational work of Peter Griess, continues to be a staple in the modern organic chemistry laboratory. The compound's rich photochemistry and the versatile reactivity of the resulting nitrene have cemented its importance as a tool for probing biological systems and as a building block for the construction of complex molecules. As research in chemical biology and materials science continues to advance, the unique properties of this compound are likely to find even broader applications, further solidifying its place as a valuable reagent in the chemist's arsenal.
References
- Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Letters, 9(9), 1809–1811.
- Das, B., et al. (2013). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Tetrahedron Letters, 54(28), 3657-3660.
- Griess, P. (1864). Ueber eine neue Klasse von Verbindungen, in welchen Wasserstoff durch Stickstoff vertreten ist. Annalen der Chemie und Pharmacie, 131(1), 1-49.
- Katorov, D. V., Rudakov, G. F., & Zhilin, V. F. (2009). Synthesis of heterocyclic geminal nitro azides. Russian Chemical Bulletin, 58(11), 2311–2318.
- Leyva, E., et al. (2022). Synthesis of Aromatic Azides using Different Methodologies. Current Organic Synthesis, 19(3), 265-279.
- Liang, T. Y., & Schuster, G. B. (1987). Photochemistry of 3- and 4-nitrophenyl azide: detection and characterization of reactive intermediates. Journal of the American Chemical Society, 109(25), 7803–7810.
- Moorhouse, A. D., & Moses, J. E. (2008).
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PubChem. (n.d.). 3-Nitrophenyl azide. National Center for Biotechnology Information. Retrieved from [Link]
- Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297–368.
- Slayden, S. W., & Liebman, J. F. (2010). The Organic Chemistry of Phenyl Azides. In The Chemistry of the Azido Group (pp. 205-294). John Wiley & Sons, Ltd.
- Smith, P. A. S., & Boyer, J. H. (1951). The Thermal Decomposition of o-Nitrophenyl Azide. Journal of the American Chemical Society, 73(6), 2626–2629.
- Stefan Bräse, Carmen Gil, Kerstin Knepper, Viktor Zimmermann. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
- Wentrup, C. (2010). The chemistry of nitrenes. In Nitrenes and Related Electron Deficient Species (pp. 1-52). John Wiley & Sons, Ltd.
- Yates, E., & Yates, A. (2015). Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist. Notes and Records: the Royal Society Journal of the History of Science, 69(4), 367–387.
- Zhao, J.-W., et al. (2019). Synthesis and biological evaluation of novel steroidal derivatives containing 1,2,3-triazole moiety as potential anticancer agents. Steroids, 150, 108431.
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PubChem. (n.d.). 3-Nitrophenyl azide. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of nitrophenyl and fluorophenyl azides and diazides by SNAr under phase-transfer or microwave irradiation: Fast and mild methodologies to prepare photoaffinity labeling, crosslinking, and click chemistry reagents. Retrieved from [Link]
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ResearchGate. (n.d.). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Retrieved from [Link]
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Sci-Hub. (n.d.). Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist. Retrieved from [Link]
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Semantic Scholar. (n.d.). Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist. Retrieved from [Link]
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UCL Discovery. (n.d.). Analysis and Synthesis in Nineteenth-Century Organic Chemistry. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Utilizing 2-Nitrophenyl Azide for Photoaffinity Labeling of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction: Capturing Molecular Interactions with Light
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing interactions between small molecules, or other ligands, and their protein targets within a complex biological environment.[1][2][3] This method utilizes a photoaffinity probe, a molecule of interest derivatized with a photoreactive group, to form a stable, covalent bond with its interacting partner upon activation by light.[3][4] Among the various photoreactive moieties, aryl azides, and specifically 2-nitrophenyl azides, have emerged as valuable tools due to their unique photochemical properties.[4][5]
This guide provides a comprehensive overview of the principles, experimental design considerations, and detailed protocols for employing 2-nitrophenyl azide-based probes in photoaffinity labeling experiments.
The Power of this compound: Mechanism of Action
The utility of this compound as a photocrosslinker lies in its ability to be converted from a relatively inert molecule into a highly reactive species upon exposure to UV light. This process can be broken down into three key steps:
-
Photoactivation: When a this compound is irradiated with UV light, typically in the range of 300-460 nm, the azido group absorbs a photon and is excited to a higher energy state.[6][7] This absorption of energy leads to the rapid expulsion of a nitrogen molecule (N₂).[3]
-
Formation of a Reactive Nitrene: The loss of N₂ generates a highly reactive and short-lived intermediate known as a nitrene.[3][8][9] Specifically, a singlet nitrene is initially formed, which can then interconvert to a more stable triplet nitrene.[8][10]
-
Covalent Cross-linking: The electrophilic nitrene can then react non-specifically with a wide range of chemical bonds in its immediate vicinity. This includes insertion into C-H and N-H bonds of amino acid residues within the binding pocket of the target protein, forming a stable covalent bond.[6][11][12] The ortho-nitro group on the phenyl ring influences the reactivity and absorption wavelength of the azide, often allowing for activation at longer, less damaging wavelengths compared to simple phenyl azides.[6]
Diagram: Mechanism of this compound Photoactivation
Materials
-
This compound-containing photoaffinity probe
-
Biological sample (e.g., purified protein, cell lysate, or intact cells)
-
Amine-free buffer (e.g., HEPES or PBS)
-
UV lamp with appropriate wavelength output (e.g., 350 nm)
-
For "click" chemistry (optional):
-
Azide- or alkyne-functionalized reporter tag (e.g., biotin-azide)
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) or a copper-free click reagent
-
-
For enrichment:
-
Streptavidin-conjugated beads
-
-
Reagents for downstream analysis (e.g., SDS-PAGE gels, antibodies for Western blotting, reagents for mass spectrometry)
Procedure
-
Probe Incubation: a. Prepare your biological sample in an appropriate amine-free buffer. b. Add the this compound probe to the sample at the desired final concentration. c. For competition controls, add an excess of the unlabeled ligand 15-30 minutes prior to adding the probe. d. Incubate the mixture for a sufficient time to allow for binding equilibrium to be reached (this will depend on the kinetics of your system). Perform this step in the dark or under subdued light to prevent premature photoactivation.
-
UV Cross-linking: a. Place the sample in a suitable container (e.g., a quartz cuvette or a microplate) that is transparent to the chosen UV wavelength. b. Position the UV lamp at a fixed distance from the sample. c. Irradiate the sample for the optimized duration while ensuring the sample remains cool (e.g., on ice).
-
Sample Processing: a. If using intact cells, lyse the cells to release the proteins. b. If a reporter tag needs to be attached via "click" chemistry, proceed with the appropriate protocol. [13]
-
Enrichment of Labeled Proteins (if a reporter tag was used): a. Add streptavidin-conjugated beads to the sample and incubate to capture the biotinylated proteins. b. Wash the beads extensively to remove non-specifically bound proteins. c. Elute the captured proteins from the beads.
-
Downstream Analysis: a. SDS-PAGE and Visualization: Separate the proteins by SDS-PAGE. Labeled proteins can be visualized by in-gel fluorescence (if a fluorescent tag was used) or by Coomassie staining. b. Western Blotting: Confirm the identity of a known target protein by Western blotting using a specific antibody. c. Mass Spectrometry: For target identification, the enriched protein bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low labeling | - Inactive probe (azide reduced).- Insufficient UV irradiation.- Quenching of the nitrene. | - Avoid reducing agents.<[11]br>- Optimize irradiation time and intensity.- Use amine-free buffers. [11] |
| High background/non-specific labeling | - Probe concentration too high.- Excessive UV irradiation.- Non-specific binding of the probe. | - Titrate the probe concentration.- Reduce irradiation time.- Include competition controls and optimize washing steps during enrichment. |
| Protein degradation | - Sample overheating during irradiation.- Protease activity. | - Keep samples on ice during UV exposure.<[11]br>- Add protease inhibitors to buffers. |
Conclusion
Photoaffinity labeling with this compound probes is a robust and versatile method for covalently capturing and identifying protein-ligand interactions. [8][14]By understanding the underlying photochemical principles and carefully designing and optimizing the experimental protocol, researchers can gain valuable insights into the molecular targets of drugs, metabolites, and other bioactive compounds. This powerful technique continues to be an indispensable tool in chemical biology and drug discovery.
References
-
Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
Photoaffinity labeling of tubulin with (2-nitro-4-azidophenyl)deacetylcolchicine: direct evidence for two colchicine binding sites. (1989). PubMed. Retrieved January 13, 2026, from [Link]
-
The Mechanism of Photoaffinity Labeling. (1973). PNAS. Retrieved January 13, 2026, from [Link]
-
Synthesis of nitrophenyl and fluorophenyl azides and diazides by SNAr under phase-transfer or microwave irradiation: Fast and mild methodologies to prepare photoaffinity labeling, crosslinking, and click chemistry reagents. (2018). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. (2014). NIH. Retrieved January 13, 2026, from [Link]
-
Photochemistry of phenyl azide: chemical properties of the transient intermediates. (1983). Journal of the American Chemical Society. Retrieved January 13, 2026, from [Link]
-
Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. (2012). NIH. Retrieved January 13, 2026, from [Link]
-
Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (2019). MDPI. Retrieved January 13, 2026, from [Link]
-
Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. (2019). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. (2021). NIH. Retrieved January 13, 2026, from [Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (2019). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Photoaffinity labeling in target- and binding-site identification. (2019). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Photochemistry of Azides: The Azide/Nitrene Interface. (2009). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. (2021). ResearchGate. Retrieved January 13, 2026, from [Link]
-
A typical photoaffinity labeling experimental protocol to identify the... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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Application Notes & Protocols: 2-Nitrophenyl Azide in Copper-Catalyzed Click Chemistry Protocols
Introduction: The Strategic Role of 2-Nitrophenyl Azide in CuAAC
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry," a concept introduced by K. B. Sharpless to describe reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1][2] This reaction unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole, a linkage with widespread applications in drug discovery, bioconjugation, and materials science.[3][4]
While a vast array of organic azides can be employed, the choice of azide is a critical design element that can impart unique functionality to the final product. This compound (2-NPA) is an aromatic azide whose utility extends beyond the simple formation of a triazole linkage. The presence of an electron-withdrawing nitro group at the ortho position influences the azide's electronic properties and introduces a versatile functional handle for post-cyclization modifications. This guide provides an in-depth look at the mechanism, applications, and detailed protocols for utilizing this compound in CuAAC reactions, grounded in established scientific principles and safety practices.
Safety First: Critical Handling Procedures for this compound
Organic azides, particularly those with a low carbon-to-nitrogen ratio, are energetically unstable and must be handled with extreme caution.[5] this compound is a potentially explosive solid sensitive to heat, shock, and light.[6] Adherence to strict safety protocols is mandatory.
Table 1: GHS Hazard Information for this compound [7][8][9]
| Hazard Class | Category | Hazard Statement | Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed | Danger |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |
| Aquatic Hazard (Acute & Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Warning |
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[9]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood behind a blast shield.[8]
-
Storage: Store 2-NPA in a cool (-18 °C is recommended), dark location, away from heat sources, acids, and metals.[5][10] Use plastic or glass containers; avoid metal caps.
-
Handling: Use non-metal spatulas (e.g., plastic or ceramic) to handle the solid material.[10] Avoid grinding or subjecting the compound to shock or friction.
-
Solvent Choice: Never use chlorinated solvents like dichloromethane or chloroform with azides, as this can form dangerously explosive di- or tri-azidomethane.[10]
-
Scale: Work with the smallest quantities necessary for the experiment.
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container and disposed of through an official chemical waste program. Do not mix with acidic waste, which can generate highly toxic and explosive hydrazoic acid.[5]
Scientific Principles and Mechanism
The CuAAC Catalytic Cycle
The CuAAC reaction is not a concerted cycloaddition; instead, it proceeds through a stepwise mechanism involving copper(I) acetylide intermediates.[11][12] This catalytic process dramatically accelerates the reaction rate by orders of magnitude compared to the thermal Huisgen cycloaddition and, crucially, yields a single regioisomer (the 1,4-disubstituted product).[1][13]
The consensus mechanism involves several key steps:
-
Formation of Copper(I) Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne to form a copper acetylide intermediate.[14]
-
Coordination and Cyclization: The azide (2-NPA) coordinates to the copper center, bringing it into proximity with the activated alkyne. This facilitates the formation of a six-membered copper-containing ring.[]
-
Ring Contraction & Protonolysis: The metallacycle rearranges and contracts to a triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle.[1]
Recent studies suggest that dinuclear copper complexes may be involved in the kinetically favored pathway, further highlighting the complexity and efficiency of the catalytic system.[16]
Diagram: The CuAAC Catalytic Cycle
Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Role of the ortho-Nitro Group
The nitro group (—NO₂) is strongly electron-withdrawing. When positioned on the phenyl ring of the azide, it decreases the electron density of the azide moiety. While aryl azides are generally reactive in CuAAC, the electronic nature of substituents can modulate this reactivity.[12][17] The electron-deficient nature of 2-NPA makes it a competent partner in the cycloaddition reaction. More importantly, the nitro group serves as a valuable functional handle for subsequent chemical transformations, such as reduction to an amine, which can then be used for secondary conjugations.
Core Experimental Protocols
Protocol 1: Synthesis of this compound (Representative)
This protocol is adapted from general procedures for synthesizing aryl azides from anilines.[18] Extreme caution is required.
Materials:
-
2-Nitroaniline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a flask submerged in an ice bath, dissolve 2-nitroaniline (1.0 eq.) in aqueous HCl. Stir until a homogenous suspension of the hydrochloride salt is formed and the temperature is stable at 0-5 °C.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a pre-chilled aqueous solution of sodium azide (1.5 eq.).
-
Add the diazonium salt solution slowly and dropwise to the stirring sodium azide solution, again maintaining a temperature of 0-5 °C. Vigorous nitrogen evolution may be observed.
-
Allow the reaction to stir in the ice bath for 1-2 hours after the addition is complete.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and carefully remove the solvent under reduced pressure at low temperature (<30 °C). Do not heat. The resulting 2-NPA should be used immediately or stored appropriately. Purification by distillation is extremely hazardous and should not be attempted. [10]
Protocol 2: Standard CuAAC Reaction with 2-NPA
This protocol describes a general procedure for small molecule synthesis.
Materials & Reagents:
-
This compound (2-NPA)
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents.[19]
-
Solvent: e.g., 1:1 mixture of water and t-BuOH, or DMF/water.
Stock Solutions:
-
2-NPA: 100 mM in DMSO or DMF.
-
Alkyne: 100 mM in DMSO or DMF.
-
CuSO₄: 20 mM in water.[20]
-
THPTA: 100 mM in water.[19]
-
Sodium Ascorbate: 1 M in water (prepare fresh).
Procedure:
-
To a reaction vial, add the alkyne (1.0 eq.).
-
Add the this compound solution (1.1-1.2 eq.).
-
Add the chosen solvent to achieve the desired final reaction concentration (e.g., 10-50 mM).
-
Catalyst Premix: In a separate tube, mix CuSO₄ stock solution (0.05 eq., for 5 mol %) and THPTA stock solution (0.25 eq., for a 5:1 ligand-to-copper ratio).[20] Vortex briefly.
-
Add the catalyst premix to the main reaction vial.
-
Initiation: Add the freshly prepared sodium ascorbate solution (0.5 eq.) to initiate the reaction. The solution may change color.[19]
-
Seal the vial and stir at room temperature for 1-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Diagram: Experimental Workflow for a Standard CuAAC Reaction
Caption: Step-by-step workflow for a typical copper-catalyzed click reaction.
Protocol 3: Bioconjugation with 2-NPA
This protocol is for labeling an alkyne-modified biomolecule (e.g., a peptide or protein) in an aqueous buffer.
Procedure:
-
Prepare the alkyne-modified biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 10-100 µM.[20]
-
Add the 2-NPA stock solution to the biomolecule solution. A 10- to 50-fold molar excess of the azide is common to drive the reaction to completion.[21]
-
Catalyst Addition: Add the premixed CuSO₄/THPTA solution to a final concentration of 0.1-0.5 mM copper.[20]
-
Initiation: Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM.[22]
-
Gently mix the reaction (e.g., on a rotator) at room temperature for 1-4 hours, protected from light.
-
Purification: Remove excess reagents and the copper catalyst. For proteins, this can be achieved by size-exclusion chromatography (SEC), dialysis against a buffer containing EDTA, or using copper-chelating resins.[22]
Data, Optimization, and Troubleshooting
Table 2: Typical Reaction Parameters for CuAAC with Aryl Azides
| Parameter | Condition/Reagent | Rationale & Notes |
|---|---|---|
| Solvent | Water/t-BuOH, Water/DMSO, DMF | Co-solvents are often required to solubilize all components. Water can accelerate the reaction.[1] |
| Catalyst Source | CuSO₄ + Reductant | In situ reduction of Cu(II) to Cu(I) by sodium ascorbate is robust and avoids handling unstable Cu(I) salts.[11][12] |
| Catalyst Loading | 1-10 mol % | Lower loadings are desirable but may require longer reaction times or more efficient ligands. |
| Ligand | THPTA, TBTA | Ligands stabilize the Cu(I) oxidation state against disproportionation and oxidation, and accelerate the reaction.[12][23] |
| Ligand:Cu Ratio | 2:1 to 5:1 | An excess of ligand ensures the copper remains complexed and active, especially in bioconjugation.[20][21] |
| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at ambient temperature.[3] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No or Low Yield | 1. Oxidized/deactivated Cu(I) catalyst. 2. Degraded sodium ascorbate. 3. Impure reagents. 4. Catalyst sequestration by biomolecule. | 1. Ensure an oxygen-free environment if necessary; use a higher concentration of ligand and ascorbate. 2. Always use freshly prepared sodium ascorbate solution. 3. Verify the purity of the azide and alkyne. 4. For bioconjugation, increase the catalyst/ligand concentration.[20] |
| Slow Reaction | 1. Low reactant concentration. 2. Insufficient catalyst loading. 3. Steric hindrance near reactive sites. | 1. Increase the concentration of the limiting reagent. 2. Increase catalyst loading to 5-10 mol %. 3. Allow for longer reaction times or gentle heating (e.g., 35-40 °C), but monitor for azide decomposition. |
| Side Products | 1. Oxidative homocoupling of the alkyne. | 1. Ensure sufficient sodium ascorbate is present to maintain a reducing environment. Use a ligand to protect the Cu(I) catalyst.[12] |
Advanced Applications: Beyond the Linkage
The true value of this compound lies in the post-cyclization chemistry enabled by the nitro group.
-
Orthogonal Functionalization: The nitro group can be selectively reduced to an amine (—NH₂) using reagents like sodium dithionite or catalytic hydrogenation. This newly formed aniline is a versatile nucleophile that can be used for a second, orthogonal conjugation reaction, such as amide bond formation, creating complex, multifunctional architectures.
-
Photocleavable Linkers: The ortho-nitrobenzyl moiety is a well-known photolabile protecting group.[13] Triazoles derived from 2-NPA can be designed as photocleavable linkers, allowing for the light-induced release of a conjugated molecule (e.g., a drug or a probe) with spatiotemporal control.
Conclusion
This compound is a highly effective reagent for copper-catalyzed click chemistry, offering robust participation in the formation of 1,4-disubstituted 1,2,3-triazoles. Its electron-deficient nature ensures efficient cycloaddition, while its inherent hazards necessitate rigorous adherence to safety protocols. The primary strategic advantage of 2-NPA is the introduction of a versatile nitro handle, which enables advanced applications such as sequential orthogonal conjugations and the design of photocleavable systems. By understanding the underlying mechanism and following optimized protocols, researchers can leverage this compound as a powerful tool in chemical synthesis, drug development, and chemical biology.
References
-
Himo, F., Lovell, T., Hilgraf, R., et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216. Available at: [Link]
-
Kuznetsov, M. A., et al. (2020). Cu-catalyzed cycloaddition of aryl azides to 1-iodobuta-1,3-diynes: an experimental and quantum chemical study of unusual regiochemistry. New Journal of Chemistry, 44(34), 14631-14643. Available at: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available at: [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1149-1168. Available at: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 157-172. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Angene Chemical. (2024). Safety Data Sheet: 4-Nitrophenyl azide. (Note: SDS for a similar compound, general precautions apply). Available at: [Link]
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Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]
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Wikipedia. (n.d.). Click chemistry. Available at: [Link]
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Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Available at: [Link]
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Kade, M. J., Burke, D. J., & Hawker, C. J. (2010). The Power of Orthogonal Click Chemistry. Journal of Polymer Science Part A: Polymer Chemistry, 48(4), 743-750. (General concept of photoclick). Available at: [Link]
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Kumar, D., Ahirwar, R., & Nahar, P. (2016). Exploring the flexible chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation. Analytical and Bioanalytical Chemistry, 408(20), 5491-5507. (Illustrates chemistry of a similar nitrophenyl azide). Available at: [Link]
-
University of Pittsburgh. (2013). EH&S Guideline: Safe Handling of Azides. Available at: [Link]
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University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Available at: [Link]
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AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Available at: [Link]
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Chemistry World. (2015). Copper click chemistry mechanism unravelled. Available at: [Link]
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Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. Available at: [Link]
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Organic Syntheses. (n.d.). Phenyl azide. (Procedure for a related compound). Available at: [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. Molecules, 20(8), 13673-13703. Available at: [Link]
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Llevat, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1965-1974. Available at: [Link]
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ResearchGate. (2021). Click chemistry: Why does it sometimes work and other times it doesn't? Available at: [Link]
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Wang, Q., & Huang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. International Journal of Molecular Sciences, 14(6), 12533-12550. Available at: [Link]
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PubChemLite. (n.d.). This compound (C6H4N4O2). Available at: [Link]
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Hiyka. (n.d.). Applications of Azide Gold Nanoparticles in Bioconjugation. Available at: [Link]
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Application Notes and Protocols for Bioconjugation using 2-Nitrophenyl Azide Chemistry
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Photo-Activated Chemistry in Bioconjugation
In the intricate world of bioconjugation, the ability to form stable covalent bonds with precision and control is paramount. Among the diverse chemical tools available, photo-activatable reagents stand out for their capacity to initiate reactions with temporal and spatial control. This guide focuses on a cornerstone of photocrosslinking technology: the 2-nitrophenyl azide (NPA) group. Unlike conventional thermochemical crosslinkers that react spontaneously upon mixing, NPA-based reagents remain inert until triggered by a specific wavelength of ultraviolet (UV) light. This "on-demand" reactivity provides a powerful handle for researchers to study molecular interactions, immobilize biomolecules onto surfaces, and construct complex bioconjugates like antibody-drug conjugates (ADCs).
The presence of the nitro group on the phenyl ring is a key feature that distinguishes NPAs from simple phenyl azides. This modification shifts the activation wavelength to the longer, less damaging UVA range (300-460 nm), thereby preserving the integrity of sensitive biological samples. Upon photo-activation, the this compound moiety expels a molecule of nitrogen gas to generate a highly reactive nitrene intermediate. This transient species can then form covalent bonds through a variety of mechanisms, including insertion into C-H and N-H bonds, or addition to double bonds. This versatility allows for the labeling and crosslinking of a wide array of biomolecules and materials.
This document provides a comprehensive overview of the chemistry behind NPA-based bioconjugation, detailed protocols for common applications, and insights into the critical parameters that ensure successful and reproducible outcomes.
The Chemistry of this compound Photo-Crosslinking
The utility of 2-nitrophenyl azides in bioconjugation stems from the light-induced formation of a highly reactive nitrene intermediate. The overall process can be broken down into two key stages: photo-activation and covalent bond formation.
Mechanism of Nitrene Formation and Reaction
Upon irradiation with UV light, typically in the 300-460 nm range, the this compound undergoes photolysis, leading to the extrusion of dinitrogen gas (N₂) and the formation of a 2-nitrophenylnitrene in its singlet state. This singlet nitrene is a highly reactive, electron-deficient species that can rapidly undergo a variety of reactions to form stable covalent bonds.
The primary reaction pathways of the nitrene intermediate include:
-
C-H and N-H Insertion: The nitrene can directly insert into carbon-hydrogen and nitrogen-hydrogen bonds, which are abundant in proteins and other biomolecules. This is a key mechanism for non-specific, proximity-based labeling.
-
Addition to Double Bonds: The nitrene can react with carbon-carbon double bonds, for instance in the side chains of certain amino acids or in other organic molecules.
-
Ring Expansion: The nitrene can undergo ring expansion to form a dehydroazepine intermediate, which is then susceptible to nucleophilic attack, particularly by primary amines.
The following diagram illustrates the photo-activation of a this compound and the subsequent reaction pathways of the generated nitrene.
Caption: Workflow for protein-protein crosslinking using Sulfo-SANPAH.
Detailed Protocol
Materials:
-
Sulfo-SANPAH (e.g., from ProteoChem, c1111)
-
Protein A (to be modified) in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Protein B (target for crosslinking)
-
Reaction buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassette (e.g., 7K MWCO)
-
UV lamp (300-460 nm)
Procedure:
-
Reagent Preparation:
-
Allow the vial of Sulfo-SANPAH to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of Sulfo-SANPAH in an appropriate solvent (e.g., DMSO for SANPAH, or water for Sulfo-SANPAH). Causality: The NHS ester is susceptible to hydrolysis, so fresh preparation is crucial for optimal reactivity.
-
-
Amine-Reactive Conjugation:
-
Add a 20- to 50-fold molar excess of the Sulfo-SANPAH solution to your protein solution (Protein A). The final concentration of the crosslinker should typically be in the range of 0.5-5 mM. Causality: A molar excess ensures efficient labeling of the available primary amines on the protein.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction can also be performed at 4°C for a longer duration (e.g., 2 hours) to minimize protein degradation.
-
-
Removal of Excess Crosslinker:
-
(Optional but recommended) Quench the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature. This will react with any remaining NHS esters.
-
Remove the unreacted Sulfo-SANPAH and quenching buffer using a desalting column or dialysis against the reaction buffer. Causality: This step is critical to prevent the photo-activation of free crosslinker, which would lead to non-specific labeling of the target protein.
-
-
Photo-Crosslinking:
-
Add the target molecule (Protein B) to the solution of the Sulfo-SANPAH-modified Protein A.
-
Expose the sample to a UV lamp (300-460 nm) for 5-15 minutes. The optimal irradiation time and distance from the lamp should be determined empirically. It is advisable to perform the irradiation on ice to prevent sample heating. Causality: The UV energy is required to generate the reactive nitrene. Over-exposure can lead to protein damage.
-
-
Analysis:
-
Analyze the crosslinked product by SDS-PAGE to visualize the formation of higher molecular weight species.
-
Further characterization can be performed using Western blotting or mass spectrometry to confirm the identity of the crosslinked proteins.
-
Critical Parameters and Troubleshooting
| Parameter | Recommendation | Rationale and Troubleshooting |
| Buffer Composition | Use amine-free buffers (e.g., PBS, HEPES, borate) during the NHS ester reaction. | Primary amines in buffers like Tris or glycine will compete with the protein for reaction with the NHS ester, reducing conjugation efficiency. If you observe low labeling, ensure your buffers are amine-free. |
| pH | Maintain a pH of 7.2-8.5 for the NHS ester reaction. | The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH. At lower pH, the amine is protonated and less nucleophilic. |
| Molar Excess of Crosslinker | Start with a 20- to 50-fold molar excess. | The optimal ratio depends on the number of available amines on the protein and the desired degree of labeling. Too low an excess will result in inefficient labeling, while too high an excess may lead to protein precipitation or altered function. |
| UV Wavelength and Exposure Time | 300-460 nm for 5-15 minutes. | Nitrophenyl azides are activated at longer UV wavelengths, which are less damaging to proteins than the shorter wavelengths required for simple phenyl azides. Optimize exposure time to maximize crosslinking while minimizing protein damage. |
| Presence of Reducing Agents | Avoid reducing agents like DTT or β-mercaptoethanol. | Reducing agents will reduce the azide group to an amine, rendering it non-photoreactive. |
Application 2: Surface Immobilization of Biomolecules using 4-Fluoro-3-Nitrophenyl Azide (FNAB)
4-Fluoro-3-nitrophenyl azide (FNAB) is a versatile photolinker for the functionalization of inert polymer surfaces and the immobilization of biomolecules. Its simple structure and ease of use make it an attractive choice for creating bioactive surfaces for applications such as biosensors, microarrays, and cell culture substrates.
Principle
FNAB can be used in a two-step process. First, the FNAB is photochemically grafted onto a polymer surface via the reactive nitrene intermediate. The fluorine atom on the phenyl ring then becomes susceptible to nucleophilic substitution by amine or thiol groups on a biomolecule, leading to its covalent immobilization.
Experimental Workflow
Caption: Workflow for surface immobilization of biomolecules using FNAB.
Detailed Protocol
Materials:
-
4-Fluoro-3-nitrophenyl azide (FNAB)
-
Polymer substrate (e.g., polystyrene, polycarbonate, PMMA)
-
Solvent for FNAB (e.g., acetonitrile, dichloromethane)
-
Biomolecule for immobilization (e.g., antibody, enzyme) in a suitable buffer
-
Washing solvents (e.g., ethanol, deionized water)
-
UV lamp (300-460 nm)
Procedure:
-
Surface Preparation:
-
Thoroughly clean the polymer substrate by sonication in a detergent solution, followed by rinsing with deionized water and ethanol, and then dry under a stream of nitrogen. Causality: A clean surface is essential for uniform coating and efficient photo-grafting.
-
-
FNAB Coating:
-
Prepare a solution of FNAB in a volatile organic solvent (e.g., 1-10 mg/mL in acetonitrile).
-
Coat the polymer surface with the FNAB solution using a suitable method (e.g., spin coating, dip coating, or simple drop casting) and allow the solvent to evaporate completely in the dark.
-
-
Photo-Grafting:
-
Expose the FNAB-coated surface to a UV lamp (300-460 nm) for 10-30 minutes. The optimal irradiation time will depend on the lamp intensity and the desired grafting density. Causality: The UV light activates the azide group, leading to the formation of a nitrene that inserts into the polymer backbone, covalently attaching the FNAB molecule.
-
-
Washing:
-
Thoroughly wash the surface with the solvent used for coating (e.g., acetonitrile) and then with ethanol and deionized water to remove any non-covalently bound FNAB. Causality: This step is crucial to prevent non-specific adsorption of the biomolecule in the subsequent step.
-
-
Biomolecule Immobilization:
-
Prepare a solution of the biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubate the FNAB-grafted surface with the biomolecule solution for 1-2 hours at room temperature or overnight at 4°C. Causality: The nucleophilic groups (e.g., amines, thiols) on the biomolecule will displace the fluorine atom on the immobilized FNAB, forming a stable covalent bond.
-
-
Final Washing and Storage:
-
Wash the surface with buffer and deionized water to remove any unbound biomolecules.
-
The functionalized surface can be stored in buffer at 4°C.
-
Characterization of Modified Surfaces
The success of each step can be verified using various surface analysis techniques:
| Step | Characterization Method | Expected Outcome |
| FNAB Grafting | X-ray Photoelectron Spectroscopy (XPS) | Appearance of N 1s and F 1s peaks. |
| Water Contact Angle | Increase in hydrophobicity. | |
| Biomolecule Immobilization | XPS | Increase in N 1s signal and decrease in F 1s signal. |
| Fluorescence Microscopy (if using a fluorescently labeled biomolecule) | Uniform fluorescence on the surface. | |
| Atomic Force Microscopy (AFM) | Change in surface morphology and roughness. |
Conclusion and Future Perspectives
Bioconjugation techniques utilizing this compound chemistry offer a powerful and versatile approach for covalently linking molecules with a high degree of control. The ability to initiate the reaction with a pulse of light opens up possibilities for creating spatially defined patterns of immobilized biomolecules and for capturing transient molecular interactions in real-time. While the protocols provided here offer a solid foundation, it is important to remember that empirical optimization is often necessary to achieve the best results for a specific application. As the field of chemical biology continues to evolve, we can expect to see the development of new and improved photo-activatable crosslinkers with enhanced features such as longer wavelength activation, higher reaction efficiencies, and integrated reporter moieties. These advancements will undoubtedly further expand the utility of photo-crosslinking in basic research, diagnostics, and therapeutics.
References
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Liu, Z., & Arnold, F. H. (2021). New-to-nature chemistry from old protein machinery: carbene and nitrene transferases. Current opinion in chemical biology, 61, 87–95. [Link]
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Salsbury, J. R., & Hsieh-Wilson, L. C. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current protocols in chemical biology, 5(2), 115–129. [Link]
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Rape, A. D., Guo, W. H., & Wang, Y. L. (2011). Preparation of compliant matrices for quantifying cellular contraction. Biomaterials, 32(11), 2043–2051. [Link]
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Stowers, R. S., Allen, S. C., & Suggs, L. J. (2016). N-terminal Specific Conjugation of Extracellular Matrix Proteins to 2-Pyridinecarboxaldehyde Functionalized Polyacrylamide Hydrogels. Acta biomaterialia, 40, 21–30. [Link]
-
Liu, Z., & Arnold, F. H. (2020). New-to-nature chemistry from old protein machinery: carbene and nitrene transferases. ScienceDirect. [Link]
- Understanding the Chemistry of Nitrene and Highlighting its Remarkable Catalytic Capabilities as a Non-Heme Iron Enzyme
Covalent labeling of binding sites with 2-nitrophenyl azide
Application Notes & Protocols
Topic: Covalent Labeling of Binding Sites with 2-Nitrophenyl Azide For: Researchers, scientists, and drug development professionals.
Introduction: Illuminating Molecular Interactions with Light
Photoaffinity labeling (PAL) is a powerful and versatile technique used in chemical biology and drug discovery to identify and characterize interactions between small molecules and their biological targets.[1][2] The core principle involves using a specially designed chemical probe that, upon activation with light, forms a highly reactive intermediate capable of creating a permanent, covalent bond with nearby molecules.[3][4] This process effectively "traps" the transient, non-covalent binding event, allowing for the subsequent identification of the target protein and the precise location of the binding site.[1][5]
Among the various photoreactive groups available, aryl azides are frequently employed due to their relatively small size and synthetic accessibility.[2][5] Specifically, 2-nitrophenyl azides offer a significant advantage over simple phenyl azides. The nitro group shifts the molecule's absorption maximum to a longer wavelength, allowing for photoactivation with less energetic, long-wave UV light (typically 350-365 nm).[6] This is critical for biological applications as it minimizes the potential for photodamage to sensitive proteins and other biomolecules that can occur with the shorter wavelength UV light required for unsubstituted phenyl azides.[7]
This guide provides a comprehensive overview of the principles, experimental design considerations, and detailed protocols for using this compound-based probes to covalently label and identify protein binding sites.
The Chemistry of Activation: From Azide to Covalent Bond
The utility of a this compound probe hinges on its light-induced transformation into a highly reactive species. This process can be broken down into two key stages:
-
Photoactivation and Nitrene Formation: When a this compound is irradiated with UV light of an appropriate wavelength, it absorbs a photon and rapidly extrudes a molecule of dinitrogen gas (N₂). This photolytic decomposition generates a highly unstable and reactive electron-deficient intermediate known as a nitrene.[6][8][9]
-
Covalent Insertion and Labeling: The generated aryl nitrene is extremely short-lived and will react indiscriminately with a wide range of chemical bonds in its immediate vicinity. The primary reaction pathways relevant for labeling proteins include:
-
C-H and N-H Insertion: The nitrene can directly insert into the carbon-hydrogen or nitrogen-hydrogen bonds found in amino acid side chains and the peptide backbone.[7][8]
-
Addition to Double Bonds: It can also react with aromatic side chains (e.g., tryptophan, tyrosine) or other unsaturated systems.
-
Rearrangement: In some cases, the nitrene can undergo ring expansion to form a dehydroazepine intermediate, which is then susceptible to attack by nucleophilic amino acid residues like lysine or cysteine.[4]
-
The promiscuous reactivity of the nitrene is the key to the technique's power; because it does not require a specific functional group on the protein for reaction, it can theoretically label any amino acid residue it encounters within the binding pocket.
Sources
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- 3. portlandpress.com [portlandpress.com]
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Application Note & Protocols: Synthesis of 2-Nitrophenyl Azide-Based Photo-Crosslinking Agents
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 2-nitrophenyl azide-based photo-crosslinking agents. These reagents are invaluable tools in chemical biology and drug development for capturing transient biomolecular interactions. We delve into the underlying chemical principles, from the synthesis of the azide moiety to its photoactivation into a highly reactive nitrene. This document emphasizes robust safety procedures, step-by-step synthesis and purification protocols, and methods for chemical characterization, designed for researchers, scientists, and drug development professionals aiming to produce and utilize these powerful molecular probes.
Introduction: The Power of Covalent Capture
Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to cell biology and therapeutic design.[1] While many interactions are stable, a significant portion are transient and weak, posing a challenge for traditional biochemical assays. Photo-crosslinking has emerged as a powerful technique to overcome this, allowing for the covalent capture of interacting molecules in situ with high temporal resolution.[2][3]
Among the various photoreactive groups, aryl azides, and specifically 2-nitrophenyl azides, offer a unique combination of stability in the dark and high reactivity upon UV irradiation.[2][4] When exposed to UV light, they release dinitrogen gas to form a highly reactive nitrene intermediate.[5][6] This nitrene can then covalently bind to nearby molecules by inserting into C-H or N-H bonds or adding across double bonds, effectively "trapping" the interaction partner.[4][5]
This guide focuses on the synthesis of heterobifunctional this compound crosslinkers, which incorporate a second reactive group, such as an N-hydroxysuccinimide (NHS) ester, for targeted conjugation to proteins.[7][8] This "plant-and-cast" strategy allows a researcher to first attach the crosslinker to a protein of interest via the NHS ester and then use light to capture its binding partners.[2][3]
Critical Safety Considerations for Handling Azides
WARNING: Organic and inorganic azides are energetic materials that can be toxic and are potentially explosive.[9][10] They are sensitive to heat, light, shock, and pressure.[9][11] Adherence to strict safety protocols is mandatory.
-
Hazard Assessment: Before beginning any synthesis, consult the Safety Data Sheet (SDS) for all reagents, particularly sodium azide.[11] Evaluate the stability of the target organic azide using the guidelines below.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[12][13] Experiments should be conducted in a certified chemical fume hood, and a blast shield should be used, especially when working with new or low molecular weight azides.[10][14]
-
Scale: Use the smallest possible scale for your experiment.[10][12] Do not scale up reactions without a thorough safety review with your institution's safety officer.[12]
-
Incompatible Materials:
-
Metals: Never use metal spatulas or allow azide solutions to contact heavy metals like copper, lead, or brass, as this can form highly explosive metal azides.[9][15]
-
Acids: Avoid mixing azides with acids, which can generate the highly toxic and explosive hydrazoic acid.[9][15]
-
Halogenated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform, as they can form explosively unstable di- and tri-azidomethane.[9][11]
-
-
Purification & Handling:
-
Do not purify azides by distillation or sublimation.[11] Purification should be limited to extraction, precipitation, or column chromatography.[11][16]
-
Avoid friction, such as grinding or scratching solid azides, and do not use ground glass joints if possible, as friction can cause detonation.[13][14]
-
-
Storage: Store all azide compounds below room temperature, protected from light, in clearly labeled containers.[10][11][13]
-
Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container and disposed of through your institution's hazardous waste program.[9][13][17] Never pour azide solutions down the drain.[17]
Assessing Organic Azide Stability
Two primary rules are used to estimate the stability of organic azides:
| Stability Guideline | Description | Maximum Recommended Scale |
| Carbon-to-Nitrogen (C/N) Ratio | The ratio of carbon atoms to nitrogen atoms. A higher ratio indicates greater stability. Azides with a C/N ratio < 1 should never be isolated.[10][18] | C/N ≥ 3: Relatively safe to isolate (e.g., up to 20g).[10][16] 1 < C/N < 3: Isolate only small quantities (e.g., < 5g) and store in solution (<1M).[10][16] |
| "Rule of Six" | States that there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (azide, nitro, etc.).[9][10] | Provides sufficient dilution to render the compound relatively safe for handling with appropriate precautions.[9][16] |
Chemical Principles and Mechanisms
Synthesis of the Aryl Azide Moiety
The most common method for synthesizing aryl azides is through the diazotization of an aromatic amine (an aniline derivative), followed by substitution with an azide salt.
The reaction begins with the treatment of 2-nitroaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is typically unstable and is used immediately. The subsequent addition of sodium azide results in the displacement of the diazonium group as nitrogen gas, yielding the desired this compound.[19][20]
Photoactivation to a Reactive Nitrene
Upon irradiation with UV light (typically ~254-370 nm), the this compound group absorbs energy, leading to the extrusion of a molecule of nitrogen (N₂) and the formation of a highly reactive nitrene intermediate.
The generated nitrene exists in singlet and triplet spin states. The singlet nitrene is the primary species responsible for the desired C-H insertion reactions that form the covalent crosslink.[5][6] This reaction is highly efficient and non-specific, allowing for the labeling of a wide range of amino acid side chains and the peptide backbone.[1]
Protocol: Synthesis of a Heterobifunctional Crosslinker
This section details the synthesis of 6-((4-azido-2-nitrophenyl)amino)hexanoic acid , a precursor that contains the photoreactive nitrophenyl azide group and a carboxylic acid handle. This handle can be subsequently converted into an amine-reactive NHS ester. This protocol is adapted from procedures for similar compounds.[21]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Purpose |
| 4-Fluoro-1-nitrobenzene | 141.10 | Starting Material |
| 6-Aminocaproic acid | 131.17 | Spacer Arm |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Base |
| Sodium Nitrite (NaNO₂) | 69.00 | Diazotization Reagent |
| Sodium Azide (NaN₃) | 65.01 | Azide Source |
| Hydrochloric Acid (HCl) | 36.46 | Acid |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | Activating Agent |
| N-Hydroxysuccinimide (NHS) | 115.09 | NHS Ester Formation |
| Dioxane / Ethyl Acetate | - | Solvents |
| Deionized Water | 18.02 | Solvent |
Workflow Overview
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 6-((4-Amino-2-nitrophenyl)amino)hexanoic acid
-
In a round-bottom flask, dissolve 6-aminocaproic acid (e.g., 1.31 g, 10 mmol) and sodium bicarbonate (2.1 g, 25 mmol) in 50 mL of water.
-
Add 4-fluoro-1-nitrobenzene (e.g., 1.41 g, 10 mmol) dissolved in 20 mL of ethanol.
-
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, acidify the mixture to pH ~3 using 2M HCl. A yellow precipitate should form.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the intermediate product. This intermediate is not the target azide, but a precursor where the fluorine has been displaced. A subsequent reduction step (not detailed here) would be needed to convert the existing nitro group to an amine for diazotization, or a different starting material like 4-amino-2-nitrophenol could be used. For simplicity, we will assume a suitable amino-precursor is available for the next step.
Note on an alternative starting point : A more direct, though potentially more complex, route involves starting with a molecule that already contains an amine for diazotization and a second functional group for linking the spacer arm, such as 2-amino-4-nitrophenol.[19]
Step 2: Synthesis of 6-((4-Azido-2-nitrophenyl)amino)hexanoic acid
(This assumes you have the amino-precursor from Step 1 or a similar starting material)
-
CAUTION: Perform all subsequent steps in a fume hood behind a blast shield.
-
Suspend the amino-precursor (e.g., 10 mmol) in a mixture of 20 mL water and 5 mL concentrated HCl in a flask cooled to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (e.g., 0.76 g, 11 mmol) in 10 mL of cold water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature. The formation of the diazonium salt is indicated by a clear solution.
-
In a separate flask, dissolve sodium azide (e.g., 0.98 g, 15 mmol) in 20 mL of water and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution dropwise. Vigorous bubbling (N₂ evolution) will occur.
-
Allow the reaction to stir and slowly warm to room temperature over 2 hours.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum in the dark.
Purification
The crude product can be purified by flash column chromatography on silica gel.[16]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes, often with 1% acetic acid to ensure the carboxylic acid remains protonated.
-
Visualization: The product is a nitrophenyl derivative and should be visible under UV light. Staining with permanganate can also be used.
Characterization
Confirm the structure of the synthesized crosslinker using standard analytical techniques.
| Technique | Expected Result |
| FT-IR | A strong, sharp peak around 2100-2150 cm⁻¹ corresponding to the azide (N₃) stretch. Disappearance of the N-H stretches from the primary amine. |
| ¹H NMR | Signals corresponding to the aromatic protons and the aliphatic protons of the hexanoic acid spacer. The integration should match the expected structure. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated exact mass of the product.[22] |
Optional Step: NHS Ester Activation
To make the crosslinker amine-reactive, the carboxylic acid is converted to an N-hydroxysuccinimide ester.[23][24]
-
Dissolve the purified azide-carboxylic acid (e.g., 1 mmol) and N-hydroxysuccinimide (1.1 mmol) in 20 mL of anhydrous dioxane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) in 5 mL of the same anhydrous solvent.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. A white precipitate (dicyclohexylurea, DCU) will form.
-
Filter off the DCU precipitate and wash it with a small amount of fresh solvent.
-
Evaporate the solvent from the filtrate under reduced pressure (do not heat) to obtain the crude NHS ester. This product is often used without further purification but can be recrystallized if necessary. Store immediately in a desiccator at -20 °C.
References
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Safe Handling of Azides. (2013). University of Pittsburgh. [Link]
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School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]
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Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. (n.d.). PubMed Central. [Link]
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Azide Compounds. (n.d.). University of California, Santa Barbara Environmental Health and Safety. [Link]
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Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. [Link]
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Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. (2024). NIH. [Link]
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Azide. (2021). Karlsruhe Institute of Technology. [Link]
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Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018). Case Western Reserve University. [Link]
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Azides. (2022). University of Victoria. [Link]
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Azide Synthesis. (n.d.). Professor Steven V. Ley Research Group, University of Cambridge. [Link]
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Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. (2022). bioRxiv. [Link]
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Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. (n.d.). PubMed. [Link]
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Azides. (n.d.). University of Washington Environmental Health & Safety. [Link]
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Greener Synthesis of Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl) amino) hexanoate. (n.d.). C&EN. [Link]
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N-hydroxysuccinimide ester functionalized perfluorophenyl azides as novel photoactive heterobifunctional cross-linking reagents. The covalent immobilization of biomolecules to polymer surfaces. (n.d.). PubMed. [Link]
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Click Variations on the Synthesis of 2-Nitrophenyl-4-aryl-1,2,3-triazoles without Isolation of 2-Nitrophenyl Azides. (n.d.). ResearchGate. [Link]
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Photochemistry of phenyl azide: chemical properties of the transient intermediates. (n.d.). Journal of the American Chemical Society. [Link]
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Synthesis of nitrophenyl and fluorophenyl azides and diazides by SNAr under phase-transfer or microwave irradiation: Fast and mild methodologies to prepare photoaffinity labeling, crosslinking, and click chemistry reagents. (n.d.). ResearchGate. [Link]
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(PDF) Photochemistry of Azides: The Azide/Nitrene Interface. (n.d.). ResearchGate. [Link]
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N-hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. (n.d.). Amerigo Scientific. [Link]
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Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. (2024). Organic Chemistry Portal. [Link]
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Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. (2020). PMC - NIH. [Link]
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Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. (n.d.). NIH. [Link]
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Convenient Synthesis of N-Hydroxysuccinimide Esters from Carboxylic Acids Using Triphosgene. (n.d.). ResearchGate. [Link]
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This compound. (n.d.). PubChem. [Link]
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(PDF) Light Sensitive Phenacyl Crosslinked Dextran Hydrogels for Controlled Delivery. (n.d.). ResearchGate. [Link]
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An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. (n.d.). ResearchGate. [Link]
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Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. (2017). ScienceOpen. [Link]
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How to quench azide. (2021). Reddit. [Link]
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Synthesis of heterocyclic geminal nitro azides. (n.d.). ResearchGate. [Link]
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Photochemistry of p-nitrophenyl azide: single-electron-transfer reaction of the triplet nitrene. (n.d.). Journal of the American Chemical Society. [Link]
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Crosslinking with Click Chemistry. (n.d.). Glen Research. [Link]
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Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. (n.d.). MDPI. [Link]
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Thermal Cross Linking of Novel Azide Modified Polymers of Intrinsic Microporosity—Effect of Distribution and the Gas Separation Performance. (2019). MDPI. [Link]
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Two in one: use of azide functionality for controlled photo-crosslinking and click-modification of polymer microspheres. (n.d.). RSC Publishing. [Link]
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(PDF) Thermal Cross Linking of Novel Azide Modified Polymers of Intrinsic Microporosity—Effect of Distribution and the Gas Separation Performance. (n.d.). ResearchGate. [Link]
-
(PDF) Cross-linking of saturated elastomers with di-azides. (n.d.). ResearchGate. [Link]
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Applications of 2-nitrophenyl azide in drug discovery
An In-depth Technical Guide to the Applications of 2-Nitrophenyl Azide in Drug Discovery
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide on the strategic applications of this compound chemistry in modern drug discovery. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical tool for target identification, probe development, and controlled release of bioactive agents. We will move beyond simple procedural lists to explore the underlying principles, rationale for experimental design, and practical protocols that ensure robust and reproducible outcomes.
The this compound Moiety: A Chemist's Multifunctional Tool
The this compound group is a cornerstone of chemical biology and drug discovery due to a unique combination of properties. At its core, it is an aryl azide, a functional group that is relatively stable in the dark but, upon UV irradiation, expels dinitrogen gas to form a highly reactive nitrene intermediate.[1][2] This nitrene can then undergo a variety of reactions, most notably insertion into C-H and N-H bonds, allowing it to form covalent linkages with nearby molecules.[3]
What distinguishes the this compound is the ortho-nitro substitution. This modification is not merely incidental; it is a critical design element that red-shifts the molecule's absorption maximum to longer, less-damaging UV wavelengths (typically 300-460 nm).[3] This is a significant advantage over simple phenyl azides, which require higher-energy short-wave UV light (254-275 nm) that can cause significant damage to proteins and nucleic acids, leading to non-specific labeling and artifacts.[3] This property makes this compound-based reagents particularly suitable for experiments in complex biological settings, including live cells.[4]
This guide will focus on three primary applications where this moiety has proven invaluable:
-
Photoaffinity Labeling (PAL) for target identification and binding site mapping.
-
Dual-Function Probes combining photocrosslinking with bioorthogonal click chemistry for enhanced detection.
-
Photocleavable Linkers for the controlled release of caged compounds.
Application I: Photoaffinity Labeling for Target Deconvolution
Phenotypic screening is a powerful strategy for discovering bioactive compounds, but it yields no immediate information about the compound's molecular target.[1][5] Photoaffinity labeling (PAL) is a premier technique to bridge this gap, enabling the identification of direct binding partners from a complex proteome.[6][7]
Scientific Principle and Rationale
The core of a PAL experiment is the photoaffinity probe—a molecule that combines the pharmacophore of interest with a photoreactive group (like this compound) and often an enrichment handle (e.g., biotin or an alkyne).[4][8]
The workflow is conceptually straightforward but requires careful execution:
-
Binding: The probe is incubated with a biological sample (lysate or live cells), where it binds non-covalently to its target protein(s).
-
Activation: The sample is irradiated with UV light at an appropriate wavelength, activating the this compound.
-
Covalent Capture: The generated nitrene intermediate rapidly and indiscriminately reacts with amino acid residues in the immediate vicinity of the binding site, forming a stable, covalent bond.[9]
-
Identification: The now-covalently tagged protein is isolated (e.g., via the enrichment handle) and identified using mass spectrometry.
The this compound is an excellent choice for this application because the generated nitrene is highly reactive and short-lived, ensuring that crosslinking is confined to the specific binding pocket and minimizing off-target labeling.
Visualizing the PAL Workflow
Caption: Workflow for target identification using this compound-based photoaffinity labeling.
Protocol: General Photoaffinity Labeling in Live Cells
This protocol provides a generalized framework. From an operational standpoint, it is critical to optimize probe concentration and irradiation time for each new probe-target system to maximize specific labeling while minimizing background.
Materials:
-
Photoaffinity probe (containing this compound and biotin).
-
Compound of interest (non-photoreactive parent molecule for competition).
-
Adherent mammalian cells cultured in appropriate media.
-
DPBS, RIPA Lysis Buffer, Protease Inhibitor Cocktail.
-
Streptavidin-coated magnetic beads.
-
Long-wave UV lamp (e.g., 365 nm).
-
Standard equipment for cell culture, protein quantification, and western blotting/mass spectrometry.
Procedure:
-
Cell Plating: Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Probe Incubation:
-
Wash cells twice with ice-cold DPBS.
-
Treat cells with the photoaffinity probe in serum-free media. A typical concentration range is 1-10 µM. Incubate for 1-4 hours at 37°C.
-
Crucial Control (Competition): In a parallel dish, co-incubate the probe with a 50-100 fold excess of the parent non-photoreactive compound. This will be used to verify that probe labeling is specific to the intended binding site.
-
Crucial Control (No UV): Prepare a dish treated with the probe that will not be irradiated. This control helps identify proteins that bind non-covalently to the probe or beads.
-
-
UV Irradiation:
-
Remove media and wash cells twice with ice-cold DPBS.
-
Place the dishes on ice and irradiate from above with a 365 nm UV lamp for 5-30 minutes. The optimal time must be determined empirically.[10] Safety Note: All experiments involving aryl azides must be performed in subdued light until the UV activation step.[3]
-
-
Cell Lysis:
-
Immediately after irradiation, lyse the cells by adding 1 mL of ice-cold RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Enrichment of Labeled Proteins:
-
Determine the protein concentration of the supernatant (e.g., via BCA assay).
-
Incubate 1-2 mg of total protein with pre-washed streptavidin magnetic beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively to remove non-specifically bound proteins. A typical wash series is: 2x with RIPA buffer, 2x with 1M KCl, 2x with 0.1 M Na₂CO₃, 2x with 2M Urea in 10 mM Tris, and finally 2x with DPBS.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and silver staining or western blotting if an antibody to a suspected target is available. The specific target band should be present in the probe-treated lane but significantly reduced or absent in the competition and no-UV control lanes.
-
For unbiased identification, perform on-bead digestion with trypsin followed by LC-MS/MS analysis.
-
| Parameter | Typical Range | Rationale & Considerations |
| Probe Concentration | 0.1 - 10 µM | Should be based on the binding affinity (Kd) of the parent compound. Aim for a concentration that ensures target occupancy without causing off-target effects. |
| UV Wavelength | 350 - 365 nm | Optimal for activating nitrophenyl azides while minimizing cellular damage.[3] |
| Irradiation Time | 5 - 30 min | Must be optimized. Insufficient time leads to low labeling efficiency; excessive time increases non-specific background and potential photodamage. |
| Competitor Excess | 50 - 100x | A large excess is needed to ensure the parent compound effectively outcompetes the probe for binding, confirming the specificity of the interaction. |
Application II: Integrating Click Chemistry for Versatile Detection
A powerful evolution of the PAL technique is the incorporation of a bioorthogonal handle, such as a terminal alkyne, into the photoaffinity probe.[8] This "clickable" photoaffinity labeling strategy decouples target capture from detection, offering immense flexibility.[4][11] The azide group on the this compound moiety serves the photocrosslinking function, while a separate alkyne (or another azide) on the probe is reserved for post-crosslinking modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[12][13][14]
Rationale for a Two-Component System
This approach is advantageous because large reporter tags like biotin or fluorophores can sometimes interfere with the probe's binding to its target. By using a small alkyne handle, the probe's structure is minimally perturbed.[8] The bulky reporter tag is then "clicked" on after the covalent crosslinking event has already occurred. This allows for the attachment of various reporters (biotin for enrichment, fluorophores for imaging) from a single crosslinking experiment.[15][16]
Visualizing the Dual-Functionality
Caption: A probe with this compound for photocrosslinking and an alkyne for click chemistry.
Protocol: Clickable Photoaffinity Labeling and In-Gel Fluorescence
This protocol demonstrates the use of a clickable probe for visualizing labeled proteins.
Materials:
-
Alkyne-modified this compound photoaffinity probe.
-
Click-chemistry reagents: Azide-fluorophore (e.g., Azide-TAMRA), Copper(II) sulfate, TBTA ligand, and a reducing agent (e.g., Sodium Ascorbate).[14]
-
Equipment as listed in the previous protocol.
Procedure:
-
Cell Treatment and Irradiation: Follow steps 1-4 from the "General Photoaffinity Labeling" protocol using the alkyne-probe.
-
Click Reaction:
-
To 100 µg of the protein lysate in a microfuge tube, add the click reaction components. A typical final concentration would be: 100 µM Azide-fluorophore, 1 mM Copper(II) sulfate, 100 µM TBTA, and 1 mM Sodium Ascorbate.
-
Expert Tip: Prepare a premix of Copper/TBTA. Add the reducing agent last to initiate the reaction.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Protein Precipitation:
-
Precipitate the protein to remove excess click reagents. Add 4 volumes of ice-cold acetone and incubate at -20°C for 1 hour.
-
Centrifuge at 15,000 x g for 10 minutes, discard the supernatant, and wash the pellet with cold methanol.
-
-
Analysis:
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel.
-
Visualize the labeled proteins using a fluorescent gel scanner at the appropriate wavelength for the chosen fluorophore.
-
Again, a specific band should appear in the UV-treated lane and be diminished in the competition lane, confirming the specific covalent labeling of the target protein.
-
Application III: 2-Nitrobenzyl-Based Photocleavable Groups
The 2-nitrobenzyl scaffold, of which this compound is a variant, is a classic photoremovable protecting group, often called a "caging" group.[17][18][19] This application uses photolysis not to create a reactive crosslinker, but to induce an intramolecular rearrangement that cleaves a bond, releasing a protected molecule.[20]
Mechanism and Rationale
Upon UV irradiation, the excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate.[18] This intermediate rapidly rearranges to release the protected functional group (e.g., a carboxylate, phosphate, or amine on a drug) and forms a 2-nitrosobenzaldehyde byproduct.[18][19]
This allows for precise spatiotemporal control over drug delivery. A bioactive molecule can be rendered inert by "caging" it with a photolabile group. It can then be introduced to a biological system and released at a specific time and location by applying light, enabling studies of acute drug effects and reducing systemic exposure.
Visualizing the Photocleavage Mechanism
Caption: Mechanism of drug release from a 2-nitrobenzyl-based photoremovable protecting group.
This guide provides a foundational understanding and practical starting points for utilizing this compound and its related structures in drug discovery. The key to success lies in careful probe design, rigorous use of controls, and empirical optimization of reaction conditions for each unique biological question being addressed.
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A Comprehensive Guide to the UV-Initiated Activation of 2-Nitrophenyl Azide for Bioconjugation and Photolabeling
[Application Notes and Protocols]
Introduction: The Power of Light-Activated Chemistry
In the intricate world of molecular biology and drug development, the ability to forge specific and stable connections between molecules is paramount. Photoaffinity labeling, a technique that utilizes light to initiate covalent bond formation, stands out as a powerful tool for capturing transient molecular interactions.[1][2] At the heart of many such applications lies a class of photoreactive compounds known as aryl azides, with 2-nitrophenyl azide and its derivatives being particularly noteworthy.[3] This guide provides a detailed exploration of the principles and protocols for the ultraviolet (UV) activation of this compound, offering researchers a comprehensive resource for its effective application.
The utility of 2-nitrophenyl azides stems from their relative stability in the dark, which allows for their incorporation into biological systems with minimal premature reaction.[1] Upon exposure to a specific wavelength of UV light, the azide moiety undergoes a chemical transformation, yielding a highly reactive nitrene intermediate.[3][4] This transient species can then react with a broad range of chemical bonds in its immediate vicinity, effectively creating a "snapshot" of molecular proximity by forming a stable covalent linkage.[3] This unique characteristic makes them invaluable for mapping protein-protein interactions, identifying ligand binding sites, and immobilizing biomolecules onto surfaces.[1][2][4]
Scientific Principles: Unveiling the Photochemical Transformation
The activation of a this compound is a fascinating example of photochemistry in action. The process begins with the absorption of a photon of UV light, which excites the molecule to a higher energy state. This added energy triggers the rapid decomposition of the azide group, leading to the expulsion of nitrogen gas (N₂) and the formation of a highly reactive singlet nitrene.[5][6]
The singlet nitrene is an electron-deficient species that can undergo several rapid reactions. It can insert into C-H and N-H bonds, add to double bonds, or undergo ring expansion to form a dehydroazepine intermediate, which is particularly reactive towards nucleophiles like primary amines.[3][4] The presence of the nitro group on the phenyl ring plays a crucial role; it shifts the required activation wavelength to longer, less damaging UV wavelengths (around 300-365 nm) compared to simple phenyl azides which require shorter, more energetic UV light (254-275 nm).[3] This is a significant advantage in biological experiments, as it minimizes potential damage to proteins and other sensitive biomolecules.[7]
The general photochemical activation and subsequent reaction pathways of a this compound are illustrated below:
Figure 1. Photochemical activation of this compound to a reactive nitrene.
Experimental Protocols: A Step-by-Step Guide
This section provides a generalized protocol for a photoaffinity labeling experiment using a this compound-containing probe. It is crucial to note that optimal conditions, including concentrations, incubation times, and irradiation parameters, must be empirically determined for each specific biological system and probe.[7]
PART 1: Essential Safety Precautions
Organic azides are energetic compounds and should be handled with caution.[8][9] They can be sensitive to heat, shock, and friction.[10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile is a good choice).[11][12]
-
Ventilation: All manipulations of solid or concentrated solutions of azides should be performed in a certified chemical fume hood.[11][12]
-
Handling: Use plastic or ceramic spatulas to handle solid azides; avoid metal spatulas to prevent scratching, which can be a source of friction.[10][12] Do not use ground glass joints with azide-containing solutions.[10]
-
Storage: Store azide compounds in a cool, dark, and well-ventilated area away from heat, light, and incompatible materials such as acids and heavy metals.[10][11][12]
-
Waste Disposal: Azide-containing waste should be collected in a designated, clearly labeled container and disposed of according to institutional hazardous waste protocols. Never dispose of azide solutions down the sink.[12]
PART 2: Reagent and Sample Preparation
-
Probe Solution: Prepare a stock solution of your this compound-containing probe in a suitable solvent. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common choices for dissolving hydrophobic probes, which can then be diluted into aqueous buffers.[13] Ensure the final solvent concentration is compatible with your biological sample and does not cause precipitation or denaturation.
-
Buffer Selection: The choice of buffer is critical. Avoid buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT, 2-mercaptoethanol) in the final photoreaction step.[3][4] Primary amines can quench the reactive nitrene, while thiols can reduce the azide group, rendering it photo-inactive.[3][4] Phosphate-buffered saline (PBS) or HEPES buffers are generally suitable alternatives.
-
Biological Sample: Prepare your biological sample (e.g., purified protein, cell lysate, or intact cells) in the chosen amine- and thiol-free buffer.
PART 3: The Photoreaction Workflow
The following workflow outlines the key steps for UV activation. A crucial aspect of a well-designed experiment is the inclusion of proper controls.
Figure 2. General experimental workflow for photoaffinity labeling.
-
Incubation (Pre-Irradiation):
-
In subdued light or with reaction vessels wrapped in foil, add the this compound probe to your biological sample.[3]
-
Incubate the mixture for a sufficient time to allow for binding of the probe to its target. This step should be performed at an appropriate temperature (e.g., 4°C, room temperature, or 37°C) depending on the stability of the interacting molecules.
-
-
Controls:
-
No UV Control: A sample prepared identically but not exposed to UV light. This control is essential to demonstrate that covalent labeling is light-dependent.
-
Competition Control: A sample pre-incubated with an excess of a non-photoreactive competitor (e.g., the parent drug or ligand) before the addition of the photoreactive probe. A significant reduction in labeling in this sample indicates specific binding of the probe to the target.[2]
-
-
UV Irradiation:
-
Place the reaction mixture in a suitable vessel that is transparent to the chosen UV wavelength (e.g., a quartz cuvette or an open microcentrifuge tube).[4] Standard polypropylene tubes can block a significant portion of UV light.[4]
-
Position the sample on a cooling block or on ice to dissipate heat generated by the UV lamp.[4]
-
Irradiate the sample with a UV lamp. For 2-nitrophenyl azides, a lamp emitting in the 300-365 nm range is generally effective.[3][7] The optimal irradiation time (typically ranging from a few minutes to an hour) needs to be determined empirically.[4]
-
-
Post-Irradiation Quenching (Optional):
-
After irradiation, unreacted nitrene intermediates will have decayed. However, to quench any long-lived reactive species or unreacted probe, a scavenger such as a primary amine-containing buffer (e.g., Tris) can be added.
-
-
Downstream Analysis:
-
The covalently labeled products can now be analyzed by a variety of techniques, including SDS-PAGE, Western blotting, mass spectrometry, or affinity purification, to identify the labeled biomolecules.[14]
-
Data Interpretation and Optimization
The success of a UV activation experiment is dependent on several key parameters. The following table summarizes important considerations for optimizing your protocol.
| Parameter | Recommended Range/Value | Rationale & Considerations |
| UV Wavelength | 300 - 365 nm | This range is optimal for activating nitrophenyl azides while minimizing damage to biological samples. Shorter wavelengths (<300 nm) can cause protein degradation.[3][7] |
| Irradiation Time | 5 - 60 minutes | Must be optimized. Insufficient time leads to low labeling efficiency, while excessive exposure can lead to non-specific labeling and sample damage.[4] |
| Probe Concentration | 1 - 100 µM | Should be empirically determined. Higher concentrations may increase labeling but also the potential for non-specific interactions. |
| Reaction Temperature | 4 - 37 °C | Perform irradiation on ice or a cooling block to prevent heat-induced sample degradation.[4] |
| Reaction Vessel | Quartz cuvettes, open tubes | Use materials that are transparent to long-wave UV light. Polypropylene can significantly reduce UV transmission.[4] |
| Buffer Composition | Amine- and thiol-free | Avoid Tris, glycine, DTT, and β-mercaptoethanol during irradiation as they can interfere with the reaction.[3][4] |
Conclusion: A Versatile Tool for Discovery
The UV activation of 2-nitrophenyl azides provides a robust and versatile method for covalently capturing molecular interactions. By understanding the underlying photochemical principles and carefully optimizing the experimental protocol, researchers can harness the power of this technique to gain valuable insights into complex biological systems. The ability to "freeze" molecular interactions in time with a flash of light continues to make photoaffinity labeling an indispensable tool in the fields of chemical biology and drug discovery.
References
-
UVIC. (2022, May 18). Azides. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]
-
Haugland, R. P. (1981). Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. Biochemistry, 20(4), 838–845. Retrieved from [Link]
-
University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
-
Wang, W., & Topp, E. M. (2012). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. AAPS J, 14(3), 550–558. Retrieved from [Link]
-
Schrock, A. K., & Schuster, G. B. (1984). Photochemistry of phenyl azide: chemical properties of the transient intermediates. Journal of the American Chemical Society, 106(18), 5228–5234. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from 4-Amino-3-nitrophenyl Azide to Afford Reactive Nitrenium Ion Pairs. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Photochemistry of Azides: The Azide/Nitrene Interface. Retrieved from [Link]
-
Smith, A. B., & Knowles, J. R. (1975). Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome. Accounts of Chemical Research, 8(4), 147–154. Retrieved from [Link]
-
Environmental Science: Atmospheres. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Retrieved from [Link]
-
ResearchGate. (2021, June 18). (PDF) Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. Retrieved from [Link]
-
ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the.... Retrieved from [Link]
-
Photobiology. (n.d.). Aromatic azides for photoaffinity labeling: Criterion of the long-wave photosensitivity. Retrieved from [Link]
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Environmental Science: Atmospheres (RSC Publishing). (n.d.). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2018, May 12). Best solvent for azide alkyne cycloaddition?. Retrieved from [Link]
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Identifying protein-protein interactions with 2-nitrophenyl azide
Identifying Protein-Protein Interactions with 2-Nitrophenyl Azide Photo-Crosslinking
Introduction: Capturing Transient Interactions with Light
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, disease mechanisms, and for the development of novel therapeutics. While many stable protein complexes can be readily isolated and analyzed, the identification of weak or transient interactions presents a significant challenge. Photo-affinity labeling (PAL), a powerful technique that uses light to initiate covalent bond formation, provides a robust solution for trapping these fleeting interactions, allowing for their subsequent identification and characterization.[1]
This application note provides a detailed guide to the use of this compound (NPA) derivatives, a class of photo-reactive crosslinkers, for the identification of PPIs. Aryl azides, and specifically nitrophenyl azides, are advantageous due to their relatively small size and the ability to be activated by longer wavelength UV light (300-460 nm), which minimizes potential damage to biological samples that can occur with shorter wavelength UV radiation.[2] Upon photoactivation, the this compound group forms a highly reactive nitrene intermediate that can covalently bind to interacting proteins in close proximity.
The Chemistry of this compound Photo-Crosslinking
The core of this technique lies in the light-induced conversion of a relatively stable aryl azide into a highly reactive nitrene.
When a this compound moiety is exposed to UV light, it absorbs energy and releases nitrogen gas (N₂), generating a short-lived, highly reactive nitrene species.[2][3] This nitrene can then undergo several reactions to form a stable covalent bond with a nearby molecule, effectively "trapping" the interacting partner.[4] The primary reaction pathways include:
-
Insertion: The nitrene can insert into C-H and N-H bonds of amino acid side chains.
-
Addition: It can undergo addition reactions with double bonds, such as those found in aromatic amino acid side chains.[4]
The presence of the nitro group on the phenyl ring shifts the absorption maximum of the azide to a longer, less damaging wavelength compared to simple phenyl azides.[2]
Reaction Mechanism Diagram
Caption: Mechanism of this compound photo-crosslinking.
Experimental Design and Strategy
A typical photo-crosslinking experiment using a this compound derivative involves several key stages. The most common strategy utilizes a heterobifunctional crosslinker, which has two different reactive groups. One group, often an N-hydroxysuccinimide (NHS) ester, is used to first covalently attach the crosslinker to a purified "bait" protein. The other group is the photo-activatable this compound.
Experimental Workflow
Caption: General workflow for identifying protein-protein interactions.
Detailed Protocols
PART 1: Conjugation of this compound Crosslinker to Bait Protein
This protocol describes the labeling of a purified "bait" protein with a heterobifunctional crosslinker containing an NHS ester for reaction with primary amines (e.g., lysine side chains) and a this compound for photo-crosslinking. An example of such a reagent is ANB-NOS (N-5-azido-2-nitrobenzoyloxysuccinimide).
Critical Considerations:
-
Buffer Choice: The labeling reaction with the NHS ester must be performed in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.0. Buffers containing primary amines like Tris or glycine will quench the reaction.[5]
-
Reducing Agents: Thiol-containing reducing agents such as DTT or 2-mercaptoethanol must be avoided as they will reduce the azide group, rendering it non-photoreactive.[2][6]
-
Light Conditions: All steps involving the this compound reagent should be performed in subdued light or in the dark to prevent premature photoactivation.[6]
Materials:
-
Purified bait protein (1-5 mg/mL) in amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
ANB-NOS or similar NPA-NHS ester crosslinker.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Desalting column (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NPA-NHS ester crosslinker in DMSO to a concentration of 10-50 mM. Many of these reagents are moisture-sensitive and should not be stored in solution.[7]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the bait protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.
-
Remove Excess Crosslinker: Immediately following incubation, remove non-reacted crosslinker using a desalting column equilibrated with the desired buffer for the subsequent interaction studies. This step is crucial to prevent the free crosslinker from labeling the prey proteins non-specifically.
PART 2: Photo-Crosslinking and Analysis
Materials:
-
NPA-labeled bait protein.
-
Prey protein source (e.g., cell lysate, purified protein).
-
UV lamp with an output at 300-460 nm (a handheld long-wave UV lamp is often sufficient).[6]
-
Ice bucket.
-
SDS-PAGE reagents.
-
Western blot reagents or mass spectrometry sample preparation reagents.
Procedure:
-
Interaction Incubation: Mix the NPA-labeled bait protein with the prey protein source. Incubate for a time sufficient for the interaction to occur (e.g., 30-60 minutes) at an appropriate temperature (e.g., 4°C or room temperature).
-
Photoactivation: Place the reaction tube on ice, open the cap, and irradiate with a long-wave UV lamp. The distance from the lamp to the sample should be 1-5 cm. Irradiate for 5-30 minutes. The optimal irradiation time should be determined empirically.[5]
-
Quenching (Optional): The reaction can be quenched by adding a primary amine-containing buffer (e.g., Tris) to scavenge any remaining reactive nitrene intermediates.
-
Analysis:
-
SDS-PAGE and Western Blot: Analyze the reaction products by SDS-PAGE. A successful crosslink will result in a new, higher molecular weight band corresponding to the bait-prey complex. This can be visualized by Coomassie staining or by Western blot if antibodies to the bait or prey proteins are available.
-
Mass Spectrometry: For unbiased identification of interacting partners, the crosslinked complex can be purified (e.g., via an affinity tag on the bait protein) and subjected to mass spectrometry analysis.[8]
-
Controls and Troubleshooting
A self-validating system requires rigorous controls to ensure the specificity of the observed interaction.
| Control/Problem | Purpose/Cause | Solution |
| No UV Control | To ensure that the higher molecular weight band is dependent on photoactivation. | Perform the entire experiment without the UV irradiation step. No crosslinked product should be observed. |
| Competition Control | To demonstrate the specificity of the interaction. | Add an excess of unlabeled bait protein to the interaction mixture before adding the NPA-labeled bait. This should reduce the amount of crosslinked product. |
| Low Crosslinking Efficiency | Insufficient UV exposure; low protein concentration; suboptimal buffer. | Increase UV exposure time or decrease the distance to the lamp.[5] Increase the concentration of bait and/or prey proteins. Ensure the absence of quenching reagents (amines, thiols).[2][6] |
| Non-specific Crosslinking | Hydrolyzed or excess crosslinker; overly long UV exposure. | Ensure complete removal of free crosslinker after the labeling step.[7] Reduce UV irradiation time. |
Conclusion
Photo-crosslinking with this compound reagents is a versatile and powerful method for identifying and studying protein-protein interactions, particularly those that are weak or transient. By covalently trapping interacting partners upon UV irradiation, this technique allows for their capture and subsequent analysis by a variety of methods. Careful experimental design, including the use of appropriate controls and optimization of reaction parameters, is essential for obtaining reliable and meaningful results.
References
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
-
Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - NIH . National Institutes of Health. Available at: [Link]
-
Proposed mechanisms of different types of photoaffinity labeling - ResearchGate . ResearchGate. Available at: [Link]
-
Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
-
a) Mechanism for photocrosslinking using azide in DL1. Under UV... - ResearchGate . ResearchGate. Available at: [Link]
-
Photoaffinity labeling of tubulin with (2-nitro-4-azidophenyl)deacetylcolchicine: direct evidence for two colchicine binding sites - PubMed . National Center for Biotechnology Information. Available at: [Link]
-
Photoaffinity labeling of the active site of the Na+/K(+)-ATPase with 4-azido-2-nitrophenyl phosphate - PubMed . National Center for Biotechnology Information. Available at: [Link]
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Application Note & Protocol: A Researcher's Guide to the Photolysis of 2-Nitrophenyl Azide
Introduction: The Utility of Photocontrolled Reactions
The photolysis of aryl azides represents a powerful tool in modern chemical synthesis and chemical biology. This process, initiated by ultraviolet (UV) light, generates highly reactive nitrene intermediates that can engage in a variety of subsequent reactions. Among aryl azides, 2-nitrophenyl azide is of particular interest. The presence of the ortho-nitro group influences its photochemical properties, making it a valuable precursor for creating complex heterocyclic structures and for use in photoaffinity labeling to probe biological interactions.[1][2][3]
This guide provides a comprehensive overview of the experimental setup for the photolysis of this compound, detailing the underlying reaction mechanisms, critical safety protocols, and analytical techniques for monitoring the reaction. The causality behind each experimental choice is explained to empower researchers to adapt and optimize the protocols for their specific applications.
The Photochemical Mechanism: From Azide to Nitrene and Beyond
The photolysis of an aryl azide is not a simple one-step conversion. Understanding the cascade of reactive intermediates is key to controlling the final product distribution.
Upon absorption of UV photons, this compound is promoted to an excited state, from which it rapidly expels a molecule of nitrogen gas (N₂) to form a highly reactive singlet nitrene.[1][2] This singlet nitrene is the pivotal intermediate that dictates the subsequent chemical pathways.
-
Pathway A: Ring Expansion: The singlet nitrene can undergo a rapid ring expansion to form a transient didehydroazepine intermediate. This species is highly electrophilic and can be "trapped" by various nucleophiles present in the reaction medium, such as amines or alcohols, to yield substituted azepine derivatives.[1][2] This is often the desired pathway in synthetic applications.
-
Pathway B: Intersystem Crossing (ISC): Alternatively, the singlet nitrene can undergo intersystem crossing (ISC) to its more stable triplet ground state (triplet nitrene).[1][2] The triplet nitrene has a different reactivity profile, often leading to undesired side products like azo compounds through dimerization.[1][2] The presence of the ortho-nitro group can influence the rate of ISC.[4]
The choice of solvent, concentration, and the presence of nucleophiles are therefore critical parameters that a researcher can modulate to favor one pathway over the other.
Caption: Photolysis mechanism of this compound.
Mandatory Safety Protocols: Handling Organic Azides
Trustworthiness through Safety: Organic azides are high-energy compounds and must be treated with extreme caution. Their potential to decompose explosively when subjected to heat, light, friction, or shock cannot be overstated.[5][6][7][8] Adherence to the following safety protocols is non-negotiable.
Engineering Controls:
-
Fume Hood: All work involving organic azides must be conducted in a certified chemical fume hood.[5][6][9]
-
Blast Shield: Use a blast shield or keep the fume hood sash as low as possible during the entire experiment, including setup and workup.[6][9]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended in addition to goggles.[6]
-
Gloves: Wear nitrile gloves. Consider double-gloving for added protection.[9]
-
Lab Coat: A flame-retardant lab coat is required.[9]
Handling & Storage Procedures:
-
Quantities: Always work with the smallest possible amount of the azide.[5]
-
Utensils: Never use metal spatulas or magnetic stir bars with exposed metal. Friction with metals can form highly sensitive and explosive heavy metal azides. Use ceramic or plastic-coated equipment.[5][8]
-
Glassware: Avoid using glassware with ground glass joints, as friction can trigger decomposition.[5][6]
-
Concentration: Do not concentrate azide solutions using rotary evaporation.[5][6]
-
Storage: Store azides in tightly sealed, amber-colored containers away from light, heat, and other chemicals.[5][6][7] Storage below room temperature is recommended.[8]
-
Stability Assessment: For novel azides, assess stability using the "Rule of Six," which suggests a compound is relatively safe if it has at least six carbon atoms per energetic group (like azide or nitro).[6][8]
Chemical Incompatibilities:
-
Acids: Avoid contact with acids, which can form the highly toxic and explosive hydrazoic acid (HN₃).[8][9]
-
Halogenated Solvents: Do not use solvents like dichloromethane or chloroform, as they can form dangerously explosive di- and tri-azidomethane.[7][8]
-
Reducing Agents: Avoid strong reducing agents like DTT or mercaptoethanol, which will reduce the azide group to an amine.[10]
Waste Disposal:
-
Collect all azide-containing waste in a dedicated, clearly labeled container.[5]
-
Never pour azide waste down the sink, as it can react with lead or copper pipes to form explosive metal azides.[5]
Experimental Design & Setup
The success of a photolysis experiment hinges on the careful selection of the light source, reaction vessel, and control of reaction parameters.
The Light Source: Wavelength is Key
The choice of wavelength is the most critical parameter. The light source must emit at a wavelength that is absorbed by the azide but minimizes photodamage to other components in the mixture.
-
Rationale: While many simple aryl azides require short-wave UV light (<300 nm) for activation, the nitro-substitution in this compound often shifts the absorption maximum to longer, less-damaging wavelengths.[10] Photolysis can often be achieved efficiently using lamps that emit in the 350-370 nm range.[10][11] This is a significant advantage in biological applications, as it reduces damage to proteins and other biomolecules.[3]
-
Equipment:
-
Rayonet-type Reactor: A chamber lined with multiple lamps (e.g., 350 nm) provides even irradiation.
-
High-Pressure Mercury Lamp: A powerful source, often used with a filter (e.g., Pyrex) to cut out short-wavelength UV.
-
LEDs: Light Emitting Diodes offer excellent wavelength specificity and are commonly used in modern continuous flow photoreactors.[12][13]
-
The Reaction Vessel: A Window for Light
The material of the reaction vessel must be transparent to the chosen UV wavelength.
-
Rationale: Standard borosilicate glass (Pyrex) absorbs a significant amount of UV light below ~300 nm. For reactions using longer wavelengths (e.g., 350 nm), it can be adequate. However, for maximum light transmission and reproducibility, quartz is the superior choice.[10]
-
Options:
-
Quartz Tubes/Flasks: Ideal for batch reactions.
-
Quartz Spectrophotometer Cuvettes: Suitable for small-scale reactions or kinetic monitoring.[10]
-
FEP Tubing: In continuous flow setups, fluorinated ethylene polymer (FEP) tubing is often used as it is transparent to UV light and chemically resistant.[1][12]
-
Controlling the Environment
-
Temperature: Photochemical reactions can generate significant heat. It is crucial to maintain a constant, cool temperature to prevent unwanted thermal side reactions and ensure reproducibility. This is typically achieved by immersing the reaction vessel in an ice-water bath or using a jacketed vessel connected to a recirculating cryostat.[10][12]
-
Atmosphere: The triplet nitrene intermediate is readily quenched by molecular oxygen. To maximize the efficiency of the desired reaction pathway, the reaction solution must be deoxygenated by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes prior to and during irradiation.[14]
Detailed Experimental Protocol: Preparative Photolysis
This protocol describes a general procedure for the photolysis of this compound in a nucleophilic solvent to synthesize an azepine derivative.
Materials & Equipment
-
Reagents: this compound, Anhydrous Solvent (e.g., diethylamine for trapping), Inert Gas (Argon or Nitrogen).
-
Equipment: Photoreactor (e.g., Rayonet with 350 nm lamps), Quartz reaction vessel, Plastic-coated magnetic stir bar and stir plate, Cooling system (e.g., Dewar with ice), Septa and needles for inert gas purging, Analytical instruments (TLC, UV-Vis, HPLC, GC-MS, NMR).
Step-by-Step Methodology
-
Reaction Setup: In a quartz reaction vessel, dissolve this compound in the chosen anhydrous solvent (e.g., diethylamine) to a final concentration between 0.03 M and 0.1 M.[1][12][14] Add a plastic-coated magnetic stir bar.
-
Deoxygenation: Seal the vessel with a septum. Purge the solution by bubbling a gentle stream of argon or nitrogen through it for 15-20 minutes using a long needle. Maintain a positive inert atmosphere with a balloon or bubbler.
-
Irradiation: Place the reaction vessel into the photoreactor, ensuring it is centered relative to the lamps. Begin stirring and implement cooling to maintain a temperature of 0-5 °C.
-
Initiation: Turn on the UV lamp(s).
-
Reaction Monitoring (Self-Validation): The progress of the reaction must be monitored to determine the endpoint and avoid the formation of degradation products from over-irradiation. This is a critical aspect of a self-validating protocol.
-
Carefully withdraw small aliquots from the reaction mixture at set time intervals (e.g., every 30 minutes).
-
Analyze the aliquots by Thin Layer Chromatography (TLC) to visualize the disappearance of the starting material spot.
-
Alternatively, use UV-Vis spectroscopy to monitor the decrease in the characteristic absorbance of the azide.
-
-
Completion & Work-up: Once the starting material is consumed (as determined by your monitoring method), turn off the lamp.
-
Solvent Removal: Carefully remove the solvent under reduced pressure in the fume hood. CAUTION: Do not heat the flask and ensure no residual azide is present before fully concentrating.
-
Purification & Characterization: Purify the crude product using column chromatography on silica gel. Characterize the final product by NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy (confirming the disappearance of the strong azide N≡N stretch, typically around 2100 cm⁻¹).
Data Presentation: Key Experimental Parameters
Summarizing experimental parameters in a table is crucial for reproducibility and comparison.
| Parameter | Recommended Value/Choice | Rationale |
| Concentration | 0.01 - 0.1 M | Higher concentrations can lead to increased dimerization and side products. |
| Solvent | Acetonitrile, THF, Methanol, Diethylamine | Choice depends on desired product. Use nucleophilic solvents to trap the didehydroazepine intermediate.[14] |
| Wavelength | 350 - 370 nm | Maximizes azide activation while minimizing damage to sensitive functional groups.[10][11] |
| Temperature | 0 - 25 °C | Lower temperatures suppress unwanted thermal side reactions.[10][12] |
| Atmosphere | Inert (N₂ or Ar) | Prevents quenching of the reactive nitrene intermediate by oxygen.[14] |
| Irradiation Time | 1 - 8 hours | Highly dependent on lamp power, concentration, and quantum yield. Must be determined by monitoring.[14] |
Visualization: Experimental Workflow
Caption: Experimental workflow for the photolysis of this compound.
References
-
Booker-Milburn, K. I., et al. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry. [Link]
-
University of Victoria Occupational Health, Safety & Environment. (2022). Azides Safety Guidelines. UVIC. [Link]
-
Stanford Environmental Health & Safety. Information on Azide Compounds. Stanford University. [Link]
-
Booker-Milburn, K. I., et al. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. National Center for Biotechnology Information (PMC). [Link]
-
Booker-Milburn, K. I., et al. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journals. [Link]
-
University College Dublin School of Chemistry. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. UCD. [Link]
-
University of Pittsburgh Environmental Health and Safety. (2013). Safe Handling of Azides. University of Pittsburgh. [Link]
-
Deiters, A., et al. (2007). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. National Center for Biotechnology Information (PMC). [Link]
-
Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Phenyl Azide. ResearchGate. [Link]
-
Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores. (2020). Chemical Communications (RSC Publishing). [Link]
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Liu, D., & Li, S. (2012). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of nitrophenyl and fluorophenyl azides and diazides by SNAr under phase-transfer or microwave irradiation. (2025). ResearchGate. [Link]
-
Plyusnin, V. F., Grivin, V. P., & Ivanov, Y. V. (1998). Aromatic azides for photoaffinity labeling: Criterion of the long-wave photosensitivity. Photobiology. [Link]
-
Photolysis of phenyl azide and its transformations via singlet and triplet phenylnitrene species under UV irritation conditions. (2021). ResearchGate. [Link]
-
Leyva, E., Platz, M. S., & Moctezuma, E. (2022). Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediates and reaction mechanisms. OUCI. [Link]
-
Sako, M., et al. (2007). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
von Gunten, U., et al. (2026). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. PubMed. [Link]
-
O'Brien, A. G., et al. (2022). Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines. National Center for Biotechnology Information (PMC). [Link]
-
Reiser, A., & Leyshon, L. J. (1971). Photolysis of azides in glassy solutions: spectral and photochemical properties of nitrenes. Journal of the American Chemical Society. [Link]
-
ARYL AZIDES AS PROTEIN PHOTOLABELS: ABSORPTION SPECTRAL PROPERTIES AND QUANTUM YIELDS OF PHOTODISSOCIATION. (1984). Semantic Scholar. [Link]
-
Gotor, V., & Llama, E. F. (1994). Photochemistry of Azides: The Azide/Nitrene Interface. ResearchGate. [Link]
-
Leyva, E., Platz, M. S., & Moctezuma, E. (2022). Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediates and reaction mechanisms. ResearchGate. [Link]
-
Roehl, C. M., et al. (1999). NO 2 Quantum Yield from the 248 nm Photodissociation of Peroxynitric Acid (HO 2 NO 2 ). ResearchGate. [Link]
-
von Gunten, U., et al. (2026). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. ResearchGate. [Link]
-
PHOTO-AFFINITY LABELING. II. PHOTOLYSIS OF AMIDO DERIVATIVES OF NITROPHENYL AZIDES. (1980). Sci-Hub. [Link]
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- 1. Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones [beilstein-journals.org]
- 3. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uvic.ca [uvic.ca]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. ucd.ie [ucd.ie]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Side reactions and byproducts of 2-nitrophenyl azide photochemistry
Welcome to the technical support center for 2-nitrophenyl azide photochemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful chemical tool. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting strategies to enhance the efficiency and predictability of your experiments. Our approach is grounded in a deep understanding of the reactive intermediates and the factors that govern their fate.
Frequently Asked Questions (FAQs)
Q1: What is the primary photochemical reaction of this compound?
Upon absorption of UV light, this compound primarily undergoes photolysis to extrude a molecule of nitrogen (N₂), generating a highly reactive 2-nitrophenylnitrene intermediate. This process is the foundation of its utility in applications such as photoaffinity labeling and cross-linking. The initially formed nitrene is in a singlet electronic state, which is the precursor to both the desired products and various side products.
Q2: What are the major side reactions I should be aware of when working with 2-nitrophenyl azides?
The high reactivity of the 2-nitrophenylnitrene intermediate can lead to several competing reaction pathways, resulting in the formation of undesired byproducts. The most common side reactions include:
-
Azo Dye Formation: The formation of brightly colored azo compounds is a frequent observation. This occurs when the triplet state of the nitrene, formed via intersystem crossing from the singlet state, dimerizes or reacts with a molecule of the parent azide.
-
Reaction with Solvent: The electrophilic nitrene can react with the solvent, particularly if the solvent possesses abstractable hydrogen atoms or nucleophilic sites. This can lead to the formation of amines and other solvent adducts.
-
Ring Expansion: The singlet nitrene can undergo a ring expansion to form a transient didehydroazepine intermediate. This intermediate is highly reactive and can be trapped by nucleophiles, leading to a variety of byproducts.
-
Polymerization: At higher concentrations of the starting azide, the reactive intermediates can undergo polymerization, resulting in the formation of intractable tars.
-
Intramolecular Cyclization: The ortho-nitro group can participate in an intramolecular reaction, leading to the formation of benzofuroxan. While this is more commonly associated with thermolysis, it can occur under photochemical conditions.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments with 2-nitrophenyl azides.
Problem 1: My reaction mixture turns a deep red/orange color, and I'm isolating a colored impurity.
Cause: This is a classic indicator of azobenzene formation . The triplet 2-nitrophenylnitrene, which has a longer lifetime than the singlet state, can dimerize to form 2,2'-dinitroazobenzene. This byproduct is intensely colored and can complicate the purification of your desired product.
Troubleshooting Steps:
-
Work at Lower Concentrations: High local concentrations of the nitrene intermediate favor dimerization.
-
Recommendation: Keep the concentration of the this compound below 10 mM. For sensitive applications, concentrations in the range of 0.1-1 mM are often optimal.
-
-
Degas Your Solvent: Oxygen can promote intersystem crossing from the singlet to the triplet state.
-
Protocol: Before irradiation, thoroughly degas your solvent by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Choose an Appropriate Solvent: Solvents that can quench the triplet state or are inert are preferred.
-
Recommendation: Solvents such as benzene, toluene, or perfluorinated hydrocarbons are less likely to promote triplet-state reactions compared to protic or chlorinated solvents.
-
Visualizing the Azo Dye Formation Pathway:
Caption: Competing reaction pathways of the singlet nitrene.
Problem 3: My reaction is producing a sticky, insoluble material (tar).
Cause: This is typically due to polymerization of the reactive intermediates. This is more prevalent at high concentrations of the this compound.
Troubleshooting Steps:
-
Drastically Reduce the Concentration: This is the most effective way to mitigate polymerization.
-
Protocol: If you are working at concentrations above 10 mM, reduce it to the 1-5 mM range. If the problem persists, try sub-millimolar concentrations.
-
-
Ensure Homogeneous Irradiation: If the light is not evenly distributed, "hot spots" of high nitrene concentration can form, leading to localized polymerization.
-
Experimental Setup: Ensure your reaction vessel is being stirred efficiently throughout the irradiation period. If using a flow reactor, ensure turbulent flow to promote mixing.
-
-
Control the Temperature: Higher temperatures can increase the rate of decomposition and subsequent side reactions.
-
Recommendation: Perform the photolysis at room temperature or below, if the reaction kinetics allow. This can be achieved by using a cooling bath around the reaction vessel.
-
Experimental Protocols
Protocol for Minimizing Azo Dye Formation
-
Preparation of the Reaction Mixture:
-
Dissolve the this compound in the chosen inert solvent (e.g., degassed benzene or toluene) to a final concentration of 1 mM.
-
Transfer the solution to a quartz reaction vessel equipped with a stir bar and a septum.
-
-
Degassing:
-
Bubble dry argon or nitrogen gas through the solution for 20 minutes to remove dissolved oxygen.
-
-
Irradiation:
-
While stirring, irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut out wavelengths below 300 nm).
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC or LC-MS to determine the optimal irradiation time and minimize the formation of byproducts.
-
References
-
Hanstein, W. G., Hatefi, Y., & Kiefer, H. (1979). Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. Biochemistry, 18(6), 1019–1025. [Link]
-
Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Azides: The Azide/Nitrene Interface. In Kinetics and Spectroscopy of Carbenes and Nitrenes (pp. 225-277). CRC Press. [Link]
-
Yao, M., Chen, G., Zhang, X., & Xu, X. (2021). Recent Advances on Light-Mediated Nitrene Transfer Reactions: An Emerging Area. Angewandte Chemie International Edition, 60(30), 16264-16285. [Link]
-
Odum, R. A., & Wolf, G. (1973). Effect of wavelength on the photolysis of p-cyanophenyl azide in dimethylamine. Journal of the Chemical Society, Chemical Communications, (11), 360. [Link]
Technical Support Center: Quenching Unreacted 2-Nitrophenyl Azide in Solution
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for quenching unreacted 2-nitrophenyl azide in solution. It is designed to offer practical, field-proven insights and troubleshooting advice to ensure experimental success and safety.
Introduction: The Importance of Quenching this compound
This compound is a versatile reagent in organic synthesis, notably in the construction of complex nitrogen-containing molecules. However, its unreacted presence in a reaction mixture poses significant safety risks due to the energetic nature of the azide functional group. Organic azides can be sensitive to heat, shock, and light, potentially leading to explosive decomposition.[1][2] Therefore, effectively quenching any excess this compound is a critical step to ensure the safety of subsequent workup, purification, and waste disposal procedures.
This guide will explore the most common and effective methods for quenching unreacted this compound, with a focus on the underlying chemical principles, practical step-by-step protocols, and methods for verifying complete quenching.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quenching unreacted this compound?
A1: The two most reliable and widely used methods for quenching unreacted aryl azides like this compound are the Staudinger reduction using phosphines (e.g., triphenylphosphine) and reduction with thiol-containing reagents like dithiothreitol (DTT).[3] Both methods convert the potentially explosive azide into a stable amine.
Q2: How does the Staudinger reduction work to quench this compound?
A2: The Staudinger reaction involves the reaction of the organic azide with a phosphine, typically triphenylphosphine (PPh₃).[4] The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide. This is followed by the expulsion of nitrogen gas (N₂) and the formation of an aza-ylide intermediate. In the presence of water, this intermediate is hydrolyzed to the corresponding amine (2-nitroaniline) and a phosphine oxide (triphenylphosphine oxide), both of which are significantly more stable and less hazardous than the starting azide.[3][5]
Q3: When is it preferable to use dithiothreitol (DTT) over triphenylphosphine?
A3: DTT is an excellent choice for quenching this compound, particularly in aqueous or biological contexts where the water-solubility of DTT is an advantage. It is a mild reducing agent and the byproducts are generally easy to remove. Triphenylphosphine is highly effective in organic solvents, but the resulting triphenylphosphine oxide can sometimes be challenging to separate from the desired product during purification.
Q4: What are the critical safety precautions when working with this compound?
A4: Due to its potential instability, this compound should always be handled with care. Key safety precautions include:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[6]
-
Avoid exposing the compound to heat, shock, friction, or strong light.[7]
-
Use non-metal spatulas for handling solid this compound to prevent the formation of shock-sensitive metal azides.[1]
-
Conduct reactions in a well-ventilated fume hood.[6]
-
Never dispose of azide-containing solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[8] All azide waste must be quenched or disposed of as hazardous waste.[6]
Q5: How can I confirm that all the this compound has been quenched?
A5: The completion of the quenching reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a rapid and convenient method. The disappearance of the starting azide spot and the appearance of the product amine spot indicate the reaction's progress. A specific staining protocol for azides can be used for clear visualization.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The azide group has a very strong and characteristic absorption band around 2100 cm⁻¹. The disappearance of this peak is a reliable indicator of complete quenching.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can be used to monitor the disappearance of signals corresponding to the this compound and the appearance of signals for the 2-nitroaniline product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Quenching (Azide still present by TLC/FTIR) | Insufficient quenching reagent. | Add an additional portion of the quenching reagent (triphenylphosphine or DTT) and continue to stir the reaction mixture. Monitor the reaction progress by TLC. |
| Low reaction temperature. | If the reaction is sluggish, consider gently warming the reaction mixture. For Staudinger reductions, temperatures up to 50-60 °C can be employed, but this should be done with caution due to the thermal sensitivity of the azide. | |
| Short reaction time. | Allow the reaction to stir for a longer period. Quenching reactions can take from 30 minutes to several hours to reach completion. | |
| Difficulty in Removing Triphenylphosphine Oxide Byproduct | High polarity of the product. | Triphenylphosphine oxide is a common byproduct of the Staudinger reduction and can be challenging to remove. Purification by column chromatography on silica gel is the most effective method. Using a less polar eluent system initially can help to separate the product from the highly polar phosphine oxide. |
| Alternatively, consider using a polymer-supported triphenylphosphine, which can be removed by simple filtration. | ||
| Unexpected Side Products | Reaction with other functional groups. | Both triphenylphosphine and DTT are generally chemoselective for the azide group. However, if other reactive functional groups are present in the molecule, side reactions may occur. A thorough analysis of the starting material's structure is necessary to anticipate potential side reactions. |
Experimental Protocols
Protocol 1: Quenching of Unreacted this compound with Triphenylphosphine (Staudinger Reduction)
This protocol describes a general procedure for the quenching of unreacted this compound in an organic solvent.
Materials:
-
Reaction mixture containing unreacted this compound
-
Triphenylphosphine (PPh₃)
-
Water
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC eluent
-
Staining solution for azides (see Protocol 3)
Procedure:
-
Cool the reaction mixture to room temperature.
-
Add a solution of triphenylphosphine (1.1 to 1.5 equivalents relative to the initial amount of this compound) in a minimal amount of the reaction solvent.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC every 30 minutes.
-
Once the TLC analysis shows the complete disappearance of the this compound spot, add water (10 equivalents) to the reaction mixture to hydrolyze the aza-ylide intermediate.
-
Stir the mixture for an additional 1-2 hours at room temperature.
-
The reaction mixture, now containing the more stable 2-nitroaniline, can be carried forward to the workup and purification steps.
Quenching Workflow with Triphenylphosphine
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. Staudinger Reaction [organic-chemistry.org]
- 5. Staudinger Reaction (Reduction) | OpenOChem Learn [learn.openochem.org]
- 6. angenechemical.com [angenechemical.com]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. uvic.ca [uvic.ca]
- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Nitrophenyl Azide Derivatives
Welcome to the technical support center for the synthesis of 2-nitrophenyl azide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental challenges, and ensure the safe and successful synthesis of these versatile compounds. 2-Nitrophenyl azides are valuable reagents, particularly as photo-reactive crosslinkers in chemical biology and drug discovery for elucidating protein-protein interactions.[1][2][3] However, their synthesis and handling require careful attention to detail due to their energetic nature.[4][5][6]
This resource is structured to provide immediate, practical answers to common issues encountered in the lab.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might face during the synthesis of this compound derivatives, particularly via the common route of diazotization of 2-nitroaniline followed by reaction with sodium azide.
Problem 1: Low or No Product Yield
Q: I performed the diazotization of 2-nitroaniline and subsequent reaction with sodium azide, but my TLC analysis shows only the starting material or a very faint product spot. What could have gone wrong?
A: Low or no yield in this synthesis can stem from several factors related to the instability of the diazonium salt intermediate and reaction conditions. Here’s a systematic troubleshooting approach:
-
Temperature Control is Critical: The diazotization reaction, which converts the primary aromatic amine to a diazonium salt, is highly exothermic and the resulting diazonium salt is unstable at higher temperatures.[7][8]
-
Troubleshooting Step: Ensure the reaction temperature is strictly maintained between 0-5 °C throughout the dropwise addition of sodium nitrite.[5] An ice-salt bath is more effective than an ice-water bath for this purpose. Use a calibrated thermometer to monitor the internal reaction temperature.
-
-
Incomplete Diazotization: The conversion of 2-nitroaniline to the diazonium salt may be incomplete.
-
Troubleshooting Step: Check for the presence of excess nitrous acid after the sodium nitrite addition using starch-iodide paper. A positive test (the paper turns blue-black) indicates excess nitrous acid and suggests that all the aniline has reacted.[7] If the test is negative, it may indicate insufficient sodium nitrite or its decomposition.
-
-
Decomposition of the Diazonium Salt: Even at low temperatures, the diazonium salt can decompose over time.
-
Troubleshooting Step: The diazonium salt should be used immediately in the subsequent reaction with sodium azide.[7] Delays between the formation of the diazonium salt and the addition of the azide source can significantly reduce yield.
-
-
pH of the Reaction Mixture: The diazotization reaction requires a strongly acidic medium to generate the nitrosonium ion (NO+) electrophile.[5][7][9]
-
Troubleshooting Step: Ensure a sufficient excess of mineral acid (e.g., hydrochloric acid) is used. The 2-nitroaniline should be fully dissolved or finely suspended in the acidic solution before cooling and adding sodium nitrite.
-
Problem 2: Oily Product That is Difficult to Purify
Q: My crude this compound is an oil, and I'm struggling to purify it. Column chromatography is giving me smeared bands. What are my options?
A: this compound is often isolated as a yellow to orange crystalline solid but can sometimes be an oil, especially if impurities are present.[10] Purification of organic azides requires special care.
-
Avoid Distillation: Crucially, never attempt to purify organic azides by distillation or sublimation. [11][12] Heating these compounds can lead to violent, explosive decomposition.
-
Optimize Chromatography:
-
Troubleshooting Step 1: If you are using column chromatography, try a less polar solvent system to improve separation and reduce tailing. A gradient elution might be more effective than an isocratic one.
-
Troubleshooting Step 2: Ensure your crude product is as dry as possible before loading it onto the column. Water can interfere with silica gel chromatography.
-
-
Alternative Purification Methods:
-
Troubleshooting Step: Purification can often be achieved through extraction and precipitation.[11][12] Dissolve the crude product in a minimal amount of a suitable solvent and then add a non-solvent to precipitate the desired azide. This can be a safer and more effective method than chromatography for removing certain impurities.
-
Problem 3: Product Decomposes During Workup or Storage
Q: I successfully synthesized my this compound derivative, but it seems to be decomposing, indicated by a color change and the evolution of gas. How can I prevent this?
A: Organic azides are inherently energetic and can be sensitive to light, heat, friction, and pressure.[4][5] The presence of the nitro group in this compound further contributes to its energetic nature.
-
Storage Conditions:
-
Troubleshooting Step 1: Store synthesized organic azides in the dark, as they can be light-sensitive.[4][11] Amber vials or containers wrapped in aluminum foil are recommended.
-
Troubleshooting Step 2: Store the azide at low temperatures, typically in a refrigerator or freezer (-18 °C is often recommended).[4][10]
-
Troubleshooting Step 3: If possible, store the azide as a solution (not exceeding 1 M) rather than as a neat solid, as this can improve stability.[4][12]
-
-
Handling Precautions:
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I must take when synthesizing and handling 2-nitrophenyl azides?
A1: Safety is paramount when working with organic azides. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[6]
-
Fume Hood and Blast Shield: Conduct all experiments in a well-ventilated chemical fume hood, and for reactions involving potentially explosive materials, use a blast shield.[6]
-
Scale of Reaction: Work on the smallest scale possible, especially when preparing a new azide for the first time.[14]
-
Avoid Incompatible Materials:
-
Acids: Do not mix azides with strong acids, which can form the highly toxic and explosive hydrazoic acid.[4][13]
-
Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury) and their salts, as this can form dangerously sensitive metal azides.[4][14]
-
Halogenated Solvents: Never use halogenated solvents like dichloromethane or chloroform in reactions with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[4][11]
-
-
Waste Disposal: Azide-containing waste should be collected in a separate, clearly labeled container and should not be mixed with acidic waste.[11]
Q2: How can I assess the stability of my synthesized this compound derivative?
A2: The stability of an organic azide is largely dependent on its molecular structure. Two useful guidelines are:
-
Carbon to Nitrogen Ratio (C/N): For an organic azide to be considered relatively safe to isolate and handle, the number of carbon atoms should not be exceeded by the number of nitrogen atoms.[4] A more conservative rule suggests the ratio of carbon and oxygen atoms to nitrogen atoms should be 3 or greater ((NC + NO) / NN ≥ 3).[14]
-
Rule of Six: This rule states that there should be at least six carbon atoms (or other atoms of similar size) for each energetic group (like azide or nitro groups).[4] Having multiple energetic groups on a small molecule significantly increases its potential instability.
Q3: What spectroscopic methods are best for characterizing this compound?
A3: Standard spectroscopic techniques are used to confirm the structure of this compound.
-
Infrared (IR) Spectroscopy: This is a very powerful tool for identifying the azide group, which displays a characteristic strong, sharp absorption band around 2100-2160 cm⁻¹. The nitro group will also show characteristic stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show the characteristic aromatic signals, and their splitting patterns and chemical shifts will be consistent with the 1,2-disubstituted aromatic ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Q4: Can I use this compound for "click chemistry" reactions?
A4: Yes, the azide group in this compound can participate in Huisgen 1,3-dipolar cycloaddition reactions, which are the cornerstone of "click chemistry".[15][16][17] This allows for its conjugation to molecules containing a terminal alkyne, often catalyzed by copper(I). This reactivity is key to its use in creating bioconjugates and functionalized materials.[18][19]
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis of this compound from 2-nitroaniline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Nitroaniline | 138.12 | 1.38 g | 10 mmol |
| Concentrated HCl | 37% | 3 mL | ~30 mmol |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 11 mmol |
| Sodium Azide (NaN₃) | 65.01 | 0.78 g | 12 mmol |
| Dichloromethane (DCM) | - | 50 mL | - |
| Saturated NaHCO₃ solution | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
| Deionized Water | - | 30 mL | - |
Procedure:
-
Preparation of Amine Salt Suspension: In a 100 mL round-bottom flask, suspend 2-nitroaniline (1.38 g, 10 mmol) in a mixture of deionized water (10 mL) and concentrated HCl (3 mL).
-
Cooling: Place the flask in an ice-salt bath and cool the suspension to 0-5 °C with constant stirring.
-
Diazotization: Dissolve sodium nitrite (0.76 g, 11 mmol) in cold deionized water (10 mL). Add this solution dropwise to the cold 2-nitroaniline suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.[7]
-
Formation of the Diazonium Salt: Stir the resulting solution at 0-5 °C for an additional 30 minutes.
-
Azide Addition: In a separate beaker, dissolve sodium azide (0.78 g, 12 mmol) in cold deionized water (10 mL). Add this solution dropwise to the cold diazonium salt solution. You may observe gas evolution (N₂).
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional hour.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 30°C .
-
Product: The resulting crude product is typically a yellow-orange solid or oil.[10]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Safety Considerations Diagram:
Sources
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Exploring the flexible chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. byjus.com [byjus.com]
- 10. CAS 1516-58-1: this compound | CymitQuimica [cymitquimica.com]
- 11. ucd.ie [ucd.ie]
- 12. uvic.ca [uvic.ca]
- 13. research.wayne.edu [research.wayne.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Bioconjugation application notes [bionordika.fi]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 18. hiyka.com [hiyka.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Nitrophenyl Azide (NPA) Labeled Proteins
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and practical solutions for the unique challenges encountered during the purification of proteins labeled with 2-nitrophenyl azide (NPA) photo-reactive probes. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Introduction: The Challenge of Purifying NPA-Labeled Proteins
Photoaffinity labeling (PAL) with reagents like this compound is a powerful technique to capture transient protein-protein or protein-ligand interactions.[1] The process involves covalently trapping interacting partners upon UV activation.[1] However, the introduction of the NPA moiety, and the subsequent cross-linking event, can introduce significant purification challenges. These include protein aggregation, removal of unreacted probes, and maintaining the integrity of the labeled complex. This guide provides a structured approach to overcoming these common hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of your NPA-labeled protein.
Problem 1: Low Yield of Labeled Protein in the Final Eluate
Q: I've completed my purification protocol (e.g., affinity chromatography), but the final yield of my NPA-labeled protein is extremely low or undetectable. What went wrong?
A: Low final yield is a multifaceted problem that can arise at several stages of the experiment. The key is to systematically identify the step where the protein is being lost.
Potential Causes & Solutions:
-
Inefficient Initial Labeling: The protein may not have been labeled efficiently in the first place. Before starting a large-scale purification, it's crucial to confirm labeling, for instance, by using an NPA probe that contains a clickable alkyne handle for subsequent reaction with an azide-biotin or azide-fluorophore tag.[2][3]
-
Protein Did Not Bind to the Affinity Resin:
-
Cause: The affinity tag (e.g., His-tag, GST-tag) on your protein might be obscured or improperly folded after the labeling reaction.[4] The addition of the relatively hydrophobic NPA group can induce conformational changes.
-
Solution: Consider performing the purification under denaturing conditions (using agents like urea or guanidine hydrochloride) to expose the tag.[4][5] Remember that this will require a subsequent refolding step, which must be optimized for your protein.
-
-
Protein Was Lost During Wash Steps:
-
Cause: Your wash buffer conditions may be too stringent, causing the labeled protein to dissociate from the resin prematurely.[4][6] This can be exacerbated if the NPA label slightly alters the affinity of the tag for the resin.
-
Solution: Decrease the stringency of your wash steps. For His-tag purification, this means lowering the concentration of imidazole in the wash buffer. Analyze the wash fractions by SDS-PAGE to see if your protein of interest is being eluted prematurely.[4]
-
-
Protein Aggregated and Precipitated:
-
Cause: NPA is a hydrophobic moiety. Its addition to the protein surface can increase the propensity for aggregation, causing the protein to precipitate out of solution and be lost during centrifugation steps or clog the purification column.[6]
-
Solution: Adjust the buffer conditions to enhance protein stability.[6] This may include adding non-ionic detergents (e.g., 0.1% Tween-20), increasing the salt concentration (e.g., up to 500 mM NaCl), or including stabilizing osmolytes like glycerol (5-10%).
-
Problem 2: High Background or Contaminating Bands in the Final Eluate
Q: My purified sample contains many non-target proteins or shows high background in downstream assays (e.g., Western blot). How can I improve purity?
A: High background is often due to either unreacted probe or non-specific binding of contaminating proteins to your purification resin.
Potential Causes & Solutions:
-
Excess Unreacted NPA Probe:
-
Cause: Free, unreacted NPA probe in the sample can interfere with downstream applications by causing high background signals or non-specifically modifying other components.[7] This is particularly problematic if the probe has a biotin or fluorescent tag.
-
Solution: It is essential to remove small molecule contaminants post-labeling and pre-purification.[7] Use size-exclusion chromatography (SEC), specialized dye and biotin removal spin columns, or extensive dialysis against a large volume of buffer.[7]
-
-
Non-Specific Binding to Affinity Resin:
-
Cause: Host cell proteins can bind weakly to the affinity matrix, leading to contamination.[4]
-
Solution: Optimize your wash buffer. Increase the concentration of the competitive agent (e.g., imidazole for His-tags) or add a low concentration of a non-ionic detergent to disrupt weak, non-specific interactions.[6] Performing an additional wash step can also be beneficial.
-
-
Non-Specific Cross-Linking:
-
Cause: The highly reactive nitrene intermediate generated from NPA upon UV irradiation can, in some cases, react with abundant background proteins that are not true interaction partners.
-
Solution: Optimize the UV irradiation time and the concentration of the NPA probe. Use the minimum effective concentration and exposure time to favor specific cross-linking over random collisions.
-
Problem 3: The Azide Moiety is Lost or Reduced During Purification
Q: I am using an NPA probe that also contains an azide group for downstream click chemistry, but the click reaction is inefficient after purification. Why?
A: The azide functional group is sensitive to certain chemical reagents commonly used in protein purification.
Potential Causes & Solutions:
-
Presence of Reducing Agents:
-
Cause: The azide group can be reduced to an amine by common reducing agents like dithiothreitol (DTT), β-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP).[8] If these are present in your lysis, binding, or wash buffers to maintain cysteine residues in a reduced state, they will destroy the azide handle needed for click chemistry.
-
Solution: Omit all reducing agents from your purification buffers if the azide's integrity is required for downstream steps.[8] If a reducing agent is absolutely necessary for your protein's stability, you must perform the click chemistry reaction before introducing the protein to buffers containing these agents.
-
Frequently Asked Questions (FAQs)
Q1: At what stage should I perform the purification—before or after UV cross-linking?
This is a critical experimental choice.
-
Purification Before UV Cross-linking: This is often preferred. You first purify the labeled, but not-yet-cross-linked, protein-probe complex. This removes cellular proteins that could become non-specifically cross-linked. The purified complex is then subjected to UV irradiation. The challenge here is that the complex must remain stable throughout the purification process.
-
Purification After UV Cross-linking: This approach is used to identify unknown interaction partners. You perform the cross-linking in a complex mixture (like a cell lysate), and then use an affinity tag on your "bait" protein to pull down the entire cross-linked complex.[9] This generally requires more stringent wash conditions to remove non-covalently bound contaminants.
Q2: How do I choose the right purification method?
Affinity chromatography is the most common first step as it provides high specificity.[6] However, a multi-step approach often yields the highest purity.
-
Affinity Chromatography (AC): Excellent for the initial capture of the tagged protein.
-
Size-Exclusion Chromatography (SEC): Ideal for removing aggregates that may have formed after labeling and for separating the labeled protein from any remaining small-molecule probe. It also serves as a good buffer exchange step.
-
Ion-Exchange Chromatography (IEX): Can be used as an intermediate polishing step to separate proteins based on charge, which may be altered by the labeling or cross-linking event.
Q3: My NPA-labeled protein is a membrane protein. What special considerations are needed?
Purifying membrane proteins is inherently challenging due to their hydrophobicity.[10][11]
-
Detergent Choice is Key: You must solubilize the protein in a suitable detergent. It's often necessary to screen several detergents to find one that maintains the protein's stability and activity.
-
Maintain Solubilization: Ensure that all your purification buffers contain the optimal concentration of the chosen detergent, typically above its critical micelle concentration (CMC).
-
Hydrophobic Interactions: The NPA label can increase the protein's hydrophobicity, potentially leading to aggregation even within detergent micelles. Be prepared to optimize buffer additives like glycerol or additional salt to mitigate this.
Visualized Workflow & Protocols
General Workflow for Purification of NPA-Labeled Proteins
The following diagram outlines a typical workflow for purifying a protein after photoaffinity labeling.
Sources
- 1. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
Stability issues of 2-nitrophenyl azide in aqueous buffers
Technical Support & Resource Center: 2-Nitrophenyl Azide
Welcome to the technical support guide for this compound (2-NPA). This resource is designed for researchers, scientists, and drug development professionals who utilize 2-NPA in their experimental workflows. As a potent photo-crosslinker and chemical intermediate, its performance is critically dependent on its stability. This guide provides in-depth answers to frequently asked questions and robust troubleshooting strategies to address stability issues in aqueous buffers, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-NPA) and why is its stability a concern?
This compound is an organic compound featuring an azide group (-N₃) and a nitro group (-NO₂) on a benzene ring.[1] This specific arrangement of functional groups makes it highly useful, particularly in photochemical applications where it can be activated by light to form a highly reactive nitrene intermediate.[2][3][4]
However, this inherent reactivity is also the source of its instability. 2-NPA is sensitive to several environmental factors, including heat, light, and acidic conditions, which can cause it to decompose prematurely.[1][5] Such degradation can lead to a complete loss of reactivity, the formation of confounding byproducts, and ultimately, the failure of experiments such as photoaffinity labeling or click chemistry reactions.[6] Understanding and controlling its stability is therefore paramount for successful application.
Q2: What are the primary pathways for 2-NPA decomposition in an experimental setting?
There are three primary decomposition pathways you must consider when working with 2-NPA in aqueous buffers:
-
Photochemical Decomposition: This is the intended activation pathway in many experiments but can also be a major source of premature degradation. Exposure to ambient lab lighting, especially UV or short-wavelength visible light, can cleave the azide bond, releasing nitrogen gas (N₂) and generating a highly reactive 2-nitrophenylnitrene intermediate.[4][7][8] This nitrene can then undergo a variety of reactions, including insertion into C-H or N-H bonds, or intramolecular cyclization.
-
Thermal Decomposition: Like many organic azides, 2-NPA is thermally labile.[1][5] Elevated temperatures accelerate the rate of decomposition, again leading to the release of N₂ and formation of the nitrene.[9] This is a critical consideration during reaction setup, heating steps, and long-term storage. The energy released during decomposition can be significant, and in the absence of a solvent to dissipate this energy, rapid decomposition can occur.[5]
-
Acid-Catalyzed Decomposition: Exposure to strong acidic conditions should be avoided. Protic acids can protonate the azide group, making it more susceptible to decomposition. A significant hazard is the potential formation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[10] While most biological buffers are not strongly acidic, localized pH drops or the use of acidic additives can pose a risk.
Below is a diagram illustrating these degradation pathways.
Caption: Primary degradation pathways of this compound.
Troubleshooting Guide: Stability in Aqueous Buffers
This section addresses specific problems you might encounter during your experiments.
Q3: My experiment failed after adding 2-NPA from a stock solution. How can I determine if the compound has degraded?
This is a common issue often traced back to the stability of the stock solution or the conditions in the aqueous buffer. Here is a logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for suspected 2-NPA degradation.
Q4: I've noticed a color change in my aqueous buffer after adding 2-NPA. What does this indicate?
This compound itself is typically a yellow to orange crystalline solid.[1] When dissolved, it should impart a pale yellow color to the solution. A significant color change, such as deepening to orange/brown or fading completely, often indicates decomposition. The formation of nitro-substituted aromatic byproducts can alter the solution's absorbance spectrum. If you observe a color change, it is a strong visual cue that the integrity of your 2-NPA is compromised. You should immediately proceed with a chemical validation of its stability, for instance, using the HPLC method described in Protocol 2.[11]
Q5: Can components in my buffer, such as reducing agents or specific salts, affect 2-NPA stability?
Absolutely. The chemical environment of the aqueous buffer is critical.
-
Reducing Agents: Strong reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are incompatible with azides. They can reduce the azide group to an amine, completely destroying the compound's intended reactivity.[12] This is a common cause of failure in experiments involving protein labeling where reducing agents are often present to maintain cysteine residues. If your protocol requires a reducing agent, a purification step to remove it prior to adding 2-NPA is essential.
-
pH: As discussed, extreme pH values should be avoided. While many common buffers (PBS, HEPES, Tris) in the pH 7-8 range are generally compatible for short-term experiments, long-term stability can still be an issue.[13] Acidic conditions (pH < 6) risk acid-catalyzed decomposition, while highly basic conditions (pH > 8.5) can promote hydrolysis or other side reactions.
-
Heavy Metals: Avoid any contamination with heavy metal salts (e.g., copper, lead, mercury). Heavy metal azides are known to be highly unstable and can be shock-sensitive explosives.[10] While the concentrations in a biological buffer are likely low, it is a critical safety and stability consideration. Ensure high-purity water and reagents are used.
Data Summary: Factors Influencing 2-NPA Stability in Aqueous Buffers
| Factor | Low Risk / Recommended | High Risk / To Avoid | Rationale |
| pH | 6.5 - 8.0 | < 6.0 or > 8.5 | Avoids acid-catalyzed decomposition and base-promoted side reactions.[10][14] |
| Temperature | 4°C - 25°C (Short Term) | > 37°C (Prolonged) | Minimizes the rate of thermal decomposition.[9] |
| Light | Work in dim light or use amber tubes. | Direct sunlight or prolonged ambient lab light. | Prevents premature photochemical activation to the reactive nitrene.[4] |
| Additives | Standard biological salts (NaCl, KCl, MgCl₂). | DTT, TCEP, heavy metal salts. | Reducing agents will destroy the azide group; heavy metals can form unstable salts.[10][12] |
| Time in Buffer | Use immediately after dilution (< 1-2 hours). | > 4-6 hours, or overnight incubations. | Aqueous stability is limited; hydrolysis and decomposition are time-dependent. |
Experimental Protocols
Protocol 1: Preparation and Handling of a 2-NPA Stock Solution
This protocol ensures you start with a high-quality, stable stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Amber glass vial or microcentrifuge tube wrapped in aluminum foil
-
Calibrated balance and appropriate personal protective equipment (PPE)
Procedure:
-
Safety First: Handle solid 2-NPA with care in a well-ventilated area or chemical fume hood. It is sensitive to heat and shock.[1] Use non-metal spatulas.[10]
-
Weighing: Tare an amber vial on the balance. Carefully weigh the desired amount of 2-NPA directly into the vial.
-
Dissolution: Add the required volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 100 mM). Anhydrous solvent is critical to prevent hydrolysis during storage.
-
Mixing: Vortex gently until the solid is completely dissolved. Avoid heating the solution to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles. Store immediately at -20°C or -80°C, protected from light.
-
Quality Control: Mark the preparation date on the vials. It is best practice to use a stock solution within 1-2 months of preparation.
Protocol 2: Stability Assessment using HPLC
This protocol provides a definitive method to quantify the amount of intact 2-NPA in your sample.[11][15]
Objective: To separate and quantify 2-NPA from its potential degradation products.
Materials:
-
Reverse-phase C18 HPLC column
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Your 2-NPA sample (e.g., from a stability test in an aqueous buffer)
-
A freshly prepared 2-NPA standard in the same buffer for comparison.
Procedure:
-
Sample Preparation:
-
Standard: Prepare a 100 µM solution of 2-NPA in your aqueous buffer from a fresh, reliable stock.
-
Test Sample: Use your experimental sample that has been incubated under test conditions.
-
Filter all samples through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where 2-NPA has a strong absorbance, typically around 260 nm.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-23 min: Equilibrate at 10% B
-
-
-
Data Analysis:
-
Inject the standard sample to determine the retention time (RT) and peak area of intact 2-NPA.
-
Inject the test sample.
-
Compare the chromatograms. A significant decrease in the peak area at the RT of 2-NPA, along with the appearance of new, typically more polar (earlier eluting) peaks, confirms degradation.
-
Quantify the percentage of remaining 2-NPA by comparing the peak area in your test sample to that of the freshly prepared standard.
-
References
-
ResearchGate. Photochemistry of Phenyl Azide | Request PDF. [Link]
-
Schrock, A. K., & Schuster, G. B. (1984). Photochemistry of phenyl azide: chemical properties of the transient intermediates. Journal of the American Chemical Society, 106(17), 5228–5234. [Link]
-
Hoyer, W. J., & Hixson, S. S. (1976). Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. Biochemistry, 15(24), 5475–5479. [Link]
-
Liang, T. Y., & Schuster, G. B. (1987). Photochemistry of p-nitrophenyl azide: single-electron-transfer reaction of the triplet nitrene. Journal of the American Chemical Society, 109(25), 7803–7810. [Link]
-
Organic Chemistry Portal. Curtius Rearrangement. [Link]
-
Let's Learn Science. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
ResearchGate. Click chemstry: Why does it sometimes work and other times it doesn't?[Link]
-
Wikipedia. Organic azide. [Link]
-
Liang, T. Y., & Schuster, G. B. (1986). Photochemistry of 3- and 4-nitrophenyl azide: detection and characterization of reactive intermediates. Journal of the American Chemical Society, 108(3), 546–548. [Link]
-
PubChem. This compound. [Link]
-
University of Surrey. The Formation and Acid-Catalysed Decomposition of Azides Derived from Activated Olefins. [Link]
-
Stanford Environmental Health & Safety. Information on Azide Compounds. [Link]
-
Cranfield University. The synthesis and characterisation of halogen and nitro phenyl azide derivatives as highly energetic materials. [Link]
-
Pringle, T. A., & Knight, J. C. (2023). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry, 21(34), 6934–6940. [Link]
-
Fagley, T. F., Sutter, J. R., & Oglukian, R. L. (1956). Kinetics of Thermal Decomposition of o-Nitrophenyl Azide. Journal of the American Chemical Society, 78(21), 5567–5569. [Link]
-
Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2018). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Scientia Pharmaceutica, 86(4), 53. [Link]
-
ResearchGate. Kinetic Study of Degradation of Tiaprofenic Acid by HPLC. [Link]
Sources
- 1. CAS 1516-58-1: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic azide - Wikipedia [en.wikipedia.org]
- 13. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating Target Engagement with 2-Nitrophenyl Azide Probes
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a molecule interacts with its intended target within a complex biological system is a cornerstone of modern chemical biology and drug discovery. Photoaffinity labeling (PAL) has emerged as a powerful technique to forge a covalent bond between a ligand and its target protein, providing a stable marker for identification and validation. Among the arsenal of photoreactive groups, 2-nitrophenyl azides have a long-standing history and offer a unique set of properties.
This guide provides an in-depth, objective comparison of 2-nitrophenyl azide probes with other common alternatives, supported by experimental insights and detailed protocols. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to target engagement studies.
The Principle of Photoaffinity Labeling with Aryl Azides
Photoaffinity labeling is a sophisticated method for identifying and characterizing ligand-protein interactions.[1] The core of this technique lies in a specially designed chemical probe that incorporates three key features: a ligand to bind the target, a photoreactive group that can be activated by light to form a covalent bond, and a reporter tag for detection and enrichment.[2]
2-Nitrophenyl azides belong to the broader class of aryl azides, one of the pioneering families of photoreactive moieties used in PAL.[3] Upon irradiation with UV light, the azide group undergoes photolysis, losing a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate.[4] This nitrene can then readily insert into C-H and N-H bonds in its immediate vicinity, effectively crosslinking the probe to the target protein.[4] The presence of the nitro group on the phenyl ring shifts the absorption maximum to longer, less damaging wavelengths compared to simple phenyl azides, making them more suitable for biological experiments.[4]
Caption: Mechanism of this compound Photoaffinity Labeling.
Comparative Analysis of Photoreactive Probes
The choice of the photoreactive group is a critical decision in designing a successful photoaffinity labeling experiment. Besides 2-nitrophenyl azides, benzophenones and diazirines are two other widely used classes of photo-crosslinkers. Each has distinct advantages and disadvantages.
| Feature | This compound | Benzophenone | Diazirine |
| Activation Wavelength | 300-460 nm[4] | ~350-360 nm[4] | 330-370 nm[4] |
| Reactive Intermediate | Nitrene[4] | Triplet Ketone | Carbene[4] |
| Reactivity | Inserts into C-H, N-H bonds, and reacts with nucleophiles.[4] | Abstracts hydrogen from C-H bonds. | Inserts into a wide array of bonds including C-H, N-H, and O-H.[5] |
| Labeling Efficiency | Moderate to High | High | Generally high due to the high reactivity of the carbene intermediate.[5] |
| Non-specific Binding | Can be significant. | Moderate | Generally lower than aryl azides.[4] |
| Stability | Sensitive to reducing agents (e.g., DTT).[4] | Generally stable. | Good photostability before activation.[4] |
| Size | Relatively small. | Bulky, which can cause steric hindrance.[6] | Smallest of the three, offering minimal perturbation.[7] |
Expert Insights:
-
2-Nitrophenyl Azides: A well-established choice, particularly when a longer wavelength activation is desirable to minimize potential photodamage to the biological sample. However, the reactivity of the nitrene intermediate can sometimes lead to higher non-specific background labeling. Careful design of control experiments is crucial.
-
Benzophenones: Known for their high labeling efficiency and stability. The triplet ketone intermediate is less reactive than nitrenes or carbenes, which can result in more specific labeling. Their bulkiness, however, can interfere with ligand binding if not positioned carefully on the probe.[6]
-
Diazirines: Often considered the "gold standard" in modern photoaffinity labeling due to their small size and the highly reactive carbene intermediate they generate.[5] This high reactivity leads to efficient crosslinking, and their compact nature minimizes perturbation of the original ligand's binding affinity.[7]
Experimental Design and Protocols
A successful photoaffinity labeling experiment is a multi-step process that requires careful planning and execution. The following protocol outlines a general workflow for validating target engagement using a this compound probe equipped with a terminal alkyne for subsequent click chemistry-based detection.
Sources
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nitrophenyl Azide Photo-Crosslinkers for Bioconjugation: 2-Nitrophenyl Azide vs. 4-Nitrophenyl Azide
In the intricate world of chemical biology and drug development, the ability to covalently capture molecular interactions is paramount. Photoaffinity labeling, a powerful technique for identifying and mapping these interactions, relies on photoreactive crosslinkers that, upon activation by light, form covalent bonds with nearby molecules. Among the most established classes of photo-crosslinkers are the aryl azides, with nitrophenyl azides (NPAs) offering distinct advantages for use with sensitive biological samples.
This guide provides an in-depth comparison of two common NPA isomers, 2-nitrophenyl azide and 4-nitrophenyl azide, for researchers, scientists, and drug development professionals. We will explore the underlying chemical principles that govern their performance, present comparative data, and provide actionable protocols to guide your experimental design.
The Fundamental Mechanism: Light-Induced Nitrene Formation
The utility of nitrophenyl azides in bioconjugation stems from their ability to generate a highly reactive intermediate—a nitrene—upon photolysis. When an aryl azide is exposed to UV light, it absorbs a photon and expels a molecule of nitrogen gas (N₂), leaving behind a nitrogen atom with six valence electrons, known as a nitrene.
This nitrene intermediate is highly unstable and will rapidly react with a wide range of chemical bonds to form a stable covalent linkage. The primary advantage of nitrophenyl azides over simple phenyl azides is their shifted absorption spectrum. The presence of the electron-withdrawing nitro group extends the molecule's conjugation, allowing it to be activated by longer, less-damaging wavelengths of UV light (typically 300-460 nm), thereby preserving the integrity of proteins and nucleic acids in the sample.[1]
The generated nitrene can exist in two spin states: singlet and triplet. The singlet nitrene is the initial photoproduct and can undergo a variety of reactions, including insertion into C-H and N-H bonds or reacting with nucleophiles. It can also undergo intersystem crossing to the more stable triplet state. The triplet nitrene is less reactive and primarily participates in hydrogen abstraction. The balance between these reactive pathways is crucial for efficient crosslinking.
Caption: General mechanism of nitrophenyl azide photolysis for bioconjugation.
Head-to-Head Comparison: The Influence of Nitro Group Position
The seemingly minor difference in the placement of the nitro group—ortho (position 2) versus para (position 4) to the azide—has significant consequences for the molecule's photochemical behavior and, ultimately, its performance as a crosslinker.
| Feature | This compound | 4-Nitrophenyl Azide | Rationale & Causality |
| Activation Wavelength | Potentially longer λmax, can extend into visible range | Typically 300-460 nm | The ortho-nitro group can engage in intramolecular interactions that further lower the energy required for excitation. Studies on related compounds like 2-azido-4-nitrophenol show activation with visible light.[2][3][4] |
| Primary Photoreaction | Prone to intramolecular cyclization | Primarily intermolecular crosslinking | The close proximity of the ortho-nitro group to the azide allows the generated nitrene to rapidly cyclize, forming benzofuroxan. This is a major, often dominant, side reaction that consumes the reactive species.[5] |
| Crosslinking Efficiency | Generally lower | Generally higher | The intramolecular cyclization of the 2-nitrophenylnitrene is a highly efficient intramolecular trap, significantly reducing the population of nitrenes available to react with the target biomolecule. The 4-nitrophenylnitrene, lacking this pathway, is more available for intermolecular reactions. |
| Undesirable Side Reactions | Dominated by benzofuroxan formation | Ring expansion to a didehydroazepine is suppressed; potential for dimerization | The para-nitro group stabilizes the nitrene intermediate, disfavoring the ring expansion pathway that can be a concern with unsubstituted phenyl azides.[6] However, like all aryl azides, it can still react with itself if concentrations are too high. |
| Ideal Application | Caged compound release; applications where intramolecular reaction is desired | General photoaffinity labeling and bioconjugation | The efficient intramolecular reaction of this compound derivatives has been exploited in photochemistry for controlled release applications. 4-Nitrophenyl azide is the more reliable choice for forming conjugates between two different molecules. |
Experimental Protocols
The following protocols provide a general framework for a photo-crosslinking experiment. Crucially, all steps involving the azide reagents before the photolysis step must be performed in the dark or under dim red light to prevent premature activation.
Protocol 1: Photoaffinity Labeling of a Protein with a 4-Nitrophenyl Azide Probe
This protocol describes the labeling of a target protein with a small molecule probe functionalized with a 4-nitrophenyl azide group.
Materials:
-
Target protein in a suitable amine-free buffer (e.g., PBS or HEPES, pH 7.4-8.0). Avoid Tris or glycine buffers , as their primary amines will quench the nitrene.
-
4-Nitrophenyl azide-functionalized probe, dissolved in DMSO or DMF.
-
UV lamp with an output centered around 350-365 nm (e.g., a hand-held UV lamp or a UV crosslinker box).[7]
-
Reaction vessels (e.g., quartz cuvettes or clear microcentrifuge tubes). Note: Standard polystyrene and some plastics absorb UV light; test your vessels for UV transparency at the desired wavelength.
-
Quenching solution (e.g., 100 mM DTT or 1 M Tris-HCl).
-
Analytical tools (e.g., SDS-PAGE, mass spectrometry, Western blot).
Methodology:
-
Preparation: In a microcentrifuge tube, combine the target protein (e.g., to a final concentration of 1-10 µM) with the 4-nitrophenyl azide probe. The optimal probe concentration must be determined empirically but typically ranges from a 1- to 50-fold molar excess over the protein. Keep the final concentration of the organic solvent (DMSO/DMF) below 5% (v/v) to avoid protein denaturation.
-
Incubation (Binding): Incubate the mixture at room temperature or 4°C for 30-60 minutes to allow the probe to bind non-covalently to the protein's active or binding site. This step should be performed in complete darkness.
-
Photolysis (Crosslinking): Place the reaction vessel on ice or in a cooling block to dissipate heat. Position the UV lamp as close as possible to the sample without direct contact. Irradiate the sample with 350-365 nm UV light for 5-30 minutes. The optimal irradiation time is a critical parameter that requires optimization.[7]
-
Quenching: After irradiation, add a quenching solution to scavenge any unreacted nitrenes.
-
Analysis: Analyze the reaction products to confirm covalent labeling. This can be done by observing a shift in the protein's molecular weight on an SDS-PAGE gel, by using a tagged probe (e.g., biotinylated or fluorescent) for detection via Western blot or in-gel fluorescence, or by identifying the crosslinked peptide via mass spectrometry.
Caption: A typical experimental workflow for photoaffinity labeling.
Trustworthiness & Self-Validation: Key Optimization Parameters
To ensure the validity of your results, several parameters must be carefully controlled and optimized:
-
UV Exposure Time: Insufficient exposure leads to low crosslinking yield, while excessive exposure can cause protein damage and non-specific crosslinking. Perform a time-course experiment (e.g., 1, 5, 10, 20, 30 minutes) to find the optimal irradiation time.
-
Probe Concentration: The concentration of the azide probe should be high enough to ensure binding but low enough to minimize non-specific labeling and reagent dimerization. A concentration titration is recommended.
-
Controls: The most critical control is a "-UV" sample. This sample undergoes all incubation steps but is not exposed to UV light. Any labeling observed in this lane on a gel is non-covalent or due to other reactive moieties and must be discounted.
Conclusion
While both this compound and 4-nitrophenyl azide are valuable photoreactive reagents, they are not interchangeable. For standard bioconjugation and photoaffinity labeling applications, 4-nitrophenyl azide is the recommended choice due to its higher efficiency for intermolecular crosslinking. Its para-nitro group allows for activation with biocompatible long-wavelength UV light while minimizing the intramolecular side reactions that plague the 2-nitro isomer. The tendency of this compound to rapidly cyclize upon photoactivation makes it a less efficient tool for linking two molecules but opens possibilities for its use in specialized applications like photocleavable linkers. As with any bioconjugation strategy, rigorous optimization and the use of appropriate controls are essential for generating reliable and publishable data.
References
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De Smaele, D., et al. (2000). The effect of the p-nitro group on the chemistry of phenylnitrene. A study via intramolecular trapping. Journal of the Chemical Society, Perkin Transactions 2, (2), 299-303. Available at: [Link]
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Kumar, S., et al. (2016). Exploring the flexible chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation. Analytical and Bioanalytical Chemistry, 408(25), 6945-6956. Available at: [Link]
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Gritsan, N. P., & Platz, M. S. (2009). Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from 4-Amino-3-nitrophenyl Azide to Afford Reactive Nitrenium Ion Pairs. Journal of the American Chemical Society, 131(27), 9573–9585. Available at: [Link]
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Scigine. (2020). Protein DNA Bioconjugate Protocol. YouTube. Available at: [Link]
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AbbVie. (n.d.). Bioconjugation application notes. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2018). Click Chemistry Conjugations. Methods in Molecular Biology, 1728, 335–350. Available at: [Link]
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Antonenko, Y. N., et al. (2026). 2-Azido-4-nitrophenol is a light-sensitive antibacterial protonophore. Bioelectrochemistry, 167, 109055. Available at: [Link]
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Hixson, S. S., & Hixson, S. H. (1975). Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. Photochemistry and Photobiology, 22(3-4), 129-135. Available at: [Link]
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Kartha, K. K., et al. (2013). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. ACS Applied Materials & Interfaces, 5(12), 5437-5442. Available at: [Link]
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Antonenko, Y. N., et al. (2026). 2-Azido-4-nitrophenol is a light-sensitive antibacterial protonophore. Bioelectrochemistry, 167, 109055. Available at: [Link]
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West, A. P., et al. (2023). Stable Room Temperature Nitrenes Created by Photolysis of Crystalline 4-Azido-2,3,5,6-tetrafluorobenzoic Acid. Journal of the American Chemical Society, 145(9), 5220-5229. Available at: [Link]
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Liang, T. Y., & Schuster, G. B. (1987). Photochemistry of 3- and 4-nitrophenyl azide: detection and characterization of reactive intermediates. Journal of the American Chemical Society, 109(25), 7803–7810. Available at: [Link]
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Gritsan, N. P., et al. (2009). Photochemistry of Azides: The Azide/Nitrene Interface. In Organic Azides: Syntheses and Applications (pp. 309-365). John Wiley & Sons, Ltd. Available at: [Link]
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A Comparative Guide to Photo-Crosslinkers: 2-Nitrophenyl Azide vs. Benzophenone
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical biology and drug discovery, the ability to capture and identify molecular interactions is paramount. Photo-crosslinkers are indispensable tools in this endeavor, allowing researchers to covalently trap transient interactions between biomolecules upon photoactivation. Among the arsenal of available photo-crosslinkers, 2-nitrophenyl azides (NPAs) and benzophenones (BPs) are two of the most prominent classes. The choice between these reagents can significantly impact the outcome of an experiment, influencing crosslinking efficiency, specificity, and the integrity of the biological system under investigation. This guide provides an in-depth, objective comparison of NPA and BP photo-crosslinkers, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their specific applications.
At a Glance: Key Differences Between NPA and BP Photo-Crosslinkers
| Feature | 2-Nitrophenyl Azide (NPA) | Benzophenone (BP) |
| Activation Wavelength | Typically 300-460 nm (long-wave UV)[1] | Approximately 350-360 nm[2] |
| Reactive Intermediate | Nitrene[1] | Triplet diradical (ketyl radical)[3] |
| Reaction Mechanism | Nitrene insertion into C-H, N-H, and O-H bonds; addition to double bonds[1] | Hydrogen abstraction from C-H bonds[3] |
| Crosslinking Efficiency | Generally high, but can be influenced by the local environment and potential for side reactions.[4][5] | High quantum yield of intersystem crossing (~100%)[6], but the reversibility of the excited state can influence the overall crosslinking efficiency.[2] |
| Specificity | Can be less specific due to the high reactivity of the nitrene intermediate, which can also react with the solvent.[7] | Generally considered more specific for C-H bonds and less reactive with water, leading to potentially cleaner crosslinking.[2][8] |
| Potential Side Reactions | Intramolecular rearrangement of the nitrene, reaction with water, and reduction of the azide group by thiols (e.g., DTT).[1] Can also undergo oxidation by molecular oxygen.[9] | Can be prone to side reactions like polymer chain scission at shorter UV wavelengths (e.g., 254 nm).[10] |
| Key Advantages | High reactivity can lead to efficient crosslinking in various environments. | Longer wavelength activation is less damaging to biological samples.[1] Relative stability in aqueous environments. |
| Key Disadvantages | High reactivity can lead to off-target labeling and side reactions. The azide group is sensitive to reducing agents.[1] | Can be less efficient in environments lacking easily abstractable hydrogen atoms. |
Delving Deeper: The Chemistry Behind the Crosslink
The distinct chemistries of NPAs and BPs underpin their differing performances as photo-crosslinkers. Understanding these mechanisms is crucial for designing experiments and interpreting results.
The Highly Reactive Nitrene of this compound
Upon irradiation with long-wave UV light (typically 300-460 nm), the azide moiety of NPA releases a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate.[1] This nitrene exists in both a singlet and a more stable triplet state.[11][12] The nitrene can then undergo a variety of reactions to form a covalent bond with a target molecule, primarily through:
-
Insertion: The nitrene can insert directly into carbon-hydrogen (C-H), nitrogen-hydrogen (N-H), and oxygen-hydrogen (O-H) bonds.[13][14][15]
-
Addition: It can also add across double bonds.[1]
The high reactivity of the nitrene intermediate is a double-edged sword. While it can lead to high crosslinking yields, it also makes it prone to non-specific reactions, including with the surrounding solvent, which can reduce the efficiency of target labeling.[7] Furthermore, the azide group itself is susceptible to reduction by common laboratory reagents like dithiothreitol (DTT), which must be avoided in experimental buffers.[1]
dot
Caption: Photoactivation mechanism of Benzophenone (BP).
Experimental Corner: Protocols for Photo-Crosslinking
The success of a photo-crosslinking experiment hinges on a well-designed and meticulously executed protocol. Below are representative, step-by-step methodologies for utilizing NPA and BP-based photo-crosslinkers.
Protocol 1: Photo-Crosslinking with a this compound Probe
This protocol outlines a general procedure for using a heterobifunctional crosslinker containing a this compound group and an amine-reactive N-hydroxysuccinimide (NHS) ester to identify protein-protein interactions.
Materials:
-
Purified protein of interest ("bait" protein) in an amine-free buffer (e.g., PBS, pH 7.4).
-
NPA-NHS ester crosslinker (e.g., Sulfo-SANPAH).
-
Cell lysate or purified "prey" protein.
-
UV lamp with an output at 365 nm. [16]* Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
SDS-PAGE analysis reagents.
Methodology:
-
Labeling the Bait Protein:
-
Dissolve the NPA-NHS ester crosslinker in a suitable solvent (e.g., DMSO) immediately before use.
-
Add the crosslinker solution to the purified bait protein at a molar excess (typically 10-50 fold). The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature in the dark to allow the NHS ester to react with primary amines on the bait protein.
-
Remove excess, unreacted crosslinker by dialysis or using a desalting column.
-
-
Crosslinking Reaction:
-
Combine the labeled bait protein with the cell lysate or purified prey protein.
-
Incubate the mixture for a sufficient time to allow for the biological interaction to occur (this will vary depending on the system).
-
Transfer the sample to a UV-transparent plate or cuvette.
-
Irradiate the sample with a 365 nm UV lamp on ice for 5-15 minutes. [16]The optimal irradiation time should be determined empirically to maximize crosslinking while minimizing protein damage.
-
-
Quenching and Analysis:
-
Quench the reaction by adding the quenching solution to react with any remaining unreacted crosslinker.
-
Analyze the crosslinked products by SDS-PAGE and Western blotting or mass spectrometry to identify the interacting proteins.
-
dot
Caption: Experimental workflow for NPA-based photo-crosslinking.
Protocol 2: Photo-Crosslinking with a Benzophenone-Containing Probe
This protocol describes the use of a clickable benzophenone probe for target identification of a small molecule. [17] Materials:
-
Small molecule of interest derivatized with a benzophenone and an alkyne handle.
-
Cell lysate.
-
UV lamp with an output at 360-365 nm. [1]* Click chemistry reagents (e.g., biotin-azide, copper sulfate, and a reducing agent).
-
Streptavidin beads for enrichment.
-
Mass spectrometry for protein identification.
Methodology:
-
Incubation and Photo-Crosslinking:
-
Click Chemistry and Enrichment:
-
To the irradiated lysate, add the click chemistry reagents: biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate or TCEP).
-
Incubate the reaction to allow the biotin-azide to "click" onto the alkyne handle of the crosslinked probe.
-
Add streptavidin-coated beads to the lysate to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Identify the captured proteins by mass spectrometry.
-
dot
Caption: Workflow for target identification using a BP-based probe.
Applications in Drug Development
Both NPA and BP photo-crosslinkers have proven to be valuable in various stages of the drug development pipeline.
2-Nitrophenyl Azides have been extensively used in:
-
Target Identification: NPA-derivatized small molecules are used as photoaffinity probes to identify the cellular targets of bioactive compounds. [18][19]* Binding Site Mapping: By crosslinking a ligand to its receptor, the specific amino acid residues involved in the binding interaction can be identified through subsequent proteomic analysis. [13]* Studying Protein-Protein Interactions: NPA-based crosslinkers are employed to stabilize and identify components of protein complexes that are crucial for cellular signaling pathways, which are often drug targets.
Benzophenones are widely applied in:
-
Fragment-Based Drug Discovery: Benzophenone can be incorporated into small molecule fragments to identify their binding partners within a complex proteome. [12]* Target Validation: Covalent capture of a target protein by a benzophenone-modified drug candidate can provide strong evidence for on-target engagement in a cellular context.
-
Development of Covalent Inhibitors: The photo-inducible reactivity of benzophenone can be harnessed to design drugs that form a permanent covalent bond with their target, often leading to enhanced potency and duration of action. The benzophenone scaffold itself is found in numerous approved drugs and natural products with a wide range of biological activities. [15][16]
Conclusion: Making the Right Choice
The selection between this compound and benzophenone as a photo-crosslinker is not a one-size-fits-all decision. It requires a careful consideration of the specific experimental goals and the nature of the biological system being investigated.
Choose this compound when:
-
High crosslinking efficiency is paramount.
-
The target environment is diverse, and a more promiscuous reactivity is acceptable or even desirable.
-
The experimental conditions can be carefully controlled to avoid reducing agents.
Choose Benzophenone when:
-
Minimizing damage to the biological sample is a primary concern, due to its longer activation wavelength.
-
Higher specificity for C-H bonds and reduced reactivity with water is desired to minimize off-target labeling.
-
The target protein is known to have accessible C-H bonds in the region of interest.
Ultimately, a thorough understanding of the underlying photochemistry of these powerful tools, combined with empirical optimization of experimental conditions, will pave the way for successful and insightful photo-crosslinking studies in the quest for novel therapeutics.
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- Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. (2018). The Journal of Physical Chemistry Letters.
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- Catalytic insertion of nitrenes into B–H bonds. (2018).
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- Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. (2017). Chemistry – An Asian Journal, 12(18), 2354–2358.
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A Comparative Guide: The Strategic Advantages of 2-Nitrophenyl Azide Probes in Photo-Affinity Labeling
To the researchers, scientists, and drug development professionals dedicated to unraveling the intricate web of molecular interactions, the choice of a chemical tool is paramount. In the realm of photo-affinity labeling (PAL), a technique indispensable for identifying the cellular targets of bioactive small molecules, the photoreactive crosslinker is the heart of the experiment.[1][2] While diazirine-based probes have gained significant popularity for their compact size and high reactivity, a nuanced evaluation reveals compelling advantages for a classic yet powerful alternative: the 2-nitrophenyl azide.
This guide provides an in-depth comparison, moving beyond surface-level claims to explore the mechanistic subtleties and practical realities that underpin a successful PAL experiment. We will demonstrate that for many applications, the this compound moiety offers a superior combination of synthetic accessibility, predictable reactivity, and reduced potential for mechanistic artifacts, making it a robust and reliable choice for target identification.
The Foundation: Understanding Photo-Affinity Labeling
Photo-affinity labeling is a powerful strategy to convert transient, non-covalent molecular interactions into stable, covalent bonds.[3][4] A typical photo-affinity probe consists of three key components: a recognition element (e.g., a small molecule ligand), a photoreactive group, and often an enrichment handle (like biotin or an alkyne for click chemistry).[2][5] The experiment involves incubating the probe with a complex biological sample, allowing it to bind to its target protein(s). Subsequent irradiation with UV light activates the photoreactive group, generating a highly reactive intermediate that covalently crosslinks to the proximal amino acid residues of the binding partner.[6][7] This permanent tag allows for the isolation and subsequent identification of the target protein, typically via mass spectrometry.
Caption: Generalized workflow for a photo-affinity labeling experiment.
Mechanisms of Activation: Nitrenes vs. Carbenes (and Diazo Intermediates)
The critical difference between 2-nitrophenyl azides and diazirines lies in the nature of the reactive species they generate upon photolysis.
This compound: The Nitrene Pathway
Aryl azides, upon exposure to UV light, release a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate.[8][9] This nitrene can then undergo various reactions, most notably insertion into C-H and N-H bonds found in amino acid side chains and the polypeptide backbone.[8][9] The presence of the ortho-nitro group is a critical design feature; it shifts the activation wavelength to the longer, less biologically damaging UV-A range (300-360 nm), compared to simple phenyl azides that require harsh, short-wavelength UV light (~254 nm).[8][10]
Caption: Photoactivation pathway of a this compound probe.
Diazirine: A Dual-Mechanism Reality
Diazirines are lauded for their small size and their ability to generate a carbene upon photolysis at ~350-370 nm.[11][12] Carbenes are exceptionally reactive and have very short lifetimes, making them excellent for capturing interactions in the immediate vicinity of the probe binding site.[13]
However, a crucial and often overlooked complexity is that aliphatic diazirines exist in photochemical equilibrium with a linear diazo isomer.[14][15] This diazo intermediate is significantly more stable than the carbene and possesses a distinct reactivity profile.[15] At physiological pH, the diazo compound can be protonated to form a diazonium species, which acts as a reactive alkylating agent, preferentially labeling acidic residues like aspartate and glutamate.[14][16] This means that a significant portion of labeling from diazirine probes may not arise from the desired instantaneous carbene insertion, but rather from a slower, pH-dependent alkylation mechanism.[15][16]
Caption: The dual photoactivation pathways of a diazirine probe.
Comparative Performance: Key Advantages of this compound Probes
A direct comparison highlights several areas where 2-nitrophenyl azides offer tangible benefits for researchers.
| Feature | This compound | Diazirine | Advantage: this compound |
| Reactive Intermediate | Singlet Nitrene | Carbene and Diazo Isomer | Predictable Mechanism: Avoids the confounding dual reactivity of the diazo pathway, which can lead to biased labeling. |
| Reactivity Profile | Broad insertion into C-H, N-H bonds.[8] | Carbene: Broad C-H insertion.Diazo: Preferential labeling of acidic residues (Asp, Glu).[16] | Reduced Labeling Bias: Less prone to the pH-dependent preference for acidic residues seen with the diazo intermediate. |
| Potential for Artifacts | Longer nitrene lifetime could lead to off-target labeling if probe dissociates. | Diazo intermediate can act as a non-photochemical alkylating agent.[14][15] | Lower Risk of Non-Photochemical Labeling: The nitrene is generated only upon irradiation, minimizing background from dark reactions. |
| Synthetic Accessibility | Generally straightforward synthesis via nucleophilic aromatic substitution.[17] | Often requires multi-step synthesis from a ketone precursor.[4][18][19] | Ease of Synthesis: More accessible for labs without dedicated synthetic chemistry resources, facilitating faster probe development. |
| Chemical Stability | Generally stable, but sensitive to reducing agents (e.g., DTT).[20] | Chemically stable. | Comparable: Both are generally stable under typical biological conditions, though care must be taken with azides in reducing environments. |
| Activation Wavelength | ~320-360 nm (Long-wave UV)[8] | ~350-370 nm (Long-wave UV)[21] | Comparable: Both use biologically compatible long-wave UV light, minimizing potential photodamage to samples. |
The Causality Behind the Advantages:
-
A Singular, More Predictable Reaction Mechanism: The primary advantage of the this compound is the circumvention of the diazo intermediate problem. The formation of diazo compounds from aliphatic diazirines introduces a secondary reaction pathway that is not a simple, indiscriminate insertion.[14][15] This pathway's preference for acidic residues can skew target identification results, leading researchers to incorrectly map binding sites or even identify proteins that are merely rich in acidic residues and proximal to the true target. The nitrene generated from a this compound, while still highly reactive, does not suffer from this inherent mechanistic bifurcation, offering a more uniform and less biased labeling profile.
-
Synthetic Simplicity and Accessibility: In the practical world of drug discovery and chemical biology, the speed and ease of probe synthesis are critical factors. The preparation of 2-nitrophenyl azides often involves a single, high-yielding nucleophilic aromatic substitution reaction on a readily available precursor.[17] In contrast, the synthesis of diazirine-containing molecules is typically a more involved process, requiring the preparation of a ketone followed by a multi-step conversion to the diazirine ring.[4][18][19] This lower synthetic barrier makes this compound probes more attractive for rapid iteration and for research groups that may not have extensive synthetic chemistry support.
Experimental Protocol: A Self-Validating System
A robust PAL protocol must include controls to ensure the observed labeling is specific and meaningful. This protocol is designed as a self-validating system.
Step-by-Step Methodology for Photo-Affinity Labeling
-
Probe Synthesis and Characterization:
-
Synthesize the this compound or diazirine probe, incorporating an enrichment handle (e.g., terminal alkyne or biotin).
-
Synthesize a "control" probe that is structurally identical but lacks the photoreactive group. This is crucial for distinguishing specific from non-specific binding.
-
Confirm the identity and purity of all compounds via NMR, LC-MS, and HRMS.
-
-
Sample Preparation:
-
Culture cells to the desired confluency (e.g., 80-90%). For lysate experiments, prepare fresh cell lysate on ice, supplemented with protease and phosphatase inhibitors.
-
-
Probe Incubation and Competition:
-
Prepare multiple experimental conditions in parallel (e.g., in 6-well plates for adherent cells or microcentrifuge tubes for lysates).
-
Condition A (DMSO Control): Treat with vehicle (DMSO) only.
-
Condition B (Probe): Treat with the photo-affinity probe at a predetermined optimal concentration.
-
Condition C (Competition): Pre-incubate the sample with a 50-100 fold excess of the parent compound (the ligand without the photoreactive group or handle) for 1 hour before adding the photo-affinity probe. This will demonstrate that labeling is occurring at the specific binding site.
-
Condition D (Control Probe): Treat with the control probe (lacking the photoreactive group) to assess non-covalent background binding.
-
-
Incubate all samples for the desired time (e.g., 1-2 hours) under appropriate cell culture or lysate conditions, protected from light.
-
-
Photochemical Crosslinking:
-
Place the samples on ice to minimize cellular processes.
-
Irradiate the samples (except for a "no UV" control) with a long-wave UV lamp (e.g., 365 nm) for a predetermined time (e.g., 5-15 minutes). The distance from the lamp and irradiation time must be optimized and kept consistent.
-
-
Sample Processing and Enrichment:
-
For live-cell experiments, wash the cells with cold PBS and then lyse them.
-
If the probe contains an alkyne handle, perform a click chemistry reaction to attach a biotin-azide tag.
-
Add streptavidin-conjugated beads to the lysates and incubate (e.g., overnight at 4°C) to capture the biotinylated probe-protein complexes.
-
-
Washing and Elution:
-
Wash the beads extensively with a series of stringent buffers to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize potential targets by silver staining, western blotting for a suspected target, or in-gel fluorescence if a fluorescent tag was used.
-
Excise protein bands of interest that appear in the probe lane (B) but are significantly reduced or absent in the competition (C) and control lanes (A, D).
-
Identify the proteins using in-gel digestion followed by LC-MS/MS analysis.
-
Conclusion and Recommendations
While diazirine-based probes are undeniably powerful tools, their reputation is built primarily on the ideal behavior of the carbene intermediate. The reality of the co-existing diazo pathway introduces a significant potential for biased and artifactual labeling that researchers must consider.
This compound probes, in contrast, offer a compelling set of advantages:
-
A More Straightforward and Predictable Reaction Mechanism: They avoid the complexities of the diazo intermediate, reducing the risk of pH-dependent labeling bias.
-
Greater Synthetic Accessibility: Their synthesis is often simpler, enabling more rapid and widespread adoption.
-
Robust Performance: When used with appropriate controls, they provide a reliable method for identifying specific protein-ligand interactions.
As Senior Application Scientists, our recommendation is to select the tool that best fits the experimental question while minimizing potential complications. For researchers seeking a robust, synthetically accessible, and mechanistically transparent photo-crosslinker for unbiased target identification, the this compound represents an outstanding and often superior choice. The decision should not be based on trendiness, but on a deep understanding of the underlying chemistry.
References
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Kleiner, M. et al. (2017). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. ACS Omega. Available at: [Link]
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Prescher, J. A. et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Journal of the American Chemical Society. Available at: [Link]
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Hill, J. R., & Robertson, A. A. B. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). The standard experimental protocol for the photoaffinity method. ResearchGate. Available at: [Link]
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Wulff, J. E. et al. (2021). Structure-function relationships in aryl diazirines reveal optimal design features to maximize C-H insertion. Chemical Science. Available at: [Link]
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ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol. ResearchGate. Available at: [Link]
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Dorman, G. & Prestwich, G. D. (1994). A simple photo-affinity labeling protocol. Chemical Communications. Available at: [Link]
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Prescher, J. A. et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science. Available at: [Link]
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Hill, J. R., & Robertson, A. A. B. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Sci-Hub. Available at: [Link]
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Adhikari, B. et al. (2025). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega. Available at: [Link]
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Li, Z. et al. (2015). Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. Springer Protocols. Available at: [Link]
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Bentham Science. (n.d.). Design and Synthesis of the Diazirine-based Clickable Photo-affinity Probe Targeting Sphingomyelin Synthase 2. Bentham Science. Available at: [Link]
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Wikipedia. (n.d.). Diazirine. Wikipedia. Available at: [Link]
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Shigdel, U. K. et al. (2008). Diazirine-Based DNA Photo-Cross-Linking Probes for the Study of Protein–DNA Interactions. Angewandte Chemie. Available at: [Link]
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Zhu, J. et al. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. ResearchGate. Available at: [Link]
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Jiang, Y. (2024). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. Available at: [Link]
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JoVE. (2022). Live-cell Photoaffinity Labeling:Binding Proteins (Native Environment). YouTube. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of nitrophenyl and fluorophenyl azides and diazides by SNAr under phase-transfer or microwave irradiation. ResearchGate. Available at: [Link]
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Ruoho, A. E. et al. (1973). The Mechanism of Photoaffinity Labeling. PNAS. Available at: [Link]
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Topp, E. M. et al. (2013). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. AAPS J. Available at: [Link]
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Haley, B. E. et al. (1989). Photoaffinity labeling of tubulin with (2-nitro-4-azidophenyl)deacetylcolchicine: direct evidence for two colchicine binding sites. Biochemistry. Available at: [Link]
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ResearchGate. (n.d.). Proposed mechanisms of different types of photoaffinity labeling. ResearchGate. Available at: [Link]
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Parker, C. G. & Cravatt, B. F. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Communications. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, characterization and biological activity of azides and its derivatives. ResearchGate. Available at: [Link]
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Aina, A. (2015). Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository. Available at: [Link]
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MDPI. (n.d.). Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. MDPI. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem. Available at: [Link]
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Dria, K. et al. (2022). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules. Available at: [Link]
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Parker, C. G. & Cravatt, B. F. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Journal of Visualized Experiments. Available at: [Link]
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MDPI. (n.d.). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. Available at: [Link]
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ResearchGate. (n.d.). The Promise and Peril of Chemical Probe Negative Controls. ResearchGate. Available at: [Link]
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Semantic Scholar. (n.d.). Diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Semantic Scholar. Available at: [Link]
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Nucleic Acid Therapeutics. (2025). Assessing Hybridization-Dependent Off-Target Risk for Therapeutic Oligonucleotides: Updated Industry Recommendations. PubMed. Available at: [Link]
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CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]
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Cavaleiro, J. A. S. et al. (2018). Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles. Molecules. Available at: [Link]
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Wiley, R. A. et al. (1993). Synthesis and biological activity of azide-substituted 16-phenoxy- and 17-phenyl-PGF2 alpha prostaglandins. Journal of Medicinal Chemistry. Available at: [Link]
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Seth, P. P. et al. (2018). Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. Nucleic Acids Research. Available at: [Link]
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ResearchGate. (n.d.). Fluorescent probes based on reduction of azide or nitro group. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Proteins Labeled with 2-Nitrophenyl Azide
In the quest to decipher complex biological networks, the identification of direct protein-protein interactions and the mapping of small molecule binding sites are of paramount importance. Photo-affinity labeling (PAL) has emerged as a potent chemical biology tool to covalently capture these interactions in their native cellular context. Among the arsenal of photoreactive groups, 2-nitrophenyl azide holds a significant place. This guide provides an in-depth, objective comparison of this compound with other commonly used photo-crosslinkers, supported by experimental insights and a detailed protocol for its application in mass spectrometry-based proteomics.
The Underpinnings of this compound Photo-Affinity Labeling
This compound is a photo-activatable crosslinking moiety that, upon irradiation with UV light (typically in the range of 300-360 nm), extrudes molecular nitrogen to generate a highly reactive nitrene intermediate. This short-lived nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds of nearby amino acid residues, thereby forming a stable covalent bond. This "snapshot" of proximity allows for the identification of both strong and transient interactions that might be missed by other methods.
Figure 1: Workflow of a this compound photo-affinity labeling experiment.
A Comparative Analysis of Common Photo-Affinity Probes
The choice of a photoreactive group is a critical experimental parameter that significantly influences the outcome of a PAL experiment. Below is a comparison of this compound with two other widely used classes of photo-crosslinkers: benzophenones and diazirines.
| Feature | This compound | Benzophenone | Diazirine |
| Activation Wavelength | ~300-360 nm | ~350-360 nm | ~350-370 nm |
| Reactive Intermediate | Nitrene | Triplet Diradical | Carbene |
| Reactivity | Highly reactive, inserts into C-H, N-H, and O-H bonds. Can also undergo ring expansion to a dehydroazepine, which reacts with nucleophiles. | Moderately reactive, primarily abstracts hydrogen atoms from C-H bonds to form a covalent bond. | Highly reactive, inserts non-specifically into a wide range of chemical bonds, including C-H, N-H, and O-H. |
| Half-life of Intermediate | Nanoseconds | Nanoseconds to microseconds | Nanoseconds |
| Potential for Side Reactions | Ring expansion to a seven-membered ring system. | Can be quenched by water and is susceptible to photoreduction. | Can isomerize to a linear diazo compound which can have different reactivity. |
| Labeling Efficiency | Generally moderate. | Can be lower due to quenching and higher selectivity. | Often considered to have higher labeling efficiency due to the high reactivity of the carbene. |
| Amino Acid Bias | Less biased than benzophenones, but can show some preference. | Preferential reaction with C-H bonds, leading to a bias towards hydrophobic residues. | Considered the least biased due to the high and non-specific reactivity of the carbene. |
Expert Insight: The choice between these probes is a trade-off between reactivity, specificity, and potential for side reactions. While the high reactivity of the nitrene generated from this compound is advantageous for capturing a broad range of interactions, the potential for intramolecular rearrangement is a factor to consider during data analysis. Benzophenones, being more stable and selective for C-H bonds, can provide more specific information about hydrophobic binding pockets. Diazirines are often favored for their high reactivity and smaller size, which minimizes perturbation of the bait molecule. However, their high reactivity can sometimes lead to a higher background of non-specific labeling.
A Self-Validating Experimental Protocol for this compound Labeling and Mass Spectrometry Analysis
This protocol is designed to be a self-validating system by incorporating essential controls to distinguish specific interactors from non-specific binders and background contaminants.
Materials:
-
Bait Molecule: Synthesized with a this compound group and an enrichment handle (e.g., biotin or a clickable alkyne/azide).
-
Cell Lysate or Protein Mixture: The biological sample containing the putative interaction partners.
-
Control Compounds: Unlabeled bait molecule for competition experiments.
-
Buffers: Lysis buffer, wash buffers (with varying stringency), and elution buffer.
-
Enrichment Resin: Streptavidin-coated beads (for biotinylated probes) or corresponding affinity resin.
-
Proteomics Reagents: DTT, iodoacetamide, trypsin (mass spectrometry grade), and formic acid.
-
Instrumentation: UV lamp (365 nm), liquid chromatography system, and a high-resolution mass spectrometer.
Experimental Workflow:
Figure 2: A self-validating experimental workflow with integrated controls.
Step-by-Step Methodology:
-
Sample Incubation:
-
Prepare three sets of samples:
-
Experimental: Incubate the cell lysate with the this compound probe at a predetermined concentration.
-
Control 1 (No UV): Same as the experimental sample but will not be exposed to UV light. This control identifies proteins that bind non-specifically to the probe or the enrichment matrix.
-
Control 2 (Competition): Pre-incubate the lysate with an excess (e.g., 50-fold) of the unlabeled bait molecule before adding the this compound probe. This control identifies proteins that bind non-specifically to the probe's scaffold rather than the intended binding site.
-
-
Incubate all samples under conditions that favor the interaction (e.g., 1 hour at 4°C).
-
-
Photo-Crosslinking:
-
Place the "Experimental" and "Control 2" samples on ice and irradiate with a 365 nm UV lamp for a pre-optimized duration (typically 15-30 minutes). Keep the "Control 1" sample in the dark.
-
-
Enrichment of Crosslinked Proteins:
-
Add the appropriate affinity resin (e.g., streptavidin beads) to all samples and incubate to capture the probe-protein complexes.
-
Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis and Interpretation:
-
Identify proteins from the MS/MS data using a protein database search engine.
-
Perform label-free or label-based quantification to compare the abundance of each identified protein across the three samples.
-
True interactors will be significantly enriched in the "Experimental" sample compared to both the "No UV" and "Competition" controls.
-
Concluding Remarks
The selection of a photo-affinity probe is a critical decision in the design of experiments aimed at capturing and identifying protein interactions. This compound, with its high reactivity upon photoactivation, remains a valuable tool in the chemical biologist's toolbox. By employing a rigorously controlled experimental workflow, as detailed in this guide, researchers can confidently identify specific interaction partners and gain deeper insights into the molecular mechanisms that govern cellular processes. The combination of well-designed chemical probes, robust experimental protocols, and high-resolution mass spectrometry provides a powerful platform for advancing both basic research and drug discovery.
References
-
Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Source: National Institutes of Health. [Link]
-
Photoaffinity Labeling in Target- and Binding-Site Identification. Source: National Institutes of Health. [Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Source: National Institutes of Health. [Link]
-
Photoaffinity labeling and its application in structural biology. Source: Semantic Scholar. [Link]
-
Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Source: MDPI. [Link]
-
Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Source: ACS Publications. [Link]
-
Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. Source: National Institutes of Health. [Link]
-
Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Source: National Institutes of Health. [Link]
A Comparative Guide to the Specificity of 2-Nitrophenyl Azide Labeling for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture and subsequently identify binding partners of a given molecule. Among the arsenal of photoreactive probes, 2-nitrophenyl azides (NPAs) have been a long-standing choice for their synthetic accessibility and favorable photochemical properties. However, in an era demanding exacting specificity, a critical assessment of NPA labeling is essential. This guide provides an in-depth comparison of 2-nitrophenyl azide labeling with other prevalent photo-crosslinking technologies, supported by experimental rationale and methodologies to empower researchers in making informed decisions for their experimental designs.
The Crucial Role of Specificity in Covalent Labeling
The fundamental principle of photoaffinity labeling is to transform a non-covalent interaction into a stable covalent bond upon photoactivation. The ideal photo-crosslinker should react indiscriminately with the immediate binding partner but remain inert to the broader proteome. Non-specific labeling, or off-target modification, can lead to a cascade of misleading results, including false-positive protein-protein interactions and incorrect identification of drug targets[1][2]. Therefore, understanding and controlling the specificity of the chosen photoreactive probe is not merely a technical detail but a cornerstone of robust and reliable experimental outcomes.
Mechanism of this compound Photo-Crosslinking
This compound is an aromatic azide that, upon irradiation with UV light, undergoes photolysis to generate a highly reactive nitrene intermediate. The presence of the ortho-nitro group red-shifts the absorption maximum of the azide, allowing for activation with longer wavelength UV light (typically 300-460 nm) compared to unsubstituted phenyl azides[3]. This is a significant advantage as it minimizes the potential for photodamage to sensitive biological macromolecules[3].
The generated nitrene is a highly reactive species that can participate in a variety of reactions to form a covalent bond with a target protein. The primary desired reaction is insertion into C-H, N-H, or O-H bonds of amino acid residues within the binding pocket. However, the nitrene can also undergo intramolecular rearrangement to form a seven-membered ring intermediate (a dehydroazepine), which can then react with nucleophiles. This ring expansion pathway is a potential source of non-specific labeling, as the rearranged intermediate can diffuse out of the binding site before reacting[4].
Figure 1: Simplified workflow of this compound photo-crosslinking.
Assessing the Specificity of this compound Labeling
The central challenge in using any photo-crosslinker is to maximize on-target labeling while minimizing off-target modifications. For 2-nitrophenyl azides, the propensity of the nitrene intermediate to undergo rearrangement before reacting is a key consideration.
Potential for Off-Target Labeling:
-
Reaction with Solvation Shell: The highly reactive nitrene can react with water or buffer components if it does not immediately encounter a reactive group on the target protein.
-
Diffusion of Rearranged Intermediate: The dehydroazepine intermediate formed through ring expansion can diffuse away from the intended binding site and react with other proteins or biomolecules, leading to false positives.
-
Labeling of Abundant Proteins: Non-specific binders often include highly abundant cellular proteins that are captured by chance rather than through a specific interaction.
Comparison with Alternative Photo-Crosslinking Chemistries
To provide a comprehensive assessment, it is crucial to compare the performance of 2-nitrophenyl azides with other widely used photo-crosslinkers, namely benzophenones and diazirines.
| Feature | This compound | Benzophenone | Diazirine |
| Activation Wavelength | 300-460 nm[3] | ~350-360 nm[3] | 330-370 nm[3] |
| Reactive Intermediate | Nitrene[3] | Triplet Ketone | Carbene[3] |
| Crosslinking Efficiency | Moderate to High | High | Moderate to High |
| Reactivity | Inserts into C-H, N-H bonds, and reacts with nucleophiles[3] | Abstracts hydrogen from C-H bonds | Inserts into C-H, N-H, O-H, and S-H bonds[3] |
| Stability | Sensitive to reducing agents (e.g., DTT)[3] | Generally stable | Good photostability before activation[3] |
| Potential for Non-Specific Binding | Can be significant due to nitrene rearrangement[4] | Moderate | Generally lower than aryl azides[3] |
Table 1: Performance Comparison of Common Photo-Crosslinkers.
Expert Insights:
-
Benzophenones are known for their higher crosslinking efficiency and relative stability. The triplet ketone intermediate is less reactive than a nitrene, which can translate to higher specificity as it is more likely to react only with proximal C-H bonds.
-
Diazirines are often considered to offer a good balance of reactivity and specificity. Upon photoactivation, they generate a highly reactive carbene intermediate. While carbenes are highly reactive, certain diazirine structures have been shown to have a lower propensity for intramolecular rearrangements compared to aryl azides, potentially leading to cleaner labeling profiles[3][5]. However, some alkyl diazirines can form diazo isomers that preferentially react with acidic residues, introducing a different form of labeling bias[5][6].
Experimental Protocols for Assessing Labeling Specificity
To empirically determine the specificity of a this compound probe (or any photo-crosslinker), a combination of biochemical and mass spectrometry-based approaches is recommended.
Competitive Labeling Assay
This experiment is a cornerstone for demonstrating the specificity of a photoaffinity probe for its intended target.
Principle: If the labeling of a protein by the photoreactive probe is specific to a particular binding site, the addition of a non-photoreactive competitor molecule that binds to the same site should reduce the labeling in a dose-dependent manner.
Step-by-Step Methodology:
-
Prepare Samples: Set up a series of reactions containing the target protein (or cell lysate), the this compound probe at a fixed concentration, and increasing concentrations of a known, non-photoreactive binder (competitor). Include a no-competitor control.
-
Incubation: Allow the components to incubate in the dark to reach binding equilibrium.
-
Photo-Crosslinking: Irradiate the samples with the appropriate wavelength of UV light to activate the this compound.
-
Analysis: Analyze the samples by SDS-PAGE and visualize the labeled protein using an appropriate detection method (e.g., if the probe contains a reporter tag like biotin, use streptavidin-HRP for western blotting).
-
Quantification: Quantify the band intensity of the labeled protein in each lane. A specific interaction will show a decrease in band intensity with increasing competitor concentration.
Figure 2: Workflow for a competitive labeling experiment.
Chemoproteomic Profiling for Off-Target Identification
A more comprehensive and unbiased assessment of specificity involves using mass spectrometry to identify all proteins that are labeled by the probe.
Principle: By incorporating a reporter tag (e.g., biotin or an alkyne for click chemistry) into the this compound probe, labeled proteins can be enriched from a complex mixture and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Step-by-Step Methodology:
-
Probe Design: Synthesize a this compound probe containing a bioorthogonal handle such as an alkyne or a terminal biotin.
-
Cellular Labeling: Treat live cells or cell lysates with the probe and perform photo-crosslinking. Include a control sample that is not irradiated or a sample treated with a competitor to distinguish specific from non-specific binders.
-
Lysis and Click Chemistry (if applicable): Lyse the cells and, if an alkyne handle was used, perform a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) to attach a biotin tag.
-
Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins and then digest the enriched proteins with a protease (e.g., trypsin) directly on the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins.
-
Data Analysis: Compare the identified proteins between the experimental and control samples to identify high-confidence targets. Quantitative proteomics techniques, such as label-free quantification or isotopic labeling, can be used to determine the relative abundance of each identified protein under different conditions.
Conclusion and Recommendations
This compound remains a valuable tool for photoaffinity labeling due to its ease of synthesis and favorable activation wavelength. However, researchers must be cognizant of the potential for non-specific labeling arising from the reactivity of the nitrene intermediate and its propensity for rearrangement.
For researchers prioritizing specificity, the following recommendations are offered:
-
Rigorous Controls are Non-Negotiable: Always include competition experiments and no-UV controls to validate the specificity of your probe.
-
Consider Alternatives: For applications where the highest degree of specificity is required, consider benzophenone or diazirine-based probes. Recent advancements in diazirine chemistry, in particular, offer promising avenues for cleaner labeling.
-
Embrace Chemoproteomics: For a global and unbiased view of your probe's specificity, employ mass spectrometry-based proteomics. This approach provides the most comprehensive assessment of on- and off-target interactions.
By carefully considering the chemical properties of the photoreactive probe and implementing rigorous validation experiments, researchers can confidently harness the power of photoaffinity labeling to illuminate the complex molecular interactions that underpin biological processes and drive drug discovery.
References
-
Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. (n.d.). ChomiX. Retrieved January 12, 2026, from [Link]
-
Chemoproteomic methods for covalent drug discovery. (2020). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]
-
Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (2019). Journal of the American Chemical Society, 141(2), 845–858. [Link]
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Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? (2024). PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis of nitrophenyl and fluorophenyl azides and diazides by SNAr under phase-transfer or microwave irradiation: Fast and mild methodologies to prepare photoaffinity labeling, crosslinking, and click chemistry reagents. (2019). Request PDF. Retrieved January 12, 2026, from [Link]
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Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (2020). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]
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Identification of Cross-Linked Peptides for Protein Interaction Studies Using Mass Spectrometry and 18O Labeling. (2002). Analytical Chemistry, 74(8), 1941–1948. [Link]
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Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. (2021). NIH. Retrieved January 12, 2026, from [Link]
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Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. (2022). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]
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Safety Operating Guide
Guide to the Proper Disposal of 2-Nitrophenyl Azide: A Procedural Manual for Laboratory Professionals
As a Senior Application Scientist, my primary goal is to ensure that innovative research can be conducted both effectively and, most importantly, safely. 2-Nitrophenyl azide is a valuable reagent in organic synthesis, particularly in click chemistry and the formation of heterocyclic compounds. However, its utility is matched by its significant potential hazards. This guide provides a detailed, safety-first approach to the proper disposal of this compound, moving beyond simple steps to explain the chemical reasoning that underpins these critical procedures.
Core Safety Principles: Understanding the Hazard
Organic azides, particularly those with a low carbon-to-nitrogen ratio, are energetic materials.[1] The presence of the nitro group in this compound further increases its energetic properties and thermal sensitivity.[2] Improper handling or disposal can lead to violent decomposition. Therefore, every procedure must be grounded in a thorough understanding of its inherent risks.
-
Thermal and Shock Sensitivity: Aromatic azides can decompose explosively when subjected to heat, friction, or shock.[3] The ortho-nitro group can participate in decomposition pathways, making the molecule particularly sensitive.[2]
-
Formation of Explosive Heavy Metal Azides: Azides react with heavy metals like copper, lead, silver, and mercury to form extremely shock-sensitive and explosive salts.[1][4][5] This is a critical consideration for laboratory plumbing and equipment; never dispose of azide-containing solutions down the drain .[4][5][6][7]
-
Generation of Hydrazoic Acid: Contact with acids can protonate the azide group, forming hydrazoic acid (HN₃).[1][8][9][10] Hydrazoic acid is a highly toxic, volatile, and explosive substance.[1][8] Therefore, azide waste streams must be kept separate from acidic waste.[1]
-
Incompatibility with Halogenated Solvents: Avoid mixing azides with halogenated solvents such as dichloromethane (DCM) or chloroform. These can react to form di- and triazidomethanes, which are exceptionally unstable and explosive.[1][8]
Hazard Assessment and Data Summary
A quantitative understanding of the hazards associated with this compound is crucial for a proper risk assessment. The following table summarizes its classification and key incompatibilities.
| Hazard Category | Classification & Notes | Source(s) |
| GHS Classification | Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed. | [11] |
| Skin Irritation (Category 2): H315 - Causes skin irritation. | [11] | |
| Eye Irritation (Category 2): H319 - Causes serious eye irritation. | [11] | |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation. | [11] | |
| Primary Incompatibilities | Strong Acids (forms hydrazoic acid). | [1][9][10] |
| Heavy Metals & their salts (e.g., copper, lead, brass, silver). | [1][4] | |
| Halogenated Solvents (e.g., DCM, Chloroform). | [1][8] | |
| Strong Oxidizing Agents. | [3] |
Disposal Workflow: A Decision-Making Guide
Before proceeding to a specific protocol, it is essential to evaluate the nature and quantity of the this compound waste. This decision tree provides a logical workflow for selecting the appropriate disposal method.
Caption: Decision workflow for this compound waste disposal.
Recommended Disposal Protocols
Always conduct these procedures in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.
Protocol 1: Chemical Neutralization (Quenching) via Reduction
The most robust and safest method for rendering organic azides non-hazardous is to chemically convert the azide functional group into a stable amine.[1][3] The Staudinger reaction, which uses triphenylphosphine (PPh₃) as a reducing agent, is an effective and well-controlled method for this transformation.
Causality: This protocol is preferred for manageable quantities because it directly eliminates the energetic nature of the azide. The reaction converts the azide into an intermediate aza-ylide, which is then hydrolyzed to the stable 2-nitroaniline and triphenylphosphine oxide. Both products are significantly less hazardous than the starting material.
Experimental Protocol: Reduction to 2-Nitroaniline
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound waste in a suitable solvent (e.g., tetrahydrofuran (THF) or diethyl ether). The flask should be of an appropriate size to ensure the reaction mixture does not exceed half its volume.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with continuous stirring. This is crucial to control the initial exotherm of the reaction.
-
Addition of Reducing Agent: Slowly and portion-wise, add triphenylphosphine (approx. 1.1 to 1.2 molar equivalents relative to the azide) to the cooled solution. You will observe gas evolution (N₂). Maintain the slow addition rate to keep the reaction under control.
-
Reaction: Once the addition is complete, allow the reaction to stir at 0°C for one hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring for an additional 2-3 hours to ensure the complete consumption of the azide.
-
Hydrolysis: After the reaction is complete, slowly add water to the mixture and stir for 30 minutes to hydrolyze the intermediate aza-ylide.
-
Verification (Optional but Recommended): The completion of the reaction can be monitored by Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting azide.
-
Final Disposal: The resulting mixture, now containing the much more stable 2-nitroaniline and triphenylphosphine oxide, can be collected in a designated non-halogenated organic waste container for disposal through your institution's hazardous waste program.[12] Clearly label the container with all its chemical constituents.
Protocol 2: Segregation for Professional Disposal
This protocol is necessary for bulk quantities of this compound or when institutional policy prohibits in-lab chemical treatment. The primary goal is safe containment and clear communication to hazardous waste handlers.
Causality: Direct disposal without quenching is a logistical rather than chemical procedure. Its self-validating system relies on rigorous segregation and labeling to prevent accidental mixing with incompatible materials and to ensure that the Environmental Health & Safety (EHS) team is fully aware of the energetic nature of the waste.
Step-by-Step Procedure
-
Container Selection: Choose a clean, compatible, and sealable waste container. Glass is generally acceptable, but ensure it has a plastic coating to contain contents in case of breakage. Do not use containers with metal caps or liners.
-
Waste Collection: Carefully transfer the this compound waste (whether solid or dissolved in a compatible organic solvent) into the designated waste container.
-
Segregation: This is the most critical step. Store this container in a designated satellite accumulation area for hazardous waste.[13] Crucially, this container must be physically separated from all acidic waste streams and any containers with heavy metal contaminants. [1][10]
-
Labeling: Label the container immediately and clearly with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound".
-
The words "Energetic Waste" or "Reactive Waste".
-
An accurate estimation of the concentration and quantity.
-
The date of accumulation.
-
-
Storage: Store the container in a cool, dry, and well-ventilated location, away from heat sources, direct sunlight, and physical shock.
-
Arrange Pickup: Contact your institution's EHS or hazardous waste disposal office to arrange for a pickup, explicitly informing them of the energetic nature of the material.[6][12]
By adhering to these detailed procedures and understanding the chemical principles behind them, you can effectively manage the risks associated with this compound and ensure a safe laboratory environment for yourself and your colleagues.
References
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Personal protective equipment for handling 2-Nitrophenyl azide
For the adept researcher, chemist, or drug development professional, harnessing the reactivity of energetic compounds like 2-Nitrophenyl azide is key to innovation. However, its utility is intrinsically linked to its hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this potent chemical. Our goal is to empower you with field-proven insights, making your laboratory a safer, more efficient environment.
The Dual Threat: Understanding the Inherent Risks of this compound
This compound (C₆H₄N₄O₂) is an organic azide that presents a significant dual hazard profile: high toxicity and the potential for explosive decomposition.[1] The presence of both an azide (-N₃) and a nitro (-NO₂) functional group on the aromatic ring makes it a highly energetic molecule.[1] Organic azides are sensitive to external energy sources such as heat, light, friction, and shock, which can trigger violent decomposition.[1][2]
The primary risks associated with this compound are:
-
Acute Toxicity: It is classified as toxic if swallowed, causes skin irritation, and serious eye irritation.[3] Inhalation may also cause respiratory irritation.[3]
A crucial stability indicator for organic azides is the carbon-to-nitrogen (C/N) ratio.[1] For this compound, with 6 carbon atoms and 4 nitrogen atoms, the C/N ratio is 1.5. Azides with a C/N ratio between 1 and 3 should be handled with caution, stored at low temperatures, and used or quenched as soon as possible.[1]
Fortifying Your Defense: Essential Personal Protective Equipment (PPE)
Given the dual hazards of toxicity and potential for explosion, a multi-layered approach to PPE is non-negotiable. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves.[6] For handling higher concentrations or in situations with increased splash risk, consider Silver Shield® gloves as the inner layer. | Azides can be absorbed through the skin.[6] Double-gloving provides an essential barrier against contamination. Nitrile offers good chemical resistance for incidental contact. |
| Eye Protection | Chemical splash goggles are the minimum requirement. A full-face shield worn over safety goggles is mandatory when a blast shield is not in use or there is a significant splash risk.[7] | Protects against splashes of the chemical which can cause serious eye irritation, and provides a barrier against potential projectiles in the event of a rapid decomposition.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. | Prevents skin contact with the compound. Flame-resistant material offers a degree of protection in case of a flash fire resulting from decomposition. |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from spills and falling objects. |
The Operational Blueprint: Safe Handling and Storage Protocols
Adherence to a strict operational protocol is paramount. The following step-by-step guidance ensures that risks are systematically mitigated.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with the sash at the lowest possible working height.[6][7]
-
Blast Shield: A portable blast shield must be placed between the user and the experimental apparatus at all times.[7]
-
Ventilation: Ensure the fume hood has a face velocity between 80 and 125 feet per minute.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area within the fume hood is clean and free of clutter.
-
Post a warning sign indicating that an azide experiment is in progress.[7]
-
Assemble all necessary equipment, including non-metal (ceramic or plastic) spatulas for handling the solid.[2] Metal spatulas can form shock-sensitive metal azides and must be avoided.[1]
-
-
Donning PPE:
-
Put on the inner pair of nitrile or Silver Shield® gloves.
-
Don the flame-resistant lab coat, ensuring it is fully buttoned.
-
Put on chemical splash goggles.
-
Put on the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
If required, don a face shield and chemical-resistant apron.
-
-
Handling this compound:
-
Carefully open the container, avoiding any sudden movements or friction.
-
Using a non-metal spatula, weigh the desired amount of this compound on weigh paper or in a glass container. Avoid scratching the solid.[2]
-
Transfer the compound to the reaction vessel.
-
Securely close the stock container and return it to its designated storage location.
-
-
Reaction Conditions:
-
Avoid heating the compound above room temperature unless absolutely necessary and with extreme caution. Remember that decomposition has been studied in the 65-90°C range.[5]
-
Never use halogenated solvents (e.g., dichloromethane, chloroform) as they can form highly explosive di- and tri-azidomethane.[2]
-
Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[1][7]
-
Do not use ground glass joints, as the friction can initiate decomposition.[7]
-
-
Post-Reaction Work-up:
Caption: A workflow for the safe handling of this compound.
Storage
-
Store this compound in a cool, dry, dark, and well-ventilated area, away from heat, light, and sources of ignition.[2][7]
-
Store in a clearly labeled, tightly sealed container.
-
Store away from incompatible materials, especially acids and metals.[7]
The Final Step: Decontamination and Disposal
Proper disposal is a critical safety step to prevent the formation of hazardous compounds in waste streams.
Decontamination
-
Wipe down all surfaces in the fume hood that may have come into contact with this compound with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All disposable materials used during the handling process (e.g., gloves, weigh paper, pipette tips) must be considered contaminated and disposed of as hazardous waste.
Waste Disposal Plan
-
NEVER Pour Down the Drain: Azides can react with lead and copper plumbing to form highly explosive heavy metal azides.[6]
-
Segregated Waste Stream: All waste contaminated with this compound (solid, liquid, and disposable materials) must be collected in a designated, clearly labeled hazardous waste container.[1][2]
-
Labeling: The waste container must be labeled "Azide Contaminated Waste" and list "this compound" as a constituent.[1] Do not mix with other waste streams, especially acidic waste.[1]
-
Deactivation (for dilute solutions, with caution): Dilute solutions (<5%) of some azides can be deactivated by reaction with nitrous acid, formed by adding sodium nitrite to an acidic solution.[6] This procedure should only be performed by experienced personnel in a fume hood, as toxic nitrogen oxides are formed.[6] Given the added nitro group on this compound, this procedure should be approached with extreme caution and after a thorough risk assessment.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the azide waste by a licensed professional waste disposal service.[6]
By internalizing the principles and adhering to the protocols outlined in this guide, you can confidently and safely work with this compound, minimizing risks to yourself and your colleagues while advancing your research.
References
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University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. Retrieved from [Link]
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Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Fagley, T. F., Sutter, J. R., & Oglukian, R. L. (1956). Kinetics of Thermal Decomposition of o-Nitrophenyl Azide. Journal of the American Chemical Society, 78(21), 5567–5569. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
